Product packaging for Lumacaftor(Cat. No.:CAS No. 936727-05-8)

Lumacaftor

Número de catálogo: B1684366
Número CAS: 936727-05-8
Peso molecular: 452.4 g/mol
Clave InChI: UFSKUSARDNFIRC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Lumacaftor is an aromatic amide obtained by formal condensation of the carboxy group of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid with the aromatic amino group of 3-(6-amino-3-methylpyridin-2-yl)benzoic acid. Used for the treatment of cystic fibrosis. It has a role as a CFTR potentiator and an orphan drug. It is a member of benzoic acids, a member of pyridines, an aromatic amide, a member of cyclopropanes, a member of benzodioxoles and an organofluorine compound.
This compound is a drug used in combination with [DB08820] as the fixed dose combination product Orkambi for the management of Cystic Fibrosis (CF) in patients aged 6 years and older. Cystic Fibrosis is an autosomal recessive disorder caused by one of several different mutations in the gene for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, a transmembrane ion channel involved in the transport of chloride and sodium ions across cell membranes of the lungs, pancreas, and other organs. Mutations in the CFTR gene result in altered production, misfolding, or function of the CFTR protein and consequently abnormal fluid and ion transport across cell membranes. As a result, CF patients produce thick, sticky mucus that clogs the ducts of organs where it is produced making patients more susceptible to infections, lung damage, pancreatic insufficiency, and malnutrition. This compound improves CF symptoms and underlying disease pathology by aiding the conformational stability of F508del-mutated CFTR proteins, preventing misfolding and resulting in increased processing and trafficking of mature protein to the cell surface. Results from clinical trials indicated that treatment with Orkambi (this compound/ivacaftor) results in improved lung function, reduced chance of experiencing a pulmonary exacerbation, increased weight gain, and improvements in CF symptoms. This data has been heavily scrutinized, however, with clinical trials showing only modest improvements despite a hefty yearly cost of $259,000 for Orkambi. Improvements in lung function (ppFEV1) were found to be statistically significant, but minimal, with only a 2.6-3.0% change from baseline with more than 70% of patients failing to achieve an absolute improvement of at least 5%. A wide variety of CFTR mutations correlate to the Cystic Fibrosis phenotype and are associated with differing levels of disease severity. The most common mutation, affecting approximately 70% of patients with CF worldwide, is known as F508del-CFTR, or delta-F508 (ΔF508), in which a deletion in the amino acid phenylalanine at position 508 results in impaired production of the CFTR protein, thereby causing a significant reduction in the amount of ion transporter present on cell membranes. When used in combination with [DB08820] as the fixed dose combination product Orkambi, this compound is specific for the management of CF in patients with delta-F508 mutations as it acts as a protein-folding chaperone, aiding the conformational stability of the mutated CFTR protein. Consequently, this compound increases successful production of CFTR ion channels and the total number of receptors available for use at the cell membrane for fluid and ion transport. The next most common mutation, G551D, affecting 4-5% of CF patients worldwide, is characterized as a missense mutation, whereby there is sufficient amount of protein at the cell surface, but opening and closing mechanisms of the channel are altered. Treatment of patients with G551D and other rarer missense mutations is usually managed with [DB08820] (Kalydeco), as it aids with altered gating mechanisms by potentiating channel opening probability of CFTR protein. Prior to the development of this compound and [DB08820] (Kalydeco), management of CF primarily involved therapies for the control of infections, nutritional support, clearance of mucus, and management of symptoms rather than improvements in the underlying disease process. Approved for use by the Food and Drug Administration in July 2015 and by Health Canada in January 2016, Orkambi was the first combination product approved for the management of Cystic Fibrosis with delta-F508 mutations. Ivacaftor is manufactured and distributed by Vertex Pharmaceuticals.
The mechanism of action of this compound is as a Cytochrome P450 3A Inducer, and Cytochrome P450 2B6 Inducer, and Cytochrome P450 2C8 Inducer, and Cytochrome P450 2C9 Inducer, and Cytochrome P450 2C19 Inducer, and Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 2C9 Inhibitor, and P-Glycoprotein Inducer, and P-Glycoprotein Inhibitor.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and is indicated for cystic fibrosis and has 1 investigational indication.
a corrector of CF transmembrane conductance regulator (CTFR);  structure in first source
See also: Ivacaftor;  this compound (component of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18F2N2O5 B1684366 Lumacaftor CAS No. 936727-05-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O5/c1-13-5-8-19(27-20(13)14-3-2-4-15(11-14)21(29)30)28-22(31)23(9-10-23)16-6-7-17-18(12-16)33-24(25,26)32-17/h2-8,11-12H,9-10H2,1H3,(H,29,30)(H,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSKUSARDNFIRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239523
Record name Lumacaftor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936727-05-8
Record name Lumacaftor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936727-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lumacaftor [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936727058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lumacaftor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09280
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lumacaftor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUMACAFTOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGP8L81APK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chaperone's Gambit: A Technical Guide to Lumacaftor's Mechanism for F508del-CFTR Correction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic Fibrosis (CF), a life-threatening autosomal recessive disorder, is most commonly caused by the deletion of phenylalanine at position 508 (F508del) in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This mutation leads to protein misfolding, retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in a significant reduction of functional CFTR channels at the cell surface. Lumacaftor (VX-809) is a first-generation CFTR corrector designed to address this primary defect. This technical guide provides an in-depth exploration of this compound's mechanism of action, detailing its role in the partial rescue of F508del-CFTR. We will examine the molecular interactions, the impact on protein trafficking and function, and the experimental methodologies used to elucidate these processes.

The F508del-CFTR Defect: A Failure of Quality Control

The biogenesis of a functional CFTR protein is a complex process that begins in the ER.[1] The nascent polypeptide chain undergoes intricate folding and post-translational modifications, closely monitored by the ER quality control (ERQC) system.[2][3] This system, composed of molecular chaperones like Hsp70 and Hsp90, ensures that only correctly folded proteins are trafficked to the Golgi apparatus for further processing and eventual insertion into the plasma membrane.[1][4]

The F508del mutation disrupts the proper folding of the first nucleotide-binding domain (NBD1), leading to a conformation that is recognized as aberrant by the ERQC. Consequently, the misfolded F508del-CFTR is retained in the ER and targeted for premature degradation by the ubiquitin-proteasome pathway. This results in a drastically reduced quantity of CFTR protein at the cell surface. The small amount of F508del-CFTR that does escape the ERQC and reach the plasma membrane exhibits both instability and a defective channel gating activity, with a low open probability.

This compound's Mechanism of Action: A Pharmacological Chaperone

This compound acts as a pharmacological chaperone, a small molecule that directly binds to the F508del-CFTR protein to facilitate its proper folding and stabilization. In vitro studies have shown that this compound directly interacts with the F508del-CFTR protein, improving its conformational stability. This allows a greater proportion of the mutant protein to bypass the stringent ERQC and traffic to the cell surface. Cryo-electron microscopy studies have revealed that this compound inserts into a hydrophobic pocket in the first transmembrane domain (TMD1) of F508del-CFTR, stabilizing this domain.

However, it is crucial to note that while this compound enhances the processing and cell surface expression of F508del-CFTR, the rescued channels still exhibit impaired gating. Furthermore, some studies suggest that this compound can have an inhibitory effect on the channel activity of the rescued F508del-CFTR, potentially limiting its overall clinical efficacy. This necessitates the co-administration of a potentiator, such as Ivacaftor, which acts to increase the channel open probability of the CFTR protein at the cell surface.

Signaling and Logical Pathways

The following diagrams illustrate the key pathways and logical relationships involved in F508del-CFTR processing and the mechanism of this compound.

F508del_CFTR_Processing cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane F508del_Nascent F508del-CFTR Nascent Polypeptide Misfolded Misfolded F508del-CFTR F508del_Nascent->Misfolded Improper Folding ERQC ER Quality Control (Chaperones) Misfolded->ERQC Processing Further Processing Misfolded->Processing <1% Escape Degradation Proteasomal Degradation ERQC->Degradation Recognition of Misfolding Surface_CFTR Non-functional CFTR at Surface Processing->Surface_CFTR

Figure 1: F508del-CFTR Processing and Degradation Pathway.

Lumacaftor_Mechanism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Misfolded Misfolded F508del-CFTR This compound This compound Misfolded->this compound Corrected_Folding Partially Corrected F508del-CFTR This compound->Corrected_Folding Binds and Stabilizes ERQC ER Quality Control Corrected_Folding->ERQC Bypasses Processing Glycosylation ERQC->Processing Rescued_CFTR Rescued F508del-CFTR (Gating Defect) Processing->Rescued_CFTR

Figure 2: this compound's Mechanism of Action in the ER.

Quantitative Effects of this compound on F508del-CFTR

The efficacy of this compound in rescuing F508del-CFTR has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

ParameterEffect of this compoundCell/System TypeReference
F508del-CFTR Maturation and Function Restored to ~15% of Wild-Type CFTRIn vitro
CFTR-mediated Short-Circuit Current (Isc) Increased by 4-fold (~14% of non-CF HBE)Primary Human Bronchial Epithelial (HBE) cells
F508del-CFTR Processing Increased by 40% - 115%HEK-DF cells
Forskolin-dependent Iodide Efflux No proportional increase despite increased processingCFBE-DF and HEK-DF cells
Rescued F508del-CFTR Channel Open Probability (Po) Significantly decreased upon acute applicationHEK-DF cells
Clinical OutcomeEffect of this compound/IvacaftorPatient PopulationReference
Sweat Chloride Concentration Reduced by 17.8 mmol/L (median)Phe508del homozygous patients (≥12 years)
Sweat Chloride Concentration Reduced by 26.8 mmol/L (median)Phe508del homozygous patients (2-11 years)
Nasal Potential Difference Partial rescue to a level of 10.2% of normalPhe508del homozygous patients (≥12 years)
Intestinal Current Measurement Functional improvement to 17.7% of normalPhe508del homozygous patients (≥12 years)
Intestinal Current Measurement Functional improvement to 30.5% of normalPhe508del homozygous patients (2-11 years)
FEV1% predicted Moderate absolute improvement of 2.6-4.0 percentage pointsPhe508del homozygous patients

Experimental Protocols for Assessing this compound's Efficacy

The characterization of this compound's effects on F508del-CFTR relies on a suite of specialized experimental techniques. The following sections provide detailed methodologies for key assays.

Western Blotting for CFTR Expression and Maturation

Western blotting is used to assess the expression levels and maturation state of the CFTR protein. The immature, core-glycosylated form of CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi. A successful corrector like this compound will increase the intensity of Band C relative to Band B.

Methodology:

  • Cell Lysis:

    • Culture cells (e.g., CFBE41o- or HEK293 expressing F508del-CFTR) with and without this compound for a specified duration (e.g., 24-48 hours).

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.

    • Scrape cells, incubate on ice, and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Mix a standardized amount of protein (e.g., 20-50 µg) with 2x Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

    • Heat the samples at 37°C for 15-30 minutes. Note: Do not boil CFTR samples, as this can cause aggregation.

  • SDS-PAGE:

    • Load samples onto a low-percentage (e.g., 6-8%) polyacrylamide gel to achieve good separation of the high molecular weight CFTR bands.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour.

    • Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software.

Western_Blot_Workflow start Cell Culture (+/- this compound) lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant prep Sample Preparation quant->prep sds SDS-PAGE prep->sds transfer Protein Transfer sds->transfer immuno Immunoblotting transfer->immuno detect Detection & Analysis immuno->detect

Figure 3: General Workflow for Western Blot Analysis of CFTR.
Ussing Chamber Assay for Transepithelial Ion Transport

The Ussing chamber technique measures ion transport across an epithelial monolayer. It is a gold-standard functional assay to assess the activity of CFTR at the apical membrane.

Methodology:

  • Cell Culture:

    • Plate epithelial cells (e.g., primary human bronchial epithelial cells or CFBE41o-) on permeable supports (e.g., Transwell inserts) and grow until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

    • Treat cells with this compound for 48 hours prior to the assay.

  • Chamber Setup:

    • Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.

    • Fill both compartments with pre-warmed physiological saline solution and maintain at 37°C, gassed with 95% O2/5% CO2.

  • Measurement:

    • Measure the short-circuit current (Isc), which is the current required to clamp the transepithelial voltage to zero and is a measure of net ion transport.

    • First, inhibit sodium transport by adding amiloride to the apical solution.

    • Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin, to the basolateral solution.

    • In some experiments, a potentiator like Ivacaftor is also added to the apical side to maximally activate the rescued CFTR channels.

    • Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical solution to confirm that the measured current is CFTR-dependent.

  • Data Analysis:

    • Calculate the change in Isc in response to forskolin and the CFTR inhibitor. A larger forskolin-stimulated, inhibitor-sensitive Isc in this compound-treated cells indicates successful functional rescue of F508del-CFTR.

Patch-Clamp Electrophysiology for Single-Channel Analysis

Patch-clamp is a powerful technique to study the properties of individual ion channels, providing insights into channel conductance and gating kinetics (open probability, Po).

Methodology:

  • Cell Preparation:

    • Culture cells expressing F508del-CFTR (e.g., HEK293 or CHO cells) on glass coverslips and treat with this compound.

  • Pipette Preparation:

    • Fabricate micropipettes from borosilicate glass capillaries with a tip diameter of ~1 µm.

    • Fill the pipette with an appropriate extracellular solution.

  • Seal Formation:

    • Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal" (>1 GΩ).

  • Recording Configuration:

    • For studying CFTR, the inside-out patch configuration is commonly used. After forming a giga-seal, the pipette is pulled away from the cell, excising a small patch of membrane with its intracellular side exposed to the bath solution.

  • Data Acquisition:

    • Apply a constant voltage across the membrane patch and record the current.

    • To activate CFTR, add ATP and the catalytic subunit of protein kinase A (PKA) to the bath solution (which is in contact with the intracellular side of the membrane).

    • Record the single-channel currents, which appear as discrete steps in the current trace, corresponding to the opening and closing of individual CFTR channels.

  • Data Analysis:

    • Measure the amplitude of the current steps to determine the single-channel conductance.

    • Analyze the duration of the open and closed events to calculate the channel's open probability (Po). A decrease in Po upon acute application of this compound to the rescued channel can be observed with this technique.

Conclusion

This compound represents a significant milestone in the development of therapies for Cystic Fibrosis by demonstrating the feasibility of correcting the underlying protein folding defect of F508del-CFTR. Its mechanism of action as a pharmacological chaperone that stabilizes the mutant protein and facilitates its trafficking to the cell surface has been well-characterized through a variety of in vitro and in vivo studies. However, the partial nature of the rescue and the potential for inhibition of the rescued channel's activity highlight the complexities of targeting misfolded proteins and underscore the need for combination therapies, such as the co-administration of a potentiator. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of CFTR correctors and the development of more efficacious therapeutic strategies for Cystic Fibrosis.

References

Unraveling the Molecular Dance: A Technical Guide to Lumacaftor's Interaction with F508del-CFTR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core molecular interactions of Lumacaftor with the F508del-mutated Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The F508del mutation, a deletion of phenylalanine at position 508, is the most common cause of cystic fibrosis (CF), leading to protein misfolding, degradation, and a drastic reduction of functional CFTR at the cell surface.[1][2][3][4] this compound (VX-809) is a CFTR corrector molecule designed to address this primary defect. This document provides a comprehensive overview of its mechanism of action, binding characteristics, and the experimental methodologies used to elucidate these interactions, presenting quantitative data in a clear, comparative format and visualizing key pathways and workflows.

Mechanism of Action: A Chaperone's Touch

This compound acts as a pharmacological chaperone, directly binding to the F508del-CFTR protein to improve its conformational stability.[1] This interaction facilitates the proper folding of the mutant protein, allowing it to escape degradation by the endoplasmic reticulum quality control machinery and traffic to the cell surface. The result is an increased density of F508del-CFTR channels at the plasma membrane, leading to a partial restoration of chloride ion transport. While this compound effectively corrects the trafficking defect, it has been observed to have a secondary inhibitory effect on the channel gating of the rescued F508del-CFTR. This necessitates its combination with a potentiator, such as Ivacaftor, which increases the channel open probability, to achieve a more significant clinical benefit.

Binding Site and Structural Insights

Cryo-electron microscopy studies have revealed the structural basis of this compound's interaction with CFTR. This compound binds directly to a hydrophobic pocket within the first transmembrane domain (TMD1) of the protein. This binding site is formed by transmembrane helices 1, 2, 3, and 6. By inserting into this pocket, this compound stabilizes the TMD1, an early step in the CFTR folding process, thereby preventing its premature degradation. Computational studies suggest that the F508del mutation may also expose a secondary binding site in the first nucleotide-binding domain (NBD1), which could contribute to the corrector's mechanism of action.

The Protein Data Bank (PDB) contains the following structures of this compound in complex with CFTR:

  • 7SVR: The complex of dephosphorylated human CFTR and this compound.

  • 8EIO: The complex of phosphorylated human delta F508 CFTR with Elexacaftor, this compound, and ATP/Mg.

Quantitative Analysis of this compound's Effects

The efficacy of this compound in correcting the F508del-CFTR defect has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

ParameterCell Type/SystemValueReference
F508del-CFTR Maturation and Function In vitroUp to 15% of Wild-Type CFTR
Improvement in CFTR Activity (with Ivacaftor) Rectal Epithelium (Children 2-11 years)Mean of 30.5% of normal
Improvement in CFTR Activity (with Ivacaftor) Rectal Epithelium (Patients ≥12 years)17.7% of normal
Reduction in Sweat Chloride Concentration (with Ivacaftor) Patients (Children 2-11 years)Mean reduction of 26.8 mmol/L
Improvement in FEV1 (with Ivacaftor) Patients (≥12 years)2.6 to 4.0 percentage point improvement
Inhibition of Rescued F508del-CFTR Channel Activity Polarized CFBE-DF cells33% reduction in forskolin-ivacaftor-mediated Isc

FEV1: Forced Expiratory Volume in 1 second; Isc: Short-circuit current

Experimental Protocols

This section details the methodologies for key experiments used to characterize the molecular interactions of this compound with F508del-CFTR.

Western Blotting for CFTR Expression and Maturation

This technique is used to assess the levels of immature (core-glycosylated, Band B) and mature (complex-glycosylated, Band C) F508del-CFTR, providing a measure of trafficking correction.

Protocol:

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing total protein.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) assay.

  • Sample Preparation:

    • Mix 30-50 µg of protein with Laemmli sample buffer.

    • Heat samples at 37°C for 15 minutes. Note: Do not boil CFTR samples to avoid aggregation.

  • SDS-PAGE:

    • Load samples onto a 6-8% Tris-glycine polyacrylamide gel.

    • Run the gel at a constant voltage.

  • Protein Transfer:

    • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate with a primary antibody specific for CFTR overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Analysis:

    • Perform densitometric analysis of the bands corresponding to immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) CFTR.

    • Normalize CFTR band intensities to a loading control (e.g., β-actin or GAPDH).

    • Calculate the ratio of Band C to total CFTR (Band B + Band C) to assess maturation efficiency.

Cell Surface ELISA for Quantifying CFTR Trafficking

This assay provides a quantitative measure of CFTR protein density at the cell surface. This protocol assumes the use of a CFTR construct with an extracellular epitope tag (e.g., 3HA).

Protocol:

  • Cell Seeding:

    • Seed cells expressing epitope-tagged CFTR onto 24-well plates and culture to 80-90% confluency.

  • Blocking:

    • Wash cells gently with ice-cold 0.5% BSA in PBS.

    • Block with 0.5% BSA in PBS for 20 minutes on ice.

  • Primary Antibody Incubation:

    • Incubate cells with a primary antibody against the epitope tag (e.g., anti-HA) in blocking buffer for 1 hour on ice.

  • Washing:

    • Wash cells three times with ice-cold blocking buffer.

  • Secondary Antibody Incubation:

    • Incubate cells with an HRP-conjugated secondary antibody in blocking buffer for 30 minutes on ice.

  • Washing:

    • Wash cells five times with ice-cold blocking buffer.

  • Detection:

    • Add a fluorogenic HRP substrate (e.g., Amplex Red).

    • Measure the fluorescence using a plate reader.

  • Normalization:

    • Lyse the cells and measure the total protein concentration to normalize the fluorescence signal.

    • Express the cell surface density relative to a control condition (e.g., wild-type CFTR).

Iodide Efflux Assay for CFTR Channel Function

This functional assay measures the CFTR-mediated transport of iodide ions across the cell membrane.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing F508del-CFTR in the presence of this compound (e.g., 3 µM for 24-48 hours) to promote trafficking to the cell surface.

  • Iodide Loading:

    • Incubate cells with an iodide-containing buffer (e.g., 137 mM NaI, 4.5 mM KCl, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM glucose, 20 mM HEPES, pH 7.4) for 1 hour at 37°C.

  • Washing:

    • Wash the cells with an iodide-free buffer to remove extracellular iodide.

  • Baseline Measurement:

    • Add iodide-free buffer and measure the baseline iodide concentration in the extracellular medium using an iodide-selective electrode for a few minutes.

  • CFTR Activation:

    • Stimulate CFTR channel activity by adding a cAMP agonist (e.g., 10 µM forskolin) and a potentiator if desired (e.g., 50 µM genistein or 10 µM ivacaftor).

  • Data Recording:

    • Continuously record the increase in extracellular iodide concentration over time.

  • Analysis:

    • Calculate the rate of iodide efflux (slope of the curve) before and after stimulation. The difference represents the CFTR-mediated iodide transport.

Ussing Chamber Electrophysiology

The Ussing chamber technique is the gold standard for measuring ion transport across epithelial monolayers.

Protocol:

  • Cell Culture:

    • Culture epithelial cells (e.g., CFBE41o- expressing F508del-CFTR) on permeable supports until a polarized monolayer with high transepithelial resistance is formed.

    • Treat with this compound (e.g., 5 µM for 48 hours) prior to the experiment.

  • Mounting:

    • Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.

  • Bathing Solutions:

    • Bathe both sides of the monolayer with identical Ringer's solution, maintained at 37°C and gassed with 95% O2/5% CO2.

  • Short-Circuit Current (Isc) Measurement:

    • Voltage-clamp the transepithelial potential to 0 mV and measure the Isc.

  • Pharmacological Manipulation:

    • Sequentially add drugs to the apical and/or basolateral solutions to modulate ion transport. A typical sequence for measuring CFTR activity is:

      • Amiloride (apical) to block the epithelial sodium channel (ENaC).

      • A cAMP agonist (e.g., forskolin) to activate CFTR.

      • A CFTR potentiator (e.g., ivacaftor) to enhance channel gating.

      • A CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.

  • Analysis:

    • The change in Isc in response to each drug is calculated to determine the activity of the respective ion channels.

Single-Channel Patch-Clamp Recording

This technique allows for the direct measurement of the activity of individual CFTR channels.

Protocol:

  • Cell Preparation:

    • Grow cells expressing F508del-CFTR on glass coverslips and treat with this compound (e.g., 3 µM for at least 24 hours).

  • Pipette Preparation:

    • Pull and fire-polish borosilicate glass pipettes to a resistance of 5-10 MΩ when filled with pipette solution.

  • Seal Formation:

    • Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).

  • Excised Patch Formation:

    • Excise the patch of membrane to obtain an inside-out configuration, with the intracellular face of the membrane exposed to the bath solution.

  • Channel Activation:

    • Perfuse the bath with a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate CFTR channels.

  • Data Acquisition:

    • Record the single-channel currents at a constant holding potential.

  • Analysis:

    • Analyze the recordings to determine the channel open probability (Po), single-channel conductance, and mean open and closed times.

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the study of this compound's interaction with F508del-CFTR.

F508del_CFTR_Pathogenesis_and_Lumacaftor_Correction cluster_0 F508del-CFTR Pathogenesis cluster_1 This compound Intervention F508del_Mutation F508del Mutation Misfolding Protein Misfolding (TMD1 Instability) F508del_Mutation->Misfolding ER_Degradation ER-associated Degradation Misfolding->ER_Degradation Stabilization Conformational Stabilization Misfolding->Stabilization Corrects Reduced_Trafficking Reduced Trafficking to Cell Surface ER_Degradation->Reduced_Trafficking Loss_of_Function Loss of CFTR Function Reduced_Trafficking->Loss_of_Function Improved_Trafficking Improved Trafficking Reduced_Trafficking->Improved_Trafficking Enhances Partial_Function Partially Restored CFTR Function Loss_of_Function->Partial_Function Restores This compound This compound Binding Binds to TMD1 This compound->Binding Binding->Stabilization Stabilization->Improved_Trafficking Improved_Trafficking->Partial_Function

Caption: Pathogenesis of F508del-CFTR and the corrective mechanism of this compound.

Experimental_Workflow_CFTR_Correction cluster_0 Biochemical and Cellular Assays cluster_1 Functional Assays Cell_Culture Cell Culture with F508del-CFTR Lumacaftor_Treatment This compound Treatment Cell_Culture->Lumacaftor_Treatment Western_Blot Western Blot Lumacaftor_Treatment->Western_Blot ELISA Cell Surface ELISA Lumacaftor_Treatment->ELISA Iodide_Efflux Iodide Efflux Assay Lumacaftor_Treatment->Iodide_Efflux Ussing_Chamber Ussing Chamber Lumacaftor_Treatment->Ussing_Chamber Patch_Clamp Patch-Clamp Lumacaftor_Treatment->Patch_Clamp Analysis1 Analysis1 Western_Blot->Analysis1 Assess Protein Maturation Analysis2 Analysis2 ELISA->Analysis2 Quantify Surface Expression Analysis3 Analysis3 Iodide_Efflux->Analysis3 Measure Overall Anion Transport Analysis4 Analysis4 Ussing_Chamber->Analysis4 Measure Transepithelial Ion Transport Analysis5 Analysis5 Patch_Clamp->Analysis5 Analyze Single Channel Properties

Caption: Workflow for assessing the efficacy of this compound on F508del-CFTR.

Lumacaftor_Dual_Effect cluster_0 Positive Effect cluster_1 Negative Effect This compound This compound Trafficking ↑ F508del-CFTR Trafficking This compound->Trafficking Corrects Gating ↓ Rescued Channel Open Probability This compound->Gating Inhibits Surface_Expression ↑ Surface Expression Trafficking->Surface_Expression Overall_Function Overall_Function Surface_Expression->Overall_Function Net Functional Outcome Gating->Overall_Function

Caption: The dual effect of this compound on F508del-CFTR trafficking and channel gating.

References

Introduction: The Challenge of Cystic Fibrosis and the F508del Mutation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Development of Lumacaftor (VX-809)

Audience: Researchers, scientists, and drug development professionals.

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] This protein functions as a chloride channel on the apical surface of epithelial cells, regulating ion and fluid transport.[1] The most common mutation, occurring in approximately 90% of individuals with CF, is the deletion of phenylalanine at position 508 (F508del).

The F508del mutation leads to misfolding of the CFTR protein, which is then recognized by the cell's quality control machinery in the endoplasmic reticulum (ER) and targeted for premature degradation.[2] Consequently, there is a significant reduction in the amount of functional CFTR protein that reaches the cell surface.[1][2] The small amount of F508del-CFTR that does escape the ER and traffic to the plasma membrane exhibits both defective channel gating and instability, leading to rapid removal. This loss of function results in the production of thick, sticky mucus, leading to pathology in multiple organs, most critically the lungs.

This compound (VX-809) was developed as a "corrector" molecule, a class of drugs designed to address the primary folding defect of the F508del-CFTR protein. It is a first-generation CFTR corrector that improves the conformational stability of the F508del-CFTR protein, facilitating its processing and trafficking to the cell surface. This guide provides a detailed overview of the discovery, mechanism of action, and preclinical and clinical development of this compound.

Drug Discovery: From High-Throughput Screening to Lead Optimization

The discovery of this compound originated from extensive high-throughput screening (HTS) campaigns designed to identify small molecules that could rescue the F508del-CFTR trafficking defect. These screens utilized engineered cell lines expressing the F508del-CFTR protein and a reporter system to quantify the amount of CFTR delivered to the cell surface.

High-Throughput Screening (HTS)

The primary HTS assay involved Fischer rat thyroid (FRT) cells stably expressing F508del-CFTR. The assay measured the increase in CFTR-mediated chloride transport, which serves as a surrogate for the amount of functional protein at the cell surface. This functional assay led to the identification of initial "hit" compounds.

Lead Generation and Optimization

Following the HTS campaign, promising hits underwent a rigorous lead optimization process. This medicinal chemistry effort focused on systematically modifying the chemical structures of the initial hits to improve their potency, selectivity, metabolic stability, and pharmacokinetic properties. Structure-activity relationship (SAR) studies were conducted to understand how different chemical modifications influenced the compound's ability to correct the F508del-CFTR defect. This iterative cycle of design, synthesis, and testing ultimately led to the identification of VX-809 (this compound) as a clinical candidate.

G cluster_Discovery Drug Discovery Workflow HTS High-Throughput Screening (HTS) (Compound Libraries) Hits Hit Identification (Active Compounds) HTS->Hits Screening LeadGen Lead Generation (Confirmed & Characterized Hits) Hits->LeadGen Validation LeadOp Lead Optimization (SAR, ADMET Profiling) LeadGen->LeadOp Medicinal Chemistry Candidate Candidate Drug Selection (this compound / VX-809) LeadOp->Candidate Selection

Caption: this compound Drug Discovery Workflow.

Mechanism of Action

This compound functions as a pharmacological chaperone that directly binds to the F508del-CFTR protein during its biogenesis. It is classified as a Type 1 corrector, which is thought to stabilize the interface between the first nucleotide-binding domain (NBD1) and the membrane-spanning domains (MSDs). This stabilization improves the conformational stability of the protein, allowing it to evade ER-associated degradation (ERAD) and traffic through the Golgi apparatus to the cell surface. By increasing the quantity of F508del-CFTR at the plasma membrane, this compound provides more channels for a potentiator, like Ivacaftor, to act upon.

G cluster_Pathway F508del-CFTR Processing & this compound Action Gene F508del CFTR Gene Transcription Transcription & Translation Gene->Transcription ER Endoplasmic Reticulum (ER) (Misfolded F508del-CFTR) Transcription->ER Degradation Proteasomal Degradation ER->Degradation ERAD Pathway Trafficking Golgi Trafficking ER->Trafficking Inefficient CorrectedER ER (Correctly Folded CFTR) Membrane Cell Surface (Reduced CFTR) Trafficking->Membrane CorrectedMembrane Cell Surface (Increased CFTR) Trafficking->CorrectedMembrane This compound This compound (VX-809) This compound->CorrectedER Binds & Stabilizes F508del-CFTR CorrectedER->Trafficking Rescued Trafficking

Caption: Mechanism of F508del-CFTR Correction by this compound.

Preclinical Evaluation

In Vitro Studies

This compound's efficacy was extensively characterized in various in vitro models, including immortalized cell lines and primary human bronchial epithelial (HBE) cells from CF patients.

Key Findings from In Vitro Studies

Assay TypeCell Line/SystemKey ParameterResultReference
CFTR Maturation (Immunoblot)FRT cellsF508del-CFTR Maturation7.1-fold increase
CFTR Maturation (Immunoblot)F508-HRP CFBE41o⁻ cellsLuminescence Signal~4-fold increase
Chloride Transport (Ussing Chamber)FRT cellsEC₅₀ for Chloride Transport0.5 ± 0.1 µM
Chloride Transport (Ussing Chamber)Primary HBE cellsEC₅₀ for Chloride Secretion81 nM
CFTR Processing (Functional)FRT cellsEC₅₀ for F508del-CFTR Maturation0.1 ± 0.1 µM
CFTR Processing (Functional)F508-HRP CFBE41o⁻ cellsEC₅₀ for HRP Signal~0.3 µM

In vitro studies demonstrated that this compound acts directly on the CFTR protein to increase its quantity, stability, and function at the cell surface, resulting in increased chloride ion transport. However, it was also noted that this compound alone does not restore function to wild-type levels and can even inhibit the channel activity of rescued F508del-CFTR at higher concentrations, highlighting the need for combination therapy with a potentiator.

In Vivo Animal Models

The development of CF animal models, such as knockout pigs and ferrets, has been crucial for studying disease pathogenesis. These models recapitulate many features of human CF, including lung, pancreas, and intestinal disease. A ferret model with the F508del mutation was developed to test the efficacy of CFTR modulators. In utero and postnatal treatment with this compound in combination with Ivacaftor in this model was shown to rescue multi-organ disease, including preventing meconium ileus. Early studies also confirmed that this compound is orally bioavailable in rats, achieving plasma concentrations sufficient for in vitro efficacy.

Clinical Development

The clinical development of this compound focused on its use in combination with the CFTR potentiator Ivacaftor (VX-770). This combination, known as Orkambi®, was the first therapy approved to treat the underlying cause of CF in patients homozygous for the F508del mutation.

Phase II and Phase III Clinical Trials

Initial Phase II trials of this compound monotherapy did not show significant improvements in lung function, which was anticipated because the rescued F508del-CFTR channel still has a gating defect. This underscored the necessity of combining the corrector with a potentiator.

The pivotal Phase III trials, TRAFFIC and TRANSPORT, were multinational, randomized, double-blind, placebo-controlled studies that evaluated the efficacy and safety of two doses of this compound in combination with Ivacaftor in patients aged 12 and older who were homozygous for the F508del mutation.

Summary of Key Phase III Clinical Trial (TRAFFIC & TRANSPORT) Results at Week 24

Outcome MeasureThis compound 400 mg q12h / Ivacaftor 250 mg q12hPlaceboDifference vs. Placebo (95% CI)Reference
Mean Absolute Change in ppFEV₁ 2.8 percentage points-2.6 to 4.0
Rate of Pulmonary Exacerbations --30-39% reduction
Mean Change in Sweat Chloride -10.1 mmol/L--
Mean Change in BMI 0.24 kg/m ²--

ppFEV₁: percent predicted forced expiratory volume in one second; BMI: Body Mass Index; q12h: every 12 hours.

These trials demonstrated that the combination therapy resulted in modest but statistically significant improvements in lung function, a reduction in the rate of pulmonary exacerbations, and improvements in BMI and sweat chloride concentration. The overall benefit was considered a significant advancement in the treatment of CF for this patient population. Subsequent studies have confirmed its effectiveness and safety in younger pediatric populations.

Detailed Experimental Protocols

Immunoblotting for CFTR Maturation

Objective: To qualitatively and quantitatively assess the effect of this compound on the processing of F508del-CFTR from the core-glycosylated ER form (Band B, ~150 kDa) to the complex-glycosylated, mature form (Band C, ~170 kDa).

Methodology:

  • Cell Culture: Fischer rat thyroid (FRT) cells or human bronchial epithelial (CFBE) cells stably expressing F508del-CFTR are cultured to confluence.

  • Compound Treatment: Cells are incubated with varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle (DMSO) for 24-48 hours at 37°C.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Total protein concentration in the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of total protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 6% Tris-Glycine gel.

  • Western Blotting: Proteins are transferred to a PVDF or nitrocellulose membrane. The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for CFTR overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: Densitometry analysis is performed to quantify the intensity of Band B and Band C. The correction efficiency is often expressed as the ratio of Band C / (Band B + Band C).

Ussing Chamber Assay for Transepithelial Chloride Transport

Objective: To measure CFTR-dependent chloride ion transport across a polarized epithelial monolayer, providing a functional readout of rescued F508del-CFTR at the cell surface.

G cluster_Workflow Ussing Chamber Experimental Workflow CellCulture 1. Culture HBE/CFBE cells on permeable supports (Air-Liquid Interface) Treatment 2. Treat with this compound (e.g., 5 µM for 48h) CellCulture->Treatment Mounting 3. Mount supports in Ussing Chamber Treatment->Mounting Equilibrate 4. Equilibrate with physiological buffer Mounting->Equilibrate Measurement 5. Measure Short-Circuit Current (Isc) Equilibrate->Measurement Stimulation 6. Sequentially add: - Amiloride (block ENaC) - Forskolin (activate CFTR) - Ivacaftor (potentiate CFTR) - CFTRinh-172 (inhibit CFTR) Measurement->Stimulation Analysis 7. Analyze change in Isc (ΔIsc) to quantify CFTR activity Stimulation->Analysis

Caption: Ussing Chamber Experimental Workflow.

Methodology:

  • Cell Culture: Primary HBE cells or CFBE cells expressing F508del-CFTR are seeded onto permeable filter supports (e.g., Transwell®) and cultured at an air-liquid interface for several weeks to allow for differentiation and polarization.

  • Compound Treatment: Differentiated monolayers are treated with this compound for 48 hours to rescue F508del-CFTR trafficking.

  • Chamber Setup: The filter supports are mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with physiological buffer solutions. The system is maintained at 37°C and gassed with 95% O₂/5% CO₂.

  • Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously measured.

  • Pharmacological Modulation: A standard sequence of pharmacological agents is added to dissect the CFTR-specific current:

    • Amiloride: Added to the apical side to block the epithelial sodium channel (ENaC).

    • Forskolin: Added to stimulate CFTR activity by increasing intracellular cAMP.

    • Ivacaftor (or other potentiator): Added to maximally open the rescued CFTR channels.

    • CFTRinh-172: Added at the end to inhibit CFTR and confirm the specificity of the measured current.

  • Data Analysis: The change in Isc (ΔIsc) following stimulation with forskolin and a potentiator is calculated as the measure of CFTR-dependent chloride secretion.

Conclusion

The discovery and development of this compound represent a landmark achievement in the field of CF therapeutics, validating the strategy of correcting the underlying protein folding defect of the F508del-CFTR mutation. While its efficacy as a monotherapy was limited, its use in combination with the potentiator Ivacaftor provided the first approved treatment that addresses the root cause of disease for a large subset of the CF population. The journey of this compound from high-throughput screening to clinical approval laid the scientific and clinical groundwork for the development of subsequent, more effective second- and third-generation correctors, culminating in the highly effective triple-combination therapies available today.

References

Lumacaftor: A Deep Dive into the Restoration of Chloride Channel Function in Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is an autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] This gene encodes a crucial chloride channel responsible for regulating ion and fluid transport across epithelial cell membranes.[1] The most prevalent mutation, F508del, leads to the misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent premature degradation.[2] This results in a significant reduction of functional CFTR channels at the cell surface, leading to the multi-organ pathology characteristic of CF.[1][2]

Lumacaftor (VX-809) is a small molecule that acts as a CFTR corrector. It is designed to specifically address the underlying protein folding and trafficking defect caused by the F508del mutation. By directly binding to the F508del-CFTR protein, this compound facilitates its proper folding, increases its stability, and promotes its trafficking to the cell membrane. This guide provides a comprehensive technical overview of this compound's role in restoring chloride channel function, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its efficacy.

Mechanism of Action: Correcting the F508del-CFTR Misfolding

The F508del mutation disrupts the normal folding pathway of the CFTR protein, leading to its recognition by the cell's quality control machinery and subsequent degradation. This compound acts as a pharmacological chaperone, directly interacting with the misfolded F508del-CFTR protein to overcome this defect.

This compound binds to a hydrophobic pocket in the first transmembrane domain (TMD1) of the F508del-CFTR protein. This binding event stabilizes the TMD1, facilitating proper intramolecular interactions and promoting the correct assembly of the entire protein. By rescuing the protein from its misfolded state, this compound allows the F508del-CFTR to bypass the ER-associated degradation pathway and traffic through the Golgi apparatus to the plasma membrane. Once at the cell surface, the corrected F508del-CFTR, although still exhibiting some residual gating defects, can function as a chloride channel. For this reason, this compound is often co-administered with a potentiator, such as Ivacaftor, which acts to increase the channel's open probability.

Lumacaftor_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane F508del-CFTR_mRNA F508del-CFTR mRNA Ribosome Ribosome F508del-CFTR_mRNA->Ribosome Translation Misfolded_F508del Misfolded F508del-CFTR (Band B - Immature) Ribosome->Misfolded_F508del Protein Folding This compound This compound Misfolded_F508del->this compound Degradation Proteasomal Degradation Misfolded_F508del->Degradation ER-Associated Degradation Corrected_F508del Correctly Folded F508del-CFTR This compound->Corrected_F508del Binds to TMD1, Stabilizes Folding Mature_CFTR Mature, Complex-Glycosylated F508del-CFTR (Band C) Corrected_F508del->Mature_CFTR Trafficking Surface_CFTR Functional F508del-CFTR Chloride Channel Mature_CFTR->Surface_CFTR Insertion Cl_out Chloride Efflux Surface_CFTR->Cl_out Restored Function Cl_ion Cl-

Figure 1: this compound's role in correcting F508del-CFTR trafficking.

Quantitative Data on this compound's Efficacy

The efficacy of this compound, primarily in combination with Ivacaftor, has been quantified in numerous clinical trials. The following tables summarize key findings related to the restoration of chloride channel function and clinical outcomes.

Table 1: Effect of this compound/Ivacaftor on Sweat Chloride Concentration

Study PopulationTreatment DurationBaseline Sweat Chloride (mmol/L, mean ± SD)Change from Baseline (mmol/L, mean [95% CI])p-value
Homozygous F508del (Ages ≥ 6)1 month100.4 ± 11.5-18.5 [-20.7 to -16.3]< 0.001
Homozygous F508del (Ages 2-11)8-16 weeks90.0 (IQR 83.0–101.1)-26.80.0006
Heterozygous F508del (Ages ≥ 18)56 days--11.8 [1.3]< 0.0001
Homozygous F508del Females (Ages ≥ 6)6 months-- (mean difference of 10.6 vs males)-

Table 2: Effect of this compound/Ivacaftor on Lung Function (ppFEV1)

Study PopulationTreatment DurationBaseline ppFEV1 (mean ± SD)Change from Baseline (mean [95% CI])p-value
Homozygous F508del (Ages ≥ 6)12 months85 ± 22.4-0.3 [-1.8 to 1.2]Not Significant
Heterozygous F508del (Ages ≥ 18)56 days62.9 ± 14.3 (active group)-0.6 [0.8]0.60
Homozygous F508del with ppFEV1 ≥ 90%12 months≥ 90Unchanged-

Key Experimental Protocols

The evaluation of this compound's efficacy relies on a suite of specialized in vitro and ex vivo assays. Detailed methodologies for the most critical of these are provided below.

Western Blot Analysis of CFTR Maturation

This biochemical assay is used to assess the glycosylation status of the CFTR protein, which indicates its maturation and trafficking through the secretory pathway. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) is found post-Golgi, including at the plasma membrane. Correctors like this compound increase the ratio of Band C to Band B.

Protocol:

  • Cell Culture and Treatment:

    • Culture human bronchial epithelial cells (e.g., CFBE41o- expressing F508del-CFTR) or human embryonic kidney cells (HEK293) stably expressing F508del-CFTR.

    • Treat cells with this compound at the desired concentration and for the specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) assay.

  • Sample Preparation and SDS-PAGE:

    • Mix a standardized amount of protein (e.g., 30-50 µg) with Laemmli sample buffer.

    • Crucially, do not boil CFTR samples. Instead, heat at 37°C for 15 minutes or 65°C for 15 minutes with DTT to prevent aggregation.

    • Load samples onto a low-percentage (e.g., 6-8%) Tris-glycine polyacrylamide gel.

    • Perform electrophoresis at a constant voltage.

  • Protein Transfer:

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Perform densitometric analysis of Band B and Band C using image analysis software (e.g., ImageJ).

    • Normalize CFTR band intensities to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Cell_Culture Cell Culture & this compound Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE Sample Prep & SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-CFTR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometric Analysis (Band C / Band B Ratio) Detection->Analysis

Figure 2: Workflow for Western Blot analysis of CFTR maturation.
Ussing Chamber Assay for Transepithelial Chloride Transport

The Ussing chamber is an electrophysiological technique that measures ion transport across epithelial monolayers. It provides a quantitative measure of CFTR-dependent chloride secretion and is a gold-standard assay for assessing the functional rescue of CFTR by correctors.

Protocol:

  • Cell Culture on Permeable Supports:

    • Seed human bronchial epithelial cells (e.g., CFBE41o-) on permeable filter supports (e.g., Transwells).

    • Culture until a confluent and polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Compound Treatment:

    • Treat the cell monolayers with this compound for 24-48 hours to allow for correction of F508del-CFTR.

  • Ussing Chamber Setup:

    • Mount the permeable supports containing the cell monolayers in the Ussing chamber, separating the apical and basolateral compartments.

    • Fill both compartments with appropriate physiological saline solutions (e.g., Ringer's solution) and maintain at 37°C with continuous oxygenation.

  • Measurement of Short-Circuit Current (Isc):

    • Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc), which represents the net ion transport.

    • Establish a stable baseline Isc.

    • Sequentially add pharmacological agents to isolate CFTR-dependent chloride secretion:

      • Amiloride to the apical side to block the epithelial sodium channel (ENaC).

      • Forskolin (an adenylyl cyclase activator) and IBMX (a phosphodiesterase inhibitor) to increase intracellular cAMP and activate CFTR.

      • A CFTR potentiator (e.g., Ivacaftor or genistein) can be added to maximize the activity of the corrected channels.

      • CFTRinh-172 at the end of the experiment to confirm that the measured current is CFTR-specific.

  • Data Analysis:

    • The magnitude of the forskolin-stimulated and potentiator-enhanced, CFTRinh-172-inhibited Isc is a direct measure of corrected CFTR function.

Ussing_Chamber_Protocol Cell_Culture Culture Epithelial Cells on Permeable Supports Treatment Treat with this compound Cell_Culture->Treatment Mounting Mount Monolayer in Ussing Chamber Treatment->Mounting Equilibration Equilibrate and Establish Baseline Isc Mounting->Equilibration Pharmacology Sequential Addition of: 1. Amiloride 2. Forskolin/IBMX 3. Potentiator 4. CFTRinh-172 Equilibration->Pharmacology Measurement Measure Changes in Short-Circuit Current (Isc) Pharmacology->Measurement Analysis Quantify CFTR-dependent Chloride Secretion Measurement->Analysis

Figure 3: Ussing Chamber experimental workflow.
Patch-Clamp Electrophysiology for Single-Channel Analysis

Patch-clamp is a high-resolution electrophysiological technique that allows for the measurement of ion flow through a single ion channel. The excised inside-out configuration is particularly useful for studying CFTR, as it allows for the direct application of regulatory molecules like ATP and PKA to the intracellular face of the membrane patch.

Protocol:

  • Cell Preparation:

    • Use cells expressing F508del-CFTR that have been treated with this compound to promote trafficking of the corrected channel to the cell surface.

  • Pipette and Seal Formation:

    • Fabricate a glass micropipette with a smooth tip opening of ~1 µm diameter.

    • Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.

  • Excised Inside-Out Patch Configuration:

    • Retract the pipette from the cell to excise a small patch of membrane, with the intracellular side now facing the bath solution.

  • Single-Channel Recording:

    • Apply a constant voltage across the membrane patch.

    • Perfuse the bath solution (intracellular side) with a solution containing MgATP and the catalytic subunit of protein kinase A (PKA) to activate CFTR channels within the patch.

    • Record the picoampere-level currents that result from the opening and closing of individual CFTR channels.

  • Data Analysis:

    • Analyze the recordings to determine key single-channel properties:

      • Unitary conductance (γ): The current amplitude of a single open channel.

      • Open probability (Po): The fraction of time that the channel spends in the open state.

    • This compound's primary effect is to increase the number of channels in the membrane (N), while potentiators increase Po.

Iodide Efflux Assay

This is a functional, cell-based assay that measures CFTR-mediated anion transport. It is often used in high-throughput screening to identify and characterize CFTR modulators.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells expressing F508del-CFTR in multi-well plates and treat with this compound.

  • Iodide Loading:

    • Incubate the cells in a buffer containing sodium iodide (NaI) to load the cells with iodide.

  • Efflux Measurement:

    • Rapidly replace the iodide-containing buffer with an iodide-free buffer.

    • At timed intervals, collect the extracellular buffer.

    • Stimulate CFTR activity with a cAMP agonist cocktail (e.g., forskolin and IBMX).

    • Continue collecting the extracellular buffer at timed intervals.

  • Iodide Quantification:

    • Measure the iodide concentration in the collected samples using an iodide-selective electrode.

  • Data Analysis:

    • Calculate the rate of iodide efflux before and after stimulation. A greater rate of efflux after stimulation in this compound-treated cells compared to untreated cells indicates functional rescue of CFTR.

Conclusion

This compound represents a significant milestone in the treatment of Cystic Fibrosis, offering a therapeutic strategy that targets the fundamental protein defect in individuals with the F508del mutation. By acting as a pharmacological chaperone, it partially restores the processing and trafficking of the F508del-CFTR protein, leading to an increased density of functional chloride channels at the cell surface. The quantitative improvements in biomarkers such as sweat chloride, coupled with the detailed in vitro characterization through assays like Western blotting, Ussing chamber measurements, and patch-clamp analysis, provide a robust body of evidence for its mechanism of action. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to understand and build upon the principles of CFTR correction.

References

In Vitro Evidence for Lumacaftor's Correction of F508del-CFTR: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro evidence supporting the role of Lumacaftor (VX-809) in correcting the primary defect of the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The F508del mutation, a deletion of phenylalanine at position 508, is the most common cause of cystic fibrosis (CF), leading to protein misfolding, retention in the endoplasmic reticulum (ER), and subsequent degradation.[1][2] this compound is a CFTR corrector designed to rescue the trafficking of the F508del-CFTR protein to the cell surface, thereby increasing the quantity of functional channels.[3][4]

Mechanism of Action: Rescuing F508del-CFTR Trafficking

The F508del mutation disrupts the normal folding of the CFTR protein, leading to its recognition by the cell's quality control machinery and premature degradation.[1] this compound is believed to act as a pharmacological chaperone, directly binding to the F508del-CFTR protein to improve its conformational stability. This correction facilitates the protein's proper processing through the Golgi apparatus and subsequent trafficking to the plasma membrane. While this compound aids in delivering the F508del-CFTR protein to the cell surface, it is important to note that the rescued channel still exhibits residual gating defects, meaning it does not open as efficiently as the wild-type protein. This has led to the combination of this compound with potentiators like Ivacaftor, which enhance the channel's open probability.

F508del-CFTR Processing and this compound's Corrective Action cluster_0 Endoplasmic Reticulum cluster_1 Golgi Apparatus cluster_2 Cell Membrane F508del-CFTR_unfolded Misfolded F508del-CFTR Proteasome Proteasomal Degradation F508del-CFTR_unfolded->Proteasome Default Pathway F508del-CFTR_folded Partially Corrected F508del-CFTR F508del-CFTR_unfolded->F508del-CFTR_folded Correction This compound This compound (VX-809) This compound->F508del-CFTR_folded Mature_F508del-CFTR Mature, Complex- Glycosylated F508del-CFTR F508del-CFTR_folded->Mature_F508del-CFTR Processing Surface_F508del-CFTR Rescued F508del-CFTR at Cell Surface Mature_F508del-CFTR->Surface_F508del-CFTR Trafficking

F508del-CFTR processing and this compound's corrective action.

Quantitative In Vitro Data

The efficacy of this compound in correcting the F508del-CFTR defect has been quantified through various in vitro assays. These studies demonstrate a significant, albeit partial, restoration of protein maturation and ion channel function.

F508del-CFTR Protein Maturation

Western blot analysis is a key technique used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) is found in the ER, while the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi apparatus is indicative of successful processing. In vitro studies consistently show that treatment with this compound increases the ratio of Band C to Band B for F508del-CFTR.

Cell TypeThis compound ConcentrationFold Increase in Mature F508del-CFTR (Band C)Reference
HEK-293 cells expressing F508del-CFTR3 µM~6-fold increase in ER exit
Primary human bronchial epithelial (HBE) cells (F508del/F508del)10 µMSignificant increase in Band C
F508del-CFTR Chloride Channel Function

The primary function of CFTR is to transport chloride ions across the cell membrane. Several electrophysiological techniques are employed to measure the restoration of this function by this compound.

Ussing Chamber Assays: This technique measures ion transport across an epithelial monolayer. Treatment of primary human bronchial epithelial cells homozygous for the F508del mutation with this compound resulted in a significant increase in forskolin-stimulated chloride secretion.

Cell TypeThis compound TreatmentChloride Secretion (% of non-CF HBE cells)Reference
Primary HBE cells (F508del/F508del)VX-809~14%
Primary HBE cells (F508del/F508del)This compound in combination with IvacaftorUp to ~25% of normal CFTR activity

Iodide Efflux Assays: This is another method to assess CFTR channel activity by measuring the rate of iodide efflux from cells. This compound treatment has been shown to increase the rate of iodide efflux in cells expressing F508del-CFTR. However, some studies have indicated that while this compound increases the processing of F508del-CFTR, it does not lead to a proportional increase in channel activity and may even have an inhibitory effect on the rescued channel's function.

Cell LineThis compound ConcentrationObservationReference
CFBE41o- cells expressing F508del-CFTR5 µMIncreased F508del processing without a proportional increase in channel activity
HEK-DF cellsIncreasing concentrationsIncreased F508del processing but not forskolin-dependent iodide efflux rate

Single-Channel Patch Clamp: This technique allows for the measurement of the activity of individual ion channels. Studies using single-channel patch clamp have revealed that F508del-CFTR corrected by this compound exhibits a channel open probability (Po) that is similar to that of wild-type CFTR. However, other studies have shown that acute application of this compound can decrease the open probability of the rescued F508del channel.

Cell TypeThis compound TreatmentOpen Probability (Po)Reference
HEK-293 cells expressing F508del-CFTR3 µM VX-809 (24-48h)0.39 ± 0.04 (similar to WT CFTR)
HEK-DF cellsAcute application of cytosolic this compoundSignificantly decreased

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are overviews of the key experimental protocols used to generate the in vitro evidence for this compound's efficacy.

Western Blot for CFTR Maturation

This protocol is used to differentiate between the immature (Band B) and mature (Band C) forms of the CFTR protein.

A Cell Lysis and Protein Extraction B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE (Separation by size) B->C D Protein Transfer to Membrane C->D E Blocking (Prevent non-specific binding) D->E F Primary Antibody Incubation (Anti-CFTR) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Imaging and Densitometry Analysis H->I

Western Blot experimental workflow.

Methodology:

  • Cell Culture and Treatment: Cells expressing F508del-CFTR are cultured and treated with this compound or a vehicle control for a specified period (e.g., 24-48 hours).

  • Cell Lysis: Cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.

  • Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: The intensities of Band B and Band C are quantified using densitometry software.

Ussing Chamber Electrophysiology

This protocol measures transepithelial ion transport in polarized epithelial cells.

A Culture Polarized Epithelial Cells on Permeable Supports B Mount Cell Monolayer in Ussing Chamber A->B C Bathe Apical and Basolateral Sides with Physiological Solutions B->C D Measure Baseline Short-Circuit Current (Isc) C->D E Add Amiloride (to block ENaC) D->E F Add Forskolin (to activate CFTR) E->F G Add Genistein or Ivacaftor (to potentiate CFTR) F->G H Add CFTR Inhibitor (to confirm specificity) G->H I Record and Analyze Changes in Isc H->I

Ussing Chamber experimental workflow.

Methodology:

  • Cell Culture: Primary HBE cells or other suitable epithelial cells are grown on permeable filter supports until a polarized monolayer with high transepithelial resistance is formed.

  • Mounting: The filter support is mounted in an Ussing chamber, separating the apical and basolateral compartments.

  • Solutions: Both compartments are filled with appropriate physiological solutions and maintained at 37°C.

  • Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects net ion transport, is continuously recorded.

  • Pharmacological Modulation: A sequential addition of pharmacological agents is used to isolate CFTR-mediated chloride current:

    • Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

    • Forskolin is added to stimulate cAMP production and activate CFTR.

    • A CFTR potentiator (e.g., Genistein or Ivacaftor) is often added to maximize channel activity.

    • A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.

  • Analysis: The change in Isc following forskolin and potentiator addition is calculated to quantify CFTR activity.

Iodide Efflux Assay

This assay provides a functional measurement of CFTR-mediated anion transport in a cell population.

A Culture Cells in Multi-well Plates B Load Cells with Iodide-containing Buffer A->B C Wash Cells with Iodide-free Buffer B->C D Collect Buffer at Timed Intervals (Baseline Efflux) C->D E Add CFTR Agonist Cocktail (e.g., Forskolin, Genistein) D->E F Continue Collecting Buffer (Stimulated Efflux) E->F G Measure Iodide Concentration in Collected Samples F->G H Calculate and Plot Rate of Iodide Efflux G->H

Iodide Efflux Assay experimental workflow.

Methodology:

  • Cell Culture: Cells are grown to confluence in multi-well plates.

  • Iodide Loading: Cells are incubated with a buffer containing sodium iodide for a period to allow iodide to accumulate intracellularly.

  • Washing: The iodide-loading buffer is removed, and the cells are washed with an iodide-free buffer.

  • Efflux Measurement: At timed intervals, the extracellular buffer is collected and replaced with fresh iodide-free buffer. This is done first to establish a baseline efflux rate.

  • Stimulation: A CFTR-activating cocktail (e.g., forskolin and genistein) is added to the buffer to stimulate CFTR-mediated iodide efflux.

  • Sample Collection: The collection of extracellular buffer continues at timed intervals after stimulation.

  • Iodide Quantification: The concentration of iodide in the collected samples is measured using an iodide-selective electrode.

  • Analysis: The rate of iodide efflux is calculated and plotted over time to determine the peak rate of CFTR-dependent efflux.

Conclusion

The in vitro evidence strongly supports the role of this compound as a corrector of the F508del-CFTR protein. Through a variety of well-established assays, it has been demonstrated that this compound can partially rescue the processing and trafficking of the mutant protein to the cell surface, leading to a measurable increase in chloride channel function. However, the data also highlights the complexity of F508del correction, indicating that while more channels are present at the membrane, their function may not be fully restored and can even be inhibited by the corrector itself. This has underscored the necessity of combination therapies with potentiators to achieve a more robust clinical benefit. The methodologies outlined in this guide provide a framework for the continued investigation and development of novel CFTR modulators.

References

The Structural Basis for Lumacaftor's Corrector Activity on F508del-CFTR: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, leading to a loss of chloride ion transport at the apical surface of epithelial cells. Lumacaftor (VX-809) is a small-molecule corrector that partially rescues the trafficking and function of F508del-CFTR. This technical guide provides an in-depth overview of the structural basis of this compound's corrector activity, detailing its mechanism of action, the cellular pathways involved, and the experimental methodologies used to evaluate its efficacy.

Introduction: The F508del-CFTR Processing Defect

The F508del mutation, a deletion of phenylalanine at position 508 in the first nucleotide-binding domain (NBD1), disrupts the proper folding and assembly of the CFTR protein. This misfolding is recognized by the cell's quality control machinery, leading to the retention of the mutant protein in the ER and its subsequent degradation via the ubiquitin-proteasome pathway[1]. This prevents F508del-CFTR from reaching the plasma membrane and functioning as a chloride channel.

This compound is a pharmacological chaperone that directly binds to the F508del-CFTR protein, improving its conformational stability and allowing a fraction of the protein to escape ER-associated degradation (ERAD) and traffic to the cell surface[2][3].

Mechanism of Action: How this compound Rescues F508del-CFTR

This compound's primary mechanism of action is to act as a molecular "splint," stabilizing the F508del-CFTR protein during its biogenesis. Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds directly to a hydrophobic pocket within the first transmembrane domain (TMD1) of CFTR[4][5]. This binding is thought to allosterically stabilize the interface between NBD1 and the transmembrane domains, a critical interaction that is compromised by the F508del mutation. By promoting a more native-like conformation, this compound helps the mutant protein to bypass the stringent ER quality control checkpoints.

The F508del-CFTR Trafficking and Degradation Pathway

The biogenesis of F508del-CFTR is a complex process involving numerous molecular chaperones and quality control factors. The pathway can be summarized as follows:

  • Synthesis and Initial Folding: As the CFTR polypeptide is synthesized on the ribosome and translocated into the ER membrane, it interacts with cytosolic chaperones such as Hsc70 and Hsp70, as well as the lectin-like chaperone calnexin.

  • ER-Associated Degradation (ERAD): Due to the F508del mutation, the protein often fails to achieve its correct three-dimensional structure. This exposes hydrophobic patches that are recognized by the ERAD machinery. The protein is then ubiquitinated and targeted for degradation by the proteasome.

  • This compound's Intervention: this compound binds to the nascent F508del-CFTR chain, promoting proper folding and shielding the misfolded regions from the ERAD machinery. This allows a portion of the corrected F508del-CFTR to be packaged into COPII-coated vesicles for transport to the Golgi apparatus and subsequent trafficking to the plasma membrane.

F508del_CFTR_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Ribosome Ribosome Nascent_CFTR Nascent F508del-CFTR Ribosome->Nascent_CFTR Translation Misfolded_CFTR Misfolded F508del-CFTR Nascent_CFTR->Misfolded_CFTR Misfolding Corrected_CFTR Corrected F508del-CFTR Misfolded_CFTR->Corrected_CFTR This compound Binding & Stabilization ERAD ER-Associated Degradation (ERAD) Misfolded_CFTR->ERAD Recognition by Quality Control Golgi_Transport Transport to Golgi Corrected_CFTR->Golgi_Transport Proteasome Proteasome ERAD->Proteasome Ubiquitination Processing Processing & Maturation Golgi_Transport->Processing Functional_CFTR Functional F508del-CFTR Processing->Functional_CFTR Trafficking Ussing_Chamber_Workflow start Start culture Culture HBE cells on permeable supports start->culture end End treat Treat with this compound (24-48h) culture->treat mount Mount in Ussing chamber treat->mount baseline Record baseline Isc mount->baseline amiloride Add Amiloride (apical) baseline->amiloride activate Add Forskolin/IBMX (apical/basal) amiloride->activate potentiate Add Ivacaftor (apical) activate->potentiate inhibit Add CFTRinh-172 (apical) potentiate->inhibit analyze Analyze CFTR-specific Isc inhibit->analyze analyze->end FIS_Assay_Workflow start Start culture Culture intestinal organoids start->culture end End treat Treat with this compound (18-24h) culture->treat seed Seed organoids in 96-well plate treat->seed stain Stain with live-cell dye seed->stain induce Add Forskolin to induce swelling stain->induce image Live-cell imaging to monitor swelling induce->image analyze Quantify change in organoid area image->analyze analyze->end NPD_Measurement_Workflow start Start electrodes Place reference and exploring electrodes start->electrodes end End baseline Measure baseline potential difference with Ringer's solution electrodes->baseline amiloride Perfuse with Amiloride solution baseline->amiloride zero_cl Perfuse with chloride-free + Amiloride solution amiloride->zero_cl isoproterenol Perfuse with chloride-free + Amiloride + Isoproterenol solution zero_cl->isoproterenol analyze Analyze changes in potential difference isoproterenol->analyze analyze->end

References

Methodological & Application

Application Notes and Protocols for Lumacaftor in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Lumacaftor (VX-809) in cell culture experiments, particularly for studying the correction of the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.

Introduction

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the CFTR gene.[1] The most prevalent mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and subsequently degraded, leading to a significant reduction of the protein at the cell surface.[2] this compound is a CFTR corrector that improves the conformational stability of the F508del-CFTR protein, facilitating its processing and trafficking to the cell membrane.[1][2] This document outlines the mechanism of action of this compound and provides detailed protocols for its application in cell culture, along with methods to assess its efficacy.

Mechanism of Action

This compound acts as a pharmacological chaperone, directly binding to the F508del-CFTR protein. This interaction stabilizes the protein, allowing it to bypass the ER quality control system and traffic through the Golgi apparatus to the plasma membrane.[2] At the cell surface, the corrected F508del-CFTR, although still exhibiting defective channel gating, can be further activated by a CFTR potentiator like Ivacaftor. This dual approach of a corrector and a potentiator forms the basis of combination therapies for CF patients with the F508del mutation.

Signaling Pathway of F508del-CFTR Correction by this compound

CFTR_Correction_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane F508del_mRNA F508del-CFTR mRNA Ribosome Ribosome F508del_mRNA->Ribosome Translation Misfolded_CFTR Misfolded F508del-CFTR (Band B - Immature) Ribosome->Misfolded_CFTR Proteasome Proteasomal Degradation Misfolded_CFTR->Proteasome This compound This compound (VX-809) Misfolded_CFTR->this compound Corrected_CFTR_ER Correctly Folded F508del-CFTR This compound->Corrected_CFTR_ER Correction Corrected_CFTR_Golgi Glycosylation & Further Processing (Band C - Mature) Corrected_CFTR_ER->Corrected_CFTR_Golgi Trafficking Functional_CFTR Functional F508del-CFTR Channel Corrected_CFTR_Golgi->Functional_CFTR Trafficking

Caption: F508del-CFTR processing pathway and the corrective action of this compound.

Quantitative Data on this compound's Efficacy in Cell Culture

The following tables summarize the in vitro efficacy of this compound in correcting F508del-CFTR, as reported in various studies.

Table 1: this compound (VX-809) Efficacy on F508del-CFTR Maturation and Function

Cell LineAssayThis compound ConcentrationIncubation TimeObserved EffectReference
FRTWestern Blot0.1 µM (EC50)24-48 hours7.1-fold increase in mature CFTR (C-band)
FRTIodide Efflux0.5 µM (EC50)24-48 hours~5-fold increase in chloride transport
CFBE41o-YFP-Halide Quenching2.57 µM (EC50)24 hoursIncreased halide influx
HEK-DFIodide Efflux1-10 µM≥ 24 hoursDose-dependent increase in F508del processing
HBE (F508del homozygous)Western Blot350 ± 180 nM (EC50)48 hours~8-fold increase in CFTR maturation
HBE (F508del homozygous)Ussing Chamber81 ± 19 nM (EC50)48 hours~4-fold increase in chloride transport

Table 2: Comparison of CFTR Function with this compound-Based Treatments

Cell LineTreatmentAssayResultReference
CFBE41o- (p.Phe508del)This compound/IvacaftorWhole-cell patch clamp31.3 ± 7.7 pA/pF FSK/IBMX-stimulated current
CFBE41o- (p.Phe508del)Elexacaftor/Tezacaftor/IvacaftorWhole-cell patch clamp138.0 ± 13.8 pA/pF FSK/IBMX-stimulated current

Experimental Protocols

The following are detailed protocols for assessing the efficacy of this compound in cell culture.

Experimental Workflow Overview

Experimental_Workflow cluster_Assays 3. Efficacy Assessment Cell_Culture 1. Cell Culture (e.g., CFBE41o- or primary HBE cells) Treatment 2. This compound Treatment (e.g., 1-10 µM for 24-48h) Cell_Culture->Treatment Western_Blot Biochemical Assay: Western Blot (CFTR Maturation - Band C/B Ratio) Treatment->Western_Blot Ussing_Chamber Functional Assay: Ussing Chamber (Transepithelial Ion Transport) Treatment->Ussing_Chamber Iodide_Efflux Functional Assay: Iodide Efflux (CFTR Channel Activity) Treatment->Iodide_Efflux Data_Analysis 4. Data Analysis & Interpretation Western_Blot->Data_Analysis Ussing_Chamber->Data_Analysis Iodide_Efflux->Data_Analysis

Caption: General experimental workflow for assessing this compound efficacy.

Protocol 1: Western Blot Analysis of CFTR Maturation

This protocol is used to assess the maturation of the F508del-CFTR protein by observing the shift from the immature, core-glycosylated form (Band B, ~150 kDa) to the mature, complex-glycosylated form (Band C, ~170 kDa).

1. Cell Culture and this compound Treatment:

  • Seed cells (e.g., CFBE41o- or primary human bronchial epithelial cells) and culture until they reach desired confluency.

  • Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for 24-48 hours.

2. Protein Extraction:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Mix 30-50 µg of protein with Laemmli sample buffer. Note: Do not boil CFTR samples; instead, heat at 37°C for 15 minutes to prevent aggregation.

  • Load samples onto a 6-8% Tris-glycine polyacrylamide gel and perform electrophoresis.

  • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Incubate the membrane with a primary antibody against CFTR (e.g., clone 596 or M3A7) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Perform densitometric analysis of the bands corresponding to Band B and Band C using software like ImageJ.

  • Normalize the intensity of CFTR bands to a loading control (e.g., β-actin or GAPDH).

  • Calculate the ratio of Band C to Band B to assess the extent of CFTR maturation.

Protocol 2: Ussing Chamber Assay for CFTR-Mediated Ion Transport

This electrophysiological technique measures ion transport across a polarized epithelial monolayer and is a gold standard for assessing CFTR function.

1. Cell Culture:

  • Seed epithelial cells (e.g., primary HBE cells) on permeable supports (e.g., Transwell inserts) and culture at an air-liquid interface until a confluent and differentiated monolayer is formed (typically 2-4 weeks).

  • Treat the cells with this compound (e.g., 1-10 µM) for 24-72 hours prior to the assay.

2. Ussing Chamber Setup:

  • Mount the permeable support containing the cell monolayer in an Ussing chamber.

  • Fill both the apical and basolateral chambers with pre-warmed and gassed (95% O2 / 5% CO2) Ringer's solution.

  • Maintain the temperature at 37°C.

3. Measurement of Short-Circuit Current (Isc):

  • Clamp the transepithelial voltage to 0 mV and measure the baseline short-circuit current (Isc).

  • Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).

  • Add a CFTR activator, such as forskolin (10-20 µM), to both chambers to stimulate CFTR-mediated chloride secretion.

  • Optionally, add a CFTR potentiator, such as genistein (50 µM) or Ivacaftor (1 µM), to the apical chamber to maximize the opening of corrected CFTR channels.

  • Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to confirm that the measured current is CFTR-dependent.

4. Data Analysis:

  • The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc is a direct measure of corrected CFTR function.

  • Compare the change in Isc between this compound-treated and vehicle-treated cells.

Protocol 3: Iodide Efflux Assay

This fluorescence-based assay provides a functional measure of CFTR channel activity by monitoring the efflux of iodide ions from the cells.

1. Cell Culture and Treatment:

  • Seed cells (e.g., FRT or CFBE41o- cells stably expressing F508del-CFTR and a halide-sensitive YFP) in a 96- or 384-well black, clear-bottom plate.

  • Treat cells with this compound (e.g., 1-10 µM) or vehicle control for 18-24 hours at 37°C.

2. Iodide Loading:

  • Wash the cells with a chloride-containing buffer.

  • Incubate the cells with an iodide-loading buffer for 30-60 minutes at 37°C.

3. Fluorescence Measurement:

  • Wash the cells with an iodide-free buffer.

  • Place the plate in a fluorescence plate reader and record the baseline YFP fluorescence.

  • Add a CFTR activation cocktail (e.g., 20 µM forskolin and 50 µM genistein) to each well.

  • Immediately begin recording the YFP fluorescence over time. The influx of iodide through activated CFTR channels will quench the YFP fluorescence.

4. Data Analysis:

  • The rate of fluorescence decay is proportional to the CFTR-mediated iodide influx.

  • Calculate the initial rate of quenching for each well.

  • Compare the rates between this compound-treated and vehicle-treated cells to determine the extent of functional correction.

References

Application Notes: Utilizing Lumacaftor in Primary Human Bronchial Epithelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Lumacaftor (VX-809) in primary human bronchial epithelial (HBE) cell cultures, a critical in vitro model for studying cystic fibrosis (CF). This compound is a CFTR corrector that has been developed to address the trafficking defect of the F508del-CFTR protein, the most common mutation causing CF.[1][2][3][4] These notes will cover the mechanism of action, experimental protocols, and expected outcomes when treating primary HBE cells with this compound.

Mechanism of Action

The F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene leads to the misfolding of the CFTR protein.[1] This misfolded protein is recognized by the cell's quality control machinery in the endoplasmic reticulum (ER) and targeted for premature degradation. Consequently, there is a significant reduction in the amount of functional CFTR protein at the cell surface of epithelial cells, including those lining the airways.

This compound acts as a pharmacological chaperone, directly binding to the F508del-CFTR protein. This interaction improves the conformational stability of the mutant protein, allowing it to partially evade ER degradation and traffic to the cell surface. The increased quantity of F508del-CFTR at the plasma membrane results in a partial restoration of chloride ion transport, a key function impaired in CF. In vitro studies using primary HBE cells from patients homozygous for the F508del mutation have demonstrated that this compound can increase the quantity, stability, and function of the F508del-CFTR protein at the cell surface.

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del-CFTR Synthesis F508del-CFTR Synthesis Misfolding Misfolding F508del-CFTR Synthesis->Misfolding ER Degradation ER Degradation Misfolding->ER Degradation This compound This compound Misfolding->this compound Corrected Folding Corrected Folding This compound->Corrected Folding Processing & Trafficking Processing & Trafficking Corrected Folding->Processing & Trafficking Surface F508del-CFTR Surface F508del-CFTR Processing & Trafficking->Surface F508del-CFTR Cl- Transport Cl- Transport Surface F508del-CFTR->Cl- Transport

Mechanism of this compound in correcting F508del-CFTR trafficking.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on primary HBE cells as reported in various studies. These data highlight the extent of F508del-CFTR rescue and the resulting functional improvement.

Table 1: Effect of this compound on F508del-CFTR Maturation and Function

ParameterGenotypeTreatmentFold Change vs. Vehicle% of Wild-Type FunctionReference
CFTR MaturationF508del/F508delThis compound~8-fold-
CFTR-mediated IscF508del/F508delThis compound4-fold~14%
CFTR-mediated IscF508del/F508delThis compound + Ivacaftor-~25%
CFTR FunctionF508del/F508delThis compound-~15%
Chloride SecretionA561E/A561E3 µM this compound (24h)7-fold~6%
Chloride SecretionF508del/F508del3 µM this compound (24h)8 to 14-fold5-15%

Table 2: Electrophysiological Response to this compound in Primary HBE Cells

GenotypeTreatmentMeasured ParameterResponseReference
F508del/F508delThis compound (VX-809) 3 µM for 24 hoursCFTRinh-172–sensitive currentStatistically significant increase
F508del/F508delThis compound (VX-809) 3 µM for 24 hours + L-arginineCFTRinh-172–sensitive currentFurther augmentation of current
F508del homozygousThis compound + Ivacaftor (14 days)Forskolin-induced ΔIscPeak response at day 7, lower at day 14

Experimental Protocols

Culture of Primary Human Bronchial Epithelial Cells

Primary HBE cells are considered the gold standard for in vitro studies of CFTR function. They are typically isolated from explanted lungs of CF patients and cultured at an air-liquid interface (ALI) to form a differentiated, pseudostratified epithelium that resembles the airways.

Materials:

  • Bronchial Epithelial Growth Medium (BEGM)

  • Collagen-coated culture dishes and porous supports (e.g., Transwells®)

  • ALI medium

  • Accutase

Protocol:

  • Thaw cryopreserved primary HBE cells and plate them on collagen-coated plastic dishes in BEGM.

  • Culture the cells at 37°C and 5% CO2, changing the medium every other day until they reach 70-90% confluency.

  • Passage the cells using Accutase and seed them onto collagen-coated porous supports.

  • Once the cells become confluent on the porous supports, switch to ALI medium and remove the apical medium to establish the air-liquid interface.

  • Maintain the ALI cultures for at least 21 days to allow for full differentiation, feeding the basolateral side every other day.

This compound Treatment

Materials:

  • This compound (VX-809) stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

Protocol:

  • Prepare the desired working concentration of this compound by diluting the stock solution in cell culture medium. A common concentration used is 3 µM.

  • For ALI cultures, add the this compound-containing medium to the basolateral side of the porous supports.

  • Incubate the cells with this compound for the desired period. A typical incubation time is 24 to 48 hours to allow for correction of the F508del-CFTR protein.

  • A vehicle control (e.g., DMSO) should always be run in parallel.

Start Start Culture HBE cells at ALI Culture HBE cells at ALI Start->Culture HBE cells at ALI Prepare this compound solution Prepare this compound solution Culture HBE cells at ALI->Prepare this compound solution Treat cells (basolateral) Treat cells (basolateral) Prepare this compound solution->Treat cells (basolateral) Incubate (24-48h) Incubate (24-48h) Treat cells (basolateral)->Incubate (24-48h) Assay for CFTR function Assay for CFTR function Incubate (24-48h)->Assay for CFTR function End End Assay for CFTR function->End

General workflow for this compound treatment of primary HBE cells.
Ussing Chamber Electrophysiology

The Ussing chamber assay is a key technique to measure ion transport across epithelial tissues. It is used to assess the functional rescue of CFTR-mediated chloride secretion following this compound treatment.

Materials:

  • Ussing chamber system

  • Ringer's solution

  • Forskolin (to activate CFTR)

  • Genistein (a potentiator, sometimes used)

  • CFTR inhibitor-172 (to confirm the current is CFTR-mediated)

Protocol:

  • Mount the porous supports with the treated HBE cells in the Ussing chamber.

  • Bathe both the apical and basolateral sides with Ringer's solution and maintain at 37°C.

  • Measure the baseline short-circuit current (Isc).

  • Stimulate CFTR-mediated chloride secretion by adding forskolin (and genistein, if applicable) to the apical side.

  • Record the change in Isc (ΔIsc), which represents CFTR activity.

  • Inhibit the CFTR-mediated current by adding a CFTR inhibitor to confirm the specificity of the response.

Western Blotting for CFTR Protein

Western blotting is used to assess the maturation of the F508del-CFTR protein. The immature, core-glycosylated form (Band B) is found in the ER, while the mature, complex-glycosylated form (Band C) that has trafficked to the cell surface is larger. This compound treatment is expected to increase the ratio of Band C to Band B.

Materials:

  • Lysis buffer

  • Protein electrophoresis equipment (SDS-PAGE)

  • Western blotting apparatus

  • Primary antibody against CFTR

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated HBE cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for CFTR.

  • Wash the membrane and incubate with a secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the intensity of Band B and Band C to determine the maturation efficiency.

Expected Outcomes and Considerations

  • Partial Rescue: this compound treatment is expected to result in a partial rescue of F508del-CFTR function, typically restoring it to about 15% of normal CFTR activity in primary HBE cells.

  • Variability: There can be significant variability in the response to this compound among cells from different donors.

  • Inhibitory Effect: Some studies suggest that while this compound corrects the trafficking of F508del-CFTR, it may also have a modest inhibitory effect on the channel activity of the rescued protein.

  • Combination Therapy: The combination of this compound with a CFTR potentiator, such as Ivacaftor, often results in a greater functional rescue than this compound alone, as the potentiator helps to open the rescued channels at the cell surface.

  • Impact of Infection: Pre-existing Pseudomonas aeruginosa infection has been shown to reduce the efficacy of this compound-mediated rescue of CFTR in HBE cells.

These application notes provide a foundation for utilizing this compound in primary HBE cell models. For specific experimental details and troubleshooting, it is recommended to consult the primary literature cited.

References

Application of Lumacaftor in Patient-Derived Organoid Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing patient-derived organoids (PDOs) as a preclinical model to evaluate the efficacy of Lumacaftor, a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. These models, particularly intestinal organoids, offer a personalized approach to studying cystic fibrosis (CF) by recapitulating the patient-specific genotype and phenotype in vitro.

Introduction to this compound and Patient-Derived Organoids

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, with the F508del mutation being the most common. This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum, and subsequent degradation, resulting in a reduced quantity of functional chloride channels at the cell surface.[1] this compound (VX-809) is a CFTR corrector that aids in the conformational stability of the F508del-CFTR protein, facilitating its processing and trafficking to the cell membrane.[1][2]

Patient-derived organoids, particularly those derived from intestinal or nasal epithelial stem cells, have emerged as a powerful tool for studying CF and the effects of CFTR modulators.[3][4] These three-dimensional, self-organizing structures mimic the cellular composition and function of the tissue of origin and can be used to assess CFTR function through assays like the forskolin-induced swelling (FIS) assay.

Quantitative Data Presentation

The efficacy of this compound, often in combination with the potentiator Ivacaftor, in restoring F508del-CFTR function in patient-derived organoids can be quantified using the forskolin-induced swelling (FIS) assay. The swelling, measured as the Area Under the Curve (AUC), is indicative of CFTR-dependent chloride and fluid secretion into the organoid lumen. Below is a summary of representative quantitative data from studies evaluating this compound in F508del homozygous patient-derived intestinal organoids.

Study CohortTreatmentMean Organoid Swelling (AUC)Fold Change vs. UntreatedReference
F508del Homozygous Patients (n=21)Untreated (Forskolin only)Baseline (minimal swelling)-
F508del Homozygous Patients (n=21)This compound/Ivacaftor939.5 ± 234.3Significant increase
F508del Homozygous Newborn Ferret OrganoidsDMSO (Control)~100-
F508del Homozygous Newborn Ferret OrganoidsThis compound (3 µM)~400~4
F508del Homozygous Newborn Ferret OrganoidsThis compound/Ivacaftor (3 µM each)~1200~12
F508del Homozygous Adult Ferret OrganoidsDMSO (Control)~100-
F508del Homozygous Adult Ferret OrganoidsThis compound (3 µM)~250~2.5
F508del Homozygous Adult Ferret OrganoidsThis compound/Ivacaftor (3 µM each)~600~6

Experimental Protocols

Culture of Human Intestinal Organoids from Patient Biopsies

This protocol outlines the general steps for establishing and maintaining human intestinal organoid cultures from rectal biopsies of CF patients.

Materials:

  • Rectal biopsy tissue

  • Chelation Buffer (e.g., Gentle Cell Dissociation Reagent)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • IntestiCult™ Organoid Growth Medium (or similar complete medium)

  • Advanced DMEM/F12

  • Penicillin-Streptomycin

  • HEPES

  • GlutaMAX™

  • N-2 Supplement

  • B-27 Supplement

  • N-acetylcysteine

  • Human EGF

  • Noggin

  • R-spondin-1

  • Y-27632 (ROCK inhibitor)

Procedure:

  • Collect rectal biopsies in a collection medium on ice.

  • Wash the biopsies multiple times with cold PBS to remove mucus and debris.

  • Incubate the tissue in Chelation Buffer for 30-60 minutes on a rocking platform at 4°C to release the intestinal crypts.

  • Vigorously shake the tube to further release the crypts and then let the tissue fragments settle.

  • Collect the supernatant containing the crypts and centrifuge at 300 x g for 5 minutes.

  • Resuspend the crypt pellet in a small volume of complete growth medium.

  • Mix the crypt suspension with thawed Basement Membrane Matrix on ice.

  • Plate 50 µL domes of the crypt/matrix mixture into a pre-warmed 24-well plate.

  • Polymerize the domes by incubating at 37°C for 10-15 minutes.

  • Gently add 500 µL of complete growth medium supplemented with Y-27632 to each well.

  • Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

  • Passage the organoids every 7-10 days by mechanically disrupting them and re-plating in fresh Basement Membrane Matrix.

Forskolin-Induced Swelling (FIS) Assay

This assay measures the CFTR-dependent fluid secretion into the organoid lumen upon stimulation with forskolin.

Materials:

  • Mature patient-derived intestinal organoids

  • Basement Membrane Matrix

  • Complete organoid growth medium

  • Forskolin (typically 5-10 µM final concentration)

  • This compound (typically 3 µM final concentration)

  • Ivacaftor (optional, as a potentiator, typically 3 µM final concentration)

  • Calcein AM dye (for visualization)

  • Live-cell imaging system with environmental control (37°C, 5% CO2)

Procedure:

  • Plate mature organoids in a 96-well plate in Basement Membrane Matrix domes.

  • Pre-incubate the organoids with this compound (e.g., 3 µM) for 18-24 hours to allow for CFTR correction.

  • On the day of the assay, stain the organoids with Calcein AM for 30-60 minutes for visualization.

  • Acquire baseline images (t=0) of the organoids.

  • Add forskolin (and Ivacaftor, if used) to the medium to stimulate CFTR activity.

  • Acquire time-lapse images of the organoids every 15-30 minutes for 1-2 hours.

  • Quantify the change in organoid surface area or volume over time using image analysis software (e.g., ImageJ).

  • Calculate the Area Under the Curve (AUC) from the swelling kinetics to quantify the total swelling response.

Western Blot for CFTR Protein Expression

This protocol is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) is ~150 kDa, while the mature, complex-glycosylated form that has trafficked to the cell surface (Band C) is ~170 kDa. This compound treatment is expected to increase the ratio of Band C to Band B.

Materials:

  • Organoid cultures treated with or without this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels (6% acrylamide is recommended for resolving Bands B and C)

  • Nitrocellulose or PVDF membranes

  • Primary antibody against CFTR

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Harvest organoids and lyse them in RIPA buffer.

  • Quantify the protein concentration of the lysates.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of mature (Band C) to immature (Band B) CFTR.

Visualizations

Experimental Workflow for this compound Testing in Organoids

experimental_workflow Experimental Workflow for this compound Efficacy Testing cluster_culture Organoid Culture cluster_treatment Drug Treatment cluster_assay Functional Assay cluster_protein Protein Analysis biopsy Patient Biopsy crypts Isolate Intestinal Crypts biopsy->crypts culture Establish Organoid Culture crypts->culture This compound Treat with this compound (24h) culture->this compound fsk Stimulate with Forskolin This compound->fsk lysate Organoid Lysis This compound->lysate imaging Live-Cell Imaging fsk->imaging analysis Quantify Swelling (AUC) imaging->analysis wb Western Blot for CFTR lysate->wb

Caption: Workflow for testing this compound in patient-derived organoids.

Signaling Pathway of Forskolin-Induced Swelling and this compound Action

signaling_pathway CFTR Activation Pathway and this compound's Role cluster_cell Epithelial Cell forskolin Forskolin ac Adenylyl Cyclase forskolin->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates cftr_mature Corrected F508del-CFTR (at cell membrane) pka->cftr_mature phosphorylates & activates cftr_immature F508del-CFTR (Misfolded in ER) cftr_immature->cftr_mature traffics to membrane This compound This compound This compound->cftr_immature corrects folding cl_out Cl- Efflux cftr_mature->cl_out h2o_out Water Efflux cl_out->h2o_out osmosis swelling Organoid Swelling h2o_out->swelling

References

Application Note: Evaluating Lumacaftor Efficacy Using an Iodide Efflux Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a crucial anion channel.[1][2][3] The most prevalent mutation, a deletion of phenylalanine at position 508 (F508del-CFTR), leads to protein misfolding and retention in the endoplasmic reticulum, preventing its transit to the cell membrane.[1][4] Lumacaftor (VX-809) is a CFTR "corrector" designed to rescue the trafficking of F508del-CFTR to the cell surface. The iodide efflux assay is a robust and direct method to functionally assess the activity of CFTR channels at the plasma membrane. This application note provides a detailed protocol for using an iodide efflux assay to measure the efficacy of this compound in rescuing the function of F508del-CFTR.

Principle of the Assay

The iodide efflux assay measures the functional activity of CFTR anion channels on the cell surface. Cells expressing the CFTR channel are first loaded with iodide. Subsequently, the extracellular iodide is replaced with an iodide-free buffer. The CFTR channel is then activated, typically using forskolin to raise intracellular cAMP levels. Functional CFTR channels will open, allowing the intracellular iodide to flow out of the cell down its electrochemical gradient. The rate of iodide appearing in the extracellular medium is measured over time, often using an iodide-selective electrode or halide-sensitive fluorescent dyes, and serves as a direct indicator of CFTR channel activity.

CFTR Trafficking and Modulation Pathway

The F508del mutation impairs CFTR protein folding, leading to its degradation and a reduced quantity of channels at the cell surface. This compound acts as a corrector by improving the conformational stability of the F508del-CFTR protein, which facilitates its processing and transport to the cell membrane. Once at the surface, the rescued channel still exhibits defective gating. A "potentiator" molecule, such as Ivacaftor, is often used in conjunction with a corrector to increase the channel-open probability.

CFTR_Pathway cluster_0 Endoplasmic Reticulum cluster_1 Cell Membrane F508del_misfolded F508del CFTR (Misfolded) Degradation Proteasomal Degradation F508del_misfolded->Degradation Corrected_CFTR Corrected F508del CFTR F508del_misfolded->Corrected_CFTR Correction This compound This compound (Corrector) This compound->F508del_misfolded Rescued_Channel Rescued F508del CFTR (Low Po) Corrected_CFTR->Rescued_Channel Trafficking Active_Channel Active Channel (High Po) Rescued_Channel->Active_Channel Potentiation Iodide Efflux Iodide Efflux Active_Channel->Iodide Efflux Potentiator Potentiator (e.g., Ivacaftor) Potentiator->Rescued_Channel

Caption: F508del-CFTR correction and potentiation pathway.

Experimental Protocol: Electrode-Based Iodide Efflux Assay

This protocol is adapted from methodologies used to assess F508del-CFTR function in human bronchial epithelial cells (CFBE41o-) stably expressing F508del-CFTR.

I. Materials and Reagents

  • Cells: CFBE41o- cells stably expressing F508del-CFTR (CFBE-DF cells).

  • Culture Medium: Standard cell culture medium appropriate for CFBE41o- cells.

  • This compound (VX-809): Stock solution in DMSO.

  • DMSO: Vehicle control.

  • Iodide Loading Buffer: 135 mM NaI, 10 mM D-glucose, 1 mM CaSO4, 1 mM MgSO4, 10 mM HEPES, 2.4 mM K2HPO4, 0.6 mM KH2PO4.

  • Efflux Buffer (Iodide-Free): 135 mM NaNO3, 10 mM D-glucose, 1 mM CaSO4, 1 mM MgSO4, 10 mM HEPES, 2.4 mM K2HPO4, 0.6 mM KH2PO4.

  • CFTR Agonist: Forskolin (stock in DMSO).

  • CFTR Potentiator (Optional): Genistein or Ivacaftor (stock in DMSO).

  • Equipment: Iodide selective electrode, 24-well cell culture plates, standard cell culture incubator (37°C, 5% CO2).

II. Cell Culture and this compound Treatment

  • Seed CFBE-DF cells into 24-well plates at an appropriate density to reach confluence on the day of the assay.

  • Once cells are approximately 50-60% confluent, treat the cells with this compound at the desired concentration (e.g., 5 µM) or with DMSO as a vehicle control.

  • Incubate the cells for at least 24-48 hours at 37°C to allow for correction and trafficking of the F508del-CFTR protein.

III. Iodide Efflux Assay Procedure

  • Iodide Loading:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with Efflux Buffer.

    • Add 500 µL of Iodide Loading Buffer to each well. For continuous drug exposure experiments, include this compound in the loading buffer.

    • Incubate the cells at 37°C for 1 hour to load them with iodide.

  • Washing:

    • Remove the Iodide Loading Buffer.

    • Wash the cells rapidly three times with 1 mL of pre-warmed (37°C) Efflux Buffer to remove extracellular iodide. Ensure the final wash is completely removed.

  • Baseline Measurement:

    • Add 500 µL of pre-warmed Efflux Buffer to each well.

    • Begin recording the extracellular iodide concentration using the iodide selective electrode.

    • Collect baseline readings for 2-3 minutes. The buffer can be collected and replaced at 1-minute intervals to establish a stable baseline rate of efflux.

  • Stimulation and Recording:

    • Aspirate the buffer used for baseline measurement.

    • Add 500 µL of pre-warmed Efflux Buffer containing the CFTR agonist (e.g., 10 µM Forskolin) and, if desired, a potentiator (e.g., 50 µM Genistein or 10 µM Ivacaftor).

    • Continue to record the iodide concentration in the extracellular buffer for at least 10 minutes, replacing the buffer at 1-minute intervals and storing the collected samples for measurement.

IV. Data Analysis

  • Convert the measured voltage from the iodide selective electrode to iodide concentration using a standard curve.

  • Calculate the rate of iodide efflux for each time point (e.g., in nmol/min).

  • Plot the iodide efflux rate versus time. The plot should show a low basal efflux rate followed by a sharp increase upon stimulation in cells with functional CFTR.

  • Determine the peak rate of stimulated iodide efflux.

  • Compare the peak efflux rates between DMSO-treated (control) and this compound-treated cells to determine the efficacy of the corrector.

Experimental Workflow

Workflow A 1. Seed CFBE-DF Cells in 24-well plates B 2. Treat with this compound (e.g., 5 µM) or DMSO for 24-48h A->B C 3. Iodide Loading (1 hour at 37°C) B->C D 4. Wash Cells 3x with Iodide-Free Buffer C->D E 5. Establish Baseline (2-3 min in Efflux Buffer) D->E F 6. Stimulate with Forskolin (+/- Potentiator) E->F G 7. Record Iodide Efflux (≥10 min) F->G H 8. Analyze Data (Calculate Peak Efflux Rate) G->H

Caption: Workflow for the iodide efflux assay.

Expected Results and Data Presentation

Treatment with this compound is expected to increase the amount of F508del-CFTR protein that is processed and trafficked to the cell membrane. However, functional assays have revealed that this compound may not proportionally increase channel activity and can even have an inhibitory effect at certain temperatures or exposure conditions.

Table 1: Representative Data on this compound's Effect on F508del-CFTR

Treatment GroupF508del Processing (% Increase vs. DMSO)Forskolin-Stimulated Iodide Efflux
DMSO (Vehicle) BaselineLow / Negligible
This compound (5 µM) 40 - 115% increaseNo proportional increase; may slightly decrease or show inhibition (e.g., 33-49% reduction with continuous exposure at 37°C)

Note: Data are illustrative and based on published findings. Actual results may vary based on specific experimental conditions, including cell line, temperature, and exposure time.

These findings highlight the importance of using functional assays like iodide efflux in conjunction with biochemical assays (e.g., Western blot for protein processing) to fully characterize the effects of CFTR modulators. The assay can effectively demonstrate that while a corrector like this compound successfully improves protein trafficking, the rescued channel may require a potentiator for significant functional restoration and that the corrector itself may have complex effects on channel gating.

References

Application Notes and Protocols for Measuring Lumacaftor-Mediated Ion Transport Using the Ussing Chamber

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which leads to the production of a dysfunctional CFTR protein.[1][2] The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, leading to a reduced quantity of functional chloride channels at the cell surface.[1][2] Lumacaftor (VX-809) is a CFTR corrector molecule that improves the conformational stability of the F508del-CFTR protein, facilitating its processing and trafficking to the cell membrane.[1] This application note provides a detailed protocol for utilizing the Ussing chamber system to measure the ion transport mediated by this compound-rescued F508del-CFTR in polarized epithelial cells. The Ussing chamber is a gold-standard technique for quantifying ion channel activity in epithelial tissues and cell monolayers.

Principle of the Assay

Polarized epithelial cells, such as the human bronchial epithelial cell line CFBE41o- stably expressing F508del-CFTR (CFBE-DF), are cultured on permeable supports to form a monolayer with high transepithelial resistance (TER). These monolayers are then mounted in an Ussing chamber, which separates the apical and basolateral compartments. A voltage clamp maintains the transepithelial voltage at 0 mV, and the resulting short-circuit current (Isc) is a measure of net ion transport across the epithelium.

To assess this compound's effect, cells are pre-incubated with the compound to allow for the correction and trafficking of F508del-CFTR to the cell surface. Following this, the Ussing chamber experiment is performed. The addition of a cAMP agonist, such as forskolin, activates the rescued CFTR channels. A CFTR potentiator, like ivacaftor, can be added to increase the channel open probability. Finally, a specific CFTR inhibitor is used to confirm that the measured current is indeed mediated by CFTR. The change in Isc (ΔIsc) upon stimulation and inhibition directly reflects the functional activity of the this compound-rescued CFTR channels.

Signaling Pathway of this compound Action

This compound acts as a pharmacological chaperone. The F508del mutation in the CFTR gene leads to a misfolded protein that is recognized by the cell's quality control system in the endoplasmic reticulum (ER) and targeted for proteasomal degradation. This results in a significant reduction of CFTR channels at the cell surface. This compound binds to the misfolded F508del-CFTR protein, stabilizing its conformation and allowing it to escape ER-associated degradation. This "corrected" protein can then traffic through the Golgi apparatus to the apical membrane of the epithelial cell, where it can function as a chloride ion channel.

Lumacaftor_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Apical Cell Membrane F508del_gene F508del CFTR Gene (in Nucleus) mRNA mRNA F508del_gene->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Misfolded_CFTR Misfolded F508del-CFTR Ribosome->Misfolded_CFTR Degradation Proteasomal Degradation Misfolded_CFTR->Degradation ER-Associated Degradation This compound This compound (VX-809) Misfolded_CFTR->this compound Binding & Stabilization Corrected_CFTR_ER Corrected F508del-CFTR This compound->Corrected_CFTR_ER Corrected_CFTR_Golgi Processed F508del-CFTR Corrected_CFTR_ER->Corrected_CFTR_Golgi Trafficking Functional_CFTR Functional F508del-CFTR Channel Corrected_CFTR_Golgi->Functional_CFTR Insertion Ion_Transport Cl- Ion Transport Functional_CFTR->Ion_Transport Activation

Figure 1: Mechanism of this compound action on F508del-CFTR.

Experimental Protocol

This protocol is adapted from methodologies described for measuring CFTR activity in CFBE41o- cells stably expressing F508del-CFTR.

Materials and Reagents
  • CFBE41o- cells stably expressing F508del-CFTR (CFBE-DF)

  • DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and puromycin (2 µg/mL)

  • Transwell permeable supports (e.g., 6.5 mm diameter, 0.4 µm pore size)

  • This compound (VX-809)

  • Forskolin

  • Ivacaftor (VX-770)

  • CFTRinh-172

  • Amiloride (optional, for inhibiting epithelial sodium channels, ENaC)

  • Ussing chamber system (e.g., Physiologic Instruments P2300) with a voltage clamp amplifier (e.g., MC8)

  • Krebs-Bicarbonate Ringer (KBR) solution

  • Gas mixture (95% O2 / 5% CO2)

Cell Culture and Treatment
  • Cell Seeding: Seed CFBE-DF cells onto Transwell permeable supports at a density of approximately 1.25 x 10^5 cells per insert.

  • Cell Polarization: Culture the cells for at least 3 days post-seeding to allow for the formation of a polarized monolayer with high transepithelial resistance (TER). A TER of at least 500 Ω/cm² is typically required for Ussing chamber experiments.

  • This compound Treatment: Treat the polarized CFBE-DF monolayers with 5 µM this compound (or vehicle control, e.g., DMSO) for 48 hours at 37°C to rescue the F508del-CFTR protein.

Ussing Chamber Experimental Workflow

Ussing_Chamber_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture & Polarize CFBE-DF cells on permeable supports B Treat with 5 µM This compound for 48h A->B C Mount Transwell insert in Ussing Chamber B->C D Equilibrate with KBR solution (37°C, gassed) C->D E Clamp voltage to 0 mV Record baseline Isc D->E F Add Amiloride (optional) to apical side E->F G Add 10 µM Forskolin to stimulate CFTR F->G H Add 10 µM Ivacaftor to potentiate CFTR G->H I Add 10 µM CFTRinh-172 to inhibit CFTR H->I J Measure change in Isc (ΔIsc) after each addition I->J K Calculate this compound-mediated CFTR activity J->K L Compare treated vs. vehicle control groups K->L

Figure 2: Ussing Chamber experimental workflow.

Ussing Chamber Measurement Protocol
  • System Preparation: Prepare the Ussing chamber system by filling the reservoirs with KBR solution pre-warmed to 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Mounting: Carefully remove the Transwell insert from the culture plate and mount it in the Ussing chamber, ensuring a good seal between the apical and basolateral compartments.

  • Equilibration: Allow the system to equilibrate for approximately 20 minutes, during which the baseline transepithelial voltage and resistance should stabilize.

  • Voltage Clamp: Set the voltage clamp to 0 mV and begin recording the short-circuit current (Isc).

  • Pharmacological Additions: Sequentially add the following compounds and record the change in Isc after each addition until a stable plateau is reached:

    • (Optional) Amiloride (e.g., 100 µM, apical): To inhibit ENaC activity and isolate the CFTR-mediated current.

    • Forskolin (e.g., 10 µM, apical and basolateral): To activate adenylyl cyclase, increase intracellular cAMP, and thereby activate CFTR channels.

    • Ivacaftor (e.g., 10 µM, apical): To potentiate the activity of the rescued CFTR channels.

    • CFTRinh-172 (e.g., 10 µM, apical): To specifically inhibit CFTR-mediated chloride transport.

Data Analysis

The primary endpoint is the change in short-circuit current (ΔIsc) in response to the pharmacological agents. The CFTR-mediated current is calculated as the difference between the peak current after forskolin and ivacaftor stimulation and the current after the addition of the CFTR inhibitor.

ΔIsc (CFTR activity) = Isc (Forskolin + Ivacaftor) - Isc (CFTRinh-172)

Compare the ΔIsc values between the this compound-treated and vehicle-treated groups to determine the efficacy of this compound in rescuing F508del-CFTR function.

Expected Results and Data Presentation

Treatment of F508del-CFTR expressing cells with this compound is expected to result in a significant increase in the forskolin- and ivacaftor-stimulated Isc compared to vehicle-treated controls. This indicates successful correction and trafficking of functional CFTR channels to the cell surface. The magnitude of this increase can vary depending on the cell system and experimental conditions. Some studies have shown that acute exposure to this compound can have an inhibitory effect on the channel activity of rescued F508del-CFTR, which may be a contributing factor to its limited clinical efficacy when used alone.

Table 1: Representative Quantitative Data for this compound-Mediated CFTR Activity

Treatment GroupBaseline Isc (µA/cm²)ΔIsc after Forskolin + Ivacaftor (µA/cm²)ΔIsc after CFTRinh-172 (µA/cm²)Net CFTR-Mediated Current (µA/cm²)
Vehicle (DMSO)~2.5~5.0~-4.5~0.5
5 µM this compound~2.5~15.0~-14.0~1.0

Note: The values presented in this table are illustrative and based on typical results reported in the literature. Actual values may vary.

Table 2: Summary of Experimental Conditions

ParameterRecommended Value/ConditionReference
Cell LineCFBE41o- with stable F508del-CFTR expression
Cell Seeding Density1.25 x 10^5 cells/insert (6.5 mm)
Polarization Time≥ 3 days
This compound Concentration5 µM
This compound Incubation Time48 hours
Forskolin Concentration10 µM
Ivacaftor Concentration10 µM
CFTRinh-172 Concentration10 µM
Ussing Chamber Temperature37°C

Troubleshooting

  • Low Transepithelial Resistance (TER): This may indicate that the cell monolayer is not fully confluent or that the tight junctions are compromised. Ensure proper cell seeding density and allow sufficient time for polarization.

  • High Baseline Isc: This could be due to the activity of other ion channels, such as ENaC. The use of amiloride can help to block this component of the current.

  • No Response to Forskolin/Ivacaftor: In vehicle-treated F508del cells, a minimal response is expected. In this compound-treated cells, a lack of response could indicate issues with the compound's activity, cell health, or the experimental setup. Verify the concentrations and integrity of all reagents.

  • Variability between Replicates: Ensure consistent cell culture practices, precise timing of reagent additions, and proper mounting of the Transwell inserts in the Ussing chamber to minimize variability.

Conclusion

The Ussing chamber assay is a powerful and physiologically relevant method for quantifying the functional rescue of F508del-CFTR by correctors like this compound. By following this detailed protocol, researchers can obtain robust and reproducible data to evaluate the efficacy of CFTR modulators, contributing to the development of new therapies for Cystic Fibrosis.

References

Application Notes and Protocols: Assessing Lumacaftor's Effect on CFTR Maturation via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation. This leads to a significant reduction in functional CFTR channels at the cell surface, causing defects in ion and water transport across epithelial membranes.

The CFTR protein undergoes post-translational modifications as it matures and traffics through the cell. In a Western blot analysis, this maturation process is visualized as two distinct bands:

  • Band B: The immature, core-glycosylated form of CFTR, with an approximate molecular weight of 150 kDa, located in the ER.[1]

  • Band C: The mature, complex-glycosylated form of CFTR, with an approximate molecular weight of 170-180 kDa, which has transited through the Golgi apparatus and is present at the plasma membrane.[1][2]

Lumacaftor (VX-809) is a CFTR corrector molecule that partially rescues the trafficking defect of F508del-CFTR by improving its conformational stability.[3] This allows a greater proportion of the mutant protein to escape ER-associated degradation, mature through the Golgi, and reach the cell surface. Western blotting is a crucial technique to biochemically assess the efficacy of this compound by quantifying the increase in the mature Band C relative to the immature Band B.

These application notes provide a detailed protocol for utilizing Western blot analysis to evaluate the effect of this compound on the maturation of F508del-CFTR.

Data Presentation

The following tables summarize quantitative data from representative studies assessing the effect of this compound on F508del-CFTR maturation. Densitometric analysis of Western blots is performed to determine the intensity of Band B and Band C, and the maturation efficiency is often expressed as the ratio of Band C to the total CFTR (Band B + Band C) or the C/B ratio.

Table 1: Effect of this compound on F508del-CFTR Maturation in CFBE41o- cells

TreatmentConcentration (µM)Incubation Time (h)C / (B+C) Ratio (Normalized to DMSO)Reference
DMSO (Vehicle)-241.0[4]
This compound324~2.5

Table 2: Dose-Dependent Effect of this compound on F508del-CFTR Maturation in HEK-293 cells

This compound Concentration (µM)Relative Band C Level (Normalized to Vehicle)
0 (Vehicle)1.0
0.1~1.5
1~2.0
10~2.2

Experimental Protocols

This section provides a detailed methodology for assessing the effect of this compound on CFTR maturation using Western blotting.

Materials and Reagents
  • Cell Lines: Human bronchial epithelial cell line homozygous for the F508del mutation (e.g., CFBE41o-) or other suitable cell lines expressing F508del-CFTR (e.g., Fischer Rat Thyroid - FRT, Baby Hamster Kidney - BHK, or Chinese Hamster Ovary - CHO cells).

  • Cell Culture Reagents: Appropriate cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, and other necessary supplements.

  • This compound (VX-809): Stock solution in a suitable solvent (e.g., DMSO).

  • Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer or a similar buffer containing:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1% NP-40 or Triton X-100

    • 0.5% sodium deoxycholate

    • 0.1% SDS

    • Protease and phosphatase inhibitor cocktail (added fresh)

  • Protein Assay Kit: Bicinchoninic acid (BCA) assay kit or Bradford assay kit.

  • Sample Buffer: Laemmli sample buffer (2X or 4X).

  • SDS-PAGE Gels: 6-8% Tris-glycine polyacrylamide gels.

  • Transfer Buffer: Towbin's buffer (25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3).

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody: Mouse anti-CFTR monoclonal antibody (e.g., M3A7 or 596).

  • Secondary Antibody: HRP-conjugated anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween 20).

Experimental Procedure

1. Cell Culture and Treatment

  • Culture CFBE41o- or other suitable cells in the recommended medium and conditions until they reach approximately 80-90% confluency.

  • Prepare working solutions of this compound in cell culture medium from a concentrated stock. Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound-treated samples.

  • Treat the cells with the desired concentrations of this compound (e.g., 1-10 µM) or vehicle for 24-48 hours.

2. Cell Lysis and Protein Extraction

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS completely and add ice-cold lysis buffer to the culture dish.

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (containing the total protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. Sample Preparation for SDS-PAGE

  • Based on the protein concentration, normalize all samples to the same concentration with lysis buffer.

  • Mix a standardized amount of protein (e.g., 30-50 µg) with an equal volume of 2X Laemmli sample buffer.

  • Crucially, do not boil the samples. Heat the samples at 37°C for 15-30 minutes to denature the proteins without causing aggregation of CFTR.

5. SDS-PAGE and Protein Transfer

  • Load the prepared samples onto a 6-8% Tris-glycine polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary anti-CFTR antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

7. Detection and Data Analysis

  • Incubate the membrane with an ECL substrate according to the manufacturer's instructions.

  • Visualize the protein bands using a chemiluminescence detection system (e.g., X-ray film or a digital imager).

  • Capture the image of the Western blot.

  • Perform densitometric analysis of the bands corresponding to the immature (Band B, ~150 kDa) and mature (Band C, ~170-180 kDa) forms of CFTR using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the CFTR bands to a loading control (e.g., β-actin or GAPDH) to correct for variations in protein loading.

  • Calculate the ratio of Band C to Band B (C/B) or the ratio of Band C to total CFTR (C/(B+C)) to assess the extent of CFTR maturation.

  • Compare the results from this compound-treated samples to the vehicle-treated controls.

Mandatory Visualizations

Lumacaftor_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane F508del_synthesis F508del-CFTR Synthesis F508del_misfolded Misfolded F508del-CFTR F508del_synthesis->F508del_misfolded Folding This compound This compound (VX-809) F508del_misfolded->this compound Degradation Proteasomal Degradation F508del_misfolded->Degradation ERAD Pathway Corrected_CFTR Partially Corrected F508del-CFTR This compound->Corrected_CFTR Stabilizes Folding Immature_CFTR Immature CFTR (Band B) Corrected_CFTR->Immature_CFTR ER Exit Mature_CFTR Mature CFTR (Band C) Immature_CFTR->Mature_CFTR Complex Glycosylation Functional_CFTR Functional CFTR Channel Mature_CFTR->Functional_CFTR Trafficking

Caption: this compound's mechanism of action on F508del-CFTR.

Western_Blot_Workflow start Cell Culture (F508del-CFTR expressing cells) treatment Treatment with this compound or Vehicle Control start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA/Bradford) lysis->quantification sample_prep Sample Preparation (37°C incubation, no boiling) quantification->sample_prep sds_page SDS-PAGE (6-8% gel) sample_prep->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-CFTR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometric Analysis (Band C / Band B ratio) detection->analysis end Results analysis->end

References

Application Notes and Protocols for Lumacaftor and Ivacaftor Combination Synergy Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and subsequently degraded, leading to a reduced quantity of CFTR at the cell surface. The small amount of F508del-CFTR that does reach the cell surface exhibits defective channel gating.[1]

The combination of Lumacaftor and Ivacaftor represents a targeted therapeutic strategy to address these dual defects in F508del-CFTR. This compound acts as a "corrector" by improving the conformational stability of the F508del-CFTR protein, which facilitates its processing and trafficking to the cell surface.[2][3] Ivacaftor is a "potentiator" that enhances the channel-open probability (gating) of the CFTR protein at the cell surface.[2][3] The synergistic action of these two molecules aims to restore chloride ion transport across the epithelial cell membrane, thereby addressing the underlying cause of CF in patients homozygous for the F508del mutation.

These application notes provide detailed protocols for in vitro assays to evaluate the synergistic effects of this compound and Ivacaftor on F508del-CFTR function.

Data Presentation

In Vitro Synergy: Dose-Response Matrix

The synergistic interaction between this compound and Ivacaftor can be quantified using a dose-response matrix, where the effect of each drug is measured alone and in combination across a range of concentrations. The data can be analyzed using the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Representative In Vitro Dose-Response Matrix of this compound and Ivacaftor on F508del-CFTR Function (Hypothetical Data)

This compound (µM)Ivacaftor (µM)% of Wild-Type CFTR Function (Corrected and Potentiated)Combination Index (CI)
001-
105-
3012-
10020-
00.13-
00.38-
0115-
10.1150.85
10.3250.70
11350.62
30.1280.65
30.3400.55
31550.48
100.1450.50
100.3600.42
101750.35

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on the specific cell model and assay conditions.

Clinical Efficacy of this compound/Ivacaftor Combination

Clinical trials have demonstrated the efficacy of the this compound/Ivacaftor combination in patients with CF homozygous for the F508del-CFTR mutation. Key outcome measures include improvements in lung function, as measured by the percent predicted forced expiratory volume in 1 second (ppFEV1), and reductions in sweat chloride concentration, a direct indicator of CFTR function.

Table 2: Summary of Clinical Trial Data for this compound/Ivacaftor in Patients Homozygous for F508del-CFTR

Outcome MeasureTreatment GroupPlacebo GroupMean Difference (95% CI)Reference
Absolute Change in ppFEV1 from Baseline at Week 24 (%)+2.6 to +4.0-2.6 to 4.0
Absolute Change in Sweat Chloride from Baseline at Day 56 (mmol/L)-11.8-0.8-11.0 (-13.1 to -8.9)

Experimental Protocols

Ussing Chamber Assay for CFTR Function

The Ussing chamber is the gold-standard method for measuring ion transport across epithelial tissues and monolayers. This protocol is designed for assessing the synergistic effects of this compound and Ivacaftor on F508del-CFTR-mediated chloride secretion in polarized epithelial cells, such as human bronchial epithelial (HBE) cells or the CFBE41o- cell line.

Materials:

  • Polarized epithelial cells (e.g., CFBE41o- expressing F508del-CFTR) cultured on permeable supports (e.g., Transwell®)

  • Ussing Chamber System

  • Voltage-clamp amplifier

  • Ag/AgCl electrodes with 3M KCl agar bridges

  • Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM Glucose)

  • This compound (corrector)

  • Ivacaftor (potentiator)

  • Forskolin (to increase intracellular cAMP and activate PKA)

  • CFTRinh-172 (a specific CFTR inhibitor)

  • Dimethyl sulfoxide (DMSO, as a vehicle control)

Procedure:

  • Cell Culture and Corrector Treatment:

    • Culture epithelial cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER > 400 Ω·cm²) is formed.

    • Treat the cells with this compound (e.g., 1-10 µM) or vehicle (DMSO) in the basolateral medium for 24-48 hours at 37°C to allow for F508del-CFTR correction and trafficking to the cell surface.

  • Ussing Chamber Setup:

    • Prepare fresh Ringer's solution and warm to 37°C. Continuously gas the solution with 95% O2/5% CO2 to maintain pH at 7.4.

    • Mount the permeable supports with the cell monolayers in the Ussing chambers, separating the apical and basolateral compartments.

    • Fill both compartments with 5 mL of pre-warmed and gassed Ringer's solution.

    • Equilibrate the system for 15-30 minutes until a stable baseline short-circuit current (Isc) is achieved.

  • Measurement of CFTR-Mediated Current:

    • Record the baseline Isc.

    • To measure CFTR-mediated chloride secretion, sequentially add the following reagents to the apical and/or basolateral chambers as indicated:

      • Amiloride (100 µM, apical): To block the epithelial sodium channel (ENaC) and isolate chloride currents.

      • Forskolin (10 µM, apical and basolateral): To activate adenylyl cyclase, increase cAMP levels, and thereby activate PKA-dependent CFTR channels.

      • Ivacaftor (1-10 µM, apical): To potentiate the activity of the corrected F508del-CFTR channels at the cell surface.

      • CFTRinh-172 (10 µM, apical): To specifically inhibit the CFTR-mediated current, confirming that the observed changes are due to CFTR activity.

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) in response to each compound. The synergistic effect of this compound and Ivacaftor is determined by the magnitude of the forskolin- and Ivacaftor-stimulated, CFTRinh-172-sensitive Isc in this compound-pretreated cells compared to vehicle-treated cells.

Fluorescence-Based Halide Efflux Assay

This high-throughput assay measures CFTR-mediated halide (iodide) transport using a halide-sensitive yellow fluorescent protein (YFP) reporter. It is suitable for screening compound libraries and performing dose-response analyses to quantify synergy.

Materials:

  • Epithelial cells stably co-expressing F508del-CFTR and a halide-sensitive YFP (e.g., CFBE41o-/YFP)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and injectors

  • Wash Buffer: Phosphate-buffered saline (PBS)

  • Stimulation Buffer: PBS containing 20 µM Forskolin and varying concentrations of Ivacaftor

  • Iodide Influx Buffer: PBS with 137 mM NaCl replaced by 137 mM NaI

  • This compound

  • DMSO (vehicle control)

Procedure:

  • Cell Plating and Corrector Treatment:

    • Plate the YFP-expressing cells in the microplates and grow to confluence.

    • Treat the cells with a dose range of this compound or vehicle (DMSO) for 24-48 hours at 37°C.

  • Assay Protocol:

    • Wash the cells three times with Wash Buffer.

    • Add Stimulation Buffer containing a dose range of Ivacaftor to the wells and incubate for 15-30 minutes at 37°C.

    • Place the plate in the fluorescence plate reader and set the excitation and emission wavelengths for YFP (e.g., 500 nm excitation, 535 nm emission).

    • Record a stable baseline fluorescence for 5-10 seconds.

    • Inject the Iodide Influx Buffer into each well and immediately begin kinetic fluorescence readings for 60-120 seconds. The influx of iodide through open CFTR channels will quench the YFP fluorescence.

  • Data Analysis:

    • The rate of fluorescence quenching is proportional to the CFTR-mediated iodide influx.

    • Calculate the initial rate of quenching for each well.

    • Construct dose-response curves for this compound and Ivacaftor alone and in combination.

    • Use the Chou-Talalay method to calculate the Combination Index (CI) from the dose-response data to quantify synergy.

Visualizations

CFTR Trafficking and Gating Signaling Pathway

CFTR_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane ER_Synthesis CFTR Synthesis F508del_Misfolding F508del Misfolding & Premature Degradation ER_Synthesis->F508del_Misfolding F508del Mutation ER_Exit ER Exit F508del_Misfolding->ER_Exit Partial Correction This compound This compound (Corrector) This compound->F508del_Misfolding Corrects Misfolding Golgi_Processing Glycosylation & Maturation ER_Exit->Golgi_Processing CFTR_Insertion CFTR Insertion Golgi_Processing->CFTR_Insertion Closed_Channel Closed F508del-CFTR Channel CFTR_Insertion->Closed_Channel Open_Channel Open CFTR Channel (Cl- Efflux) Closed_Channel->Open_Channel PKA PKA Activation (cAMP) PKA->Closed_Channel Phosphorylation Ivacaftor Ivacaftor (Potentiator) Ivacaftor->Closed_Channel Increases Open Probability

Experimental Workflow for Synergy Assay

Synergy_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay Assay cluster_Analysis Data Analysis cluster_Result Result Cell_Culture 1. Culture F508del-CFTR expressing epithelial cells Dose_Matrix 2. Prepare Dose-Response Matrix of this compound and Ivacaftor Cell_Culture->Dose_Matrix Corrector_Incubation 3. Treat cells with this compound (24-48 hours) Dose_Matrix->Corrector_Incubation Potentiator_Addition 4. Add Ivacaftor and CFTR agonist (e.g., Forskolin) Corrector_Incubation->Potentiator_Addition Ussing_Chamber Ussing Chamber Potentiator_Addition->Ussing_Chamber Fluorescence_Assay Fluorescence Assay (YFP-Halide Efflux) Potentiator_Addition->Fluorescence_Assay Measure_Response 5. Measure CFTR Function (Isc or Fluorescence Quenching) Ussing_Chamber->Measure_Response Fluorescence_Assay->Measure_Response Synergy_Calculation 6. Calculate Combination Index (CI) using Chou-Talalay Method Measure_Response->Synergy_Calculation Synergy_Conclusion Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) Synergy_Calculation->Synergy_Conclusion

References

Application Notes and Protocols for Establishing a Stable Cell Line for Lumacaftor Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation.[1][2] Lumacaftor (VX-809) is a CFTR corrector molecule that partially rescues the trafficking defect of F508del-CFTR, allowing it to reach the cell surface and function as a chloride channel.[3][4][5] High-throughput screening (HTS) of compound libraries is a critical step in the discovery of new CFTR modulators. The development of robust and reliable stable cell lines expressing F508del-CFTR is fundamental for such screening campaigns.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing and characterizing a stable cell line expressing F508del-CFTR for the purpose of this compound and other corrector compound screening.

Cell Line Selection and Vector Design

Recommended Cell Lines

Human bronchial epithelial cell lines, such as CFBE41o-, are highly relevant for studying CFTR biology as they originate from the affected tissue. These cells can be cultured to form polarized monolayers, which is crucial for certain functional assays. Human Embryonic Kidney 293 (HEK293) cells are another suitable option due to their high transfection efficiency and ease of culture.

Expression Vector Strategy

For stable expression of F508del-CFTR, a mammalian expression vector containing the F508del-CFTR cDNA and a selectable marker is required. Lentiviral vectors are highly efficient for generating stable cell lines as they integrate the transgene directly into the host cell genome. Alternatively, plasmid vectors containing a selectable marker gene, such as those conferring resistance to antibiotics like Puromycin, Hygromycin B, or G418 (Geneticin), can be used.

Experimental Protocols

Protocol 1: Generation of a Stable F508del-CFTR Expressing Cell Line

This protocol describes the generation of a stable cell line using lentiviral transduction, followed by antibiotic selection.

Materials:

  • CFBE41o- or HEK293 cells

  • Lentiviral vector encoding F508del-CFTR and a puromycin resistance gene

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Complete growth medium (e.g., MEM or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Puromycin

  • Polybrene

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the F508del-CFTR lentiviral vector and packaging plasmids using a suitable transfection reagent.

    • Collect the virus-containing supernatant 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris.

  • Transduction:

    • Seed the target cells (CFBE41o- or HEK293) at a density of 1 x 10^5 cells/well in a 6-well plate.

    • The next day, replace the medium with fresh medium containing Polybrene (4-8 µg/mL).

    • Add the lentiviral supernatant to the cells at various dilutions (multiplicity of infection - MOI).

    • Incubate for 24 hours.

  • Selection:

    • After 24 hours, replace the virus-containing medium with fresh complete growth medium.

    • 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium. The optimal concentration should be determined beforehand by generating a kill curve for the parental cell line.

    • Replace the selection medium every 3-4 days.

    • Continue selection for 1-2 weeks until non-transduced cells are eliminated and resistant colonies are visible.

Protocol 2: Single-Cell Cloning

To ensure a homogenous population, it is crucial to isolate single-cell clones.

Method 1: Limiting Dilution

  • Trypsinize the pool of puromycin-resistant cells and perform a cell count.

  • Dilute the cell suspension to a final concentration of 0.5-1 cell per 100 µL in complete growth medium.

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate and monitor for the growth of single colonies.

  • Wells containing a single colony can be expanded for further characterization.

Method 2: Cloning Cylinders

  • Seed the puromycin-resistant cells at a low density in a 10 cm dish.

  • Allow colonies to form over 1-2 weeks.

  • Identify well-isolated colonies under a microscope.

  • Place a sterile cloning cylinder, coated with sterile vacuum grease, around a single colony.

  • Add a small volume of trypsin-EDTA inside the cylinder to detach the cells.

  • Collect the cell suspension and transfer it to a new culture vessel for expansion.

Protocol 3: Characterization of F508del-CFTR Expression by Western Blot

This protocol is used to confirm the expression of the F508del-CFTR protein. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) of CFTR can be distinguished by their molecular weight.

Materials:

  • Cell lysates from the parental and stably transfected cell lines

  • RIPA buffer with protease inhibitors

  • Anti-CFTR antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate 30-50 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary anti-CFTR antibody overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. F508del-CFTR will primarily appear as Band B, while treatment with a corrector like this compound should increase the intensity of Band C.

Functional Assays for this compound Screening

Protocol 4: YFP-Halide Influx Assay

This is a high-throughput compatible assay to measure CFTR-dependent halide influx.

Materials:

  • Stable cell line co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP).

  • 96- or 384-well black, clear-bottom plates

  • Assay buffer (e.g., PBS)

  • Stimulation buffer (e.g., PBS containing Forskolin and Genistein)

  • Iodide-containing buffer (e.g., PBS with NaI replacing NaCl)

  • Fluorescence plate reader

Procedure:

  • Seed the stable cells in 96- or 384-well plates and grow to confluence.

  • Incubate the cells with this compound or other test compounds for 16-24 hours at 37°C.

  • Wash the cells with assay buffer.

  • Measure the baseline YFP fluorescence.

  • Add the iodide-containing buffer along with the stimulation cocktail (Forskolin and Genistein) to activate CFTR.

  • Immediately begin kinetic reading of YFP fluorescence. The rate of fluorescence quenching is proportional to the iodide influx through functional CFTR channels.

Protocol 5: Ussing Chamber Assay

The Ussing chamber is the gold standard for measuring ion transport across polarized epithelial monolayers and provides a more physiologically relevant assessment of CFTR function.

Materials:

  • Polarized stable cell monolayers grown on permeable supports (e.g., Transwell inserts)

  • Ussing chamber system

  • Ringer's solution

  • Forskolin, Genistein, and a CFTR inhibitor (e.g., CFTRinh-172)

Procedure:

  • Culture the stable cell line on permeable supports until a high transepithelial electrical resistance (TEER) is achieved, indicating a confluent monolayer.

  • Treat the cells with this compound or test compounds for 24-48 hours.

  • Mount the permeable supports in the Ussing chamber.

  • Measure the baseline short-circuit current (Isc).

  • Sequentially add Forskolin (to activate adenylate cyclase and increase cAMP), Genistein (a potentiator), and a CFTR inhibitor to the apical and basolateral chambers.

  • The change in Isc in response to these agents reflects the activity of CFTR.

Data Presentation

Quantitative data from the characterization and screening experiments should be summarized in tables for clear comparison.

Table 1: Optimal Conditions for Stable Cell Line Generation

ParameterCFBE41o-HEK293
Transfection Reagent Lipofectamine 3000Lipofectamine 3000
Plasmid DNA (µ g/well of 6-well plate) 2.52.5
Puromycin Concentration (µg/mL) 1-20.5-1
Selection Duration (days) 10-147-10

Table 2: YFP-Halide Influx Assay Results with this compound

CompoundConcentration (µM)Initial Quench Rate (RFU/s)% of Wild-Type CFTR Activity
Vehicle (DMSO) -5.2 ± 0.82.1
This compound 125.6 ± 2.110.2
This compound 348.9 ± 3.519.6
This compound 1065.3 ± 4.226.1
Wild-Type CFTR Control -250.1 ± 15.7100

Table 3: Ussing Chamber Assay Results with Lumacafor

TreatmentForskolin-Stimulated ΔIsc (µA/cm²)
Untreated F508del-CFTR Cells 2.5 ± 0.5
This compound (3 µM) Treated F508del-CFTR Cells 28.7 ± 3.1
Wild-Type CFTR Cells 115.4 ± 8.9

Visualizations

Experimental_Workflow cluster_0 Cell Line Generation cluster_1 Characterization & Screening Transfection Transfection with F508del-CFTR Vector Selection Antibiotic Selection Transfection->Selection Cloning Single-Cell Cloning Selection->Cloning Expansion Clonal Expansion Cloning->Expansion WB Western Blot Expansion->WB YFP YFP-Halide Assay Expansion->YFP Ussing Ussing Chamber Expansion->Ussing

Caption: Experimental workflow for stable cell line generation and screening.

F508del_CFTR_Pathway cluster_0 Normal Processing (Wild-Type CFTR) cluster_1 Misprocessing (F508del-CFTR) ER_WT ER Synthesis & Folding Golgi_WT Golgi Processing ER_WT->Golgi_WT PM_WT Plasma Membrane (Functional Channel) Golgi_WT->PM_WT ER_F508del ER Synthesis & Misfolding Proteasome Proteasomal Degradation ER_F508del->Proteasome ERAD Golgi_F508del Golgi Processing ER_F508del->Golgi_F508del Rescue This compound This compound This compound->ER_F508del PM_F508del Plasma Membrane (Rescued Channel) Golgi_F508del->PM_F508del

Caption: F508del-CFTR misprocessing and rescue by this compound.

CFTR_Signaling_Pathway GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates CFTR CFTR Channel PKA->CFTR Phosphorylates & Activates Cl_in Cl- (in) CFTR->Cl_in Cl_out Cl- (out) Cl_out->CFTR

Caption: Simplified CFTR activation signaling pathway.

References

Application Notes and Protocols for Lumacaftor Treatment of HEK293 Cells Expressing F508del-CFTR

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cystic Fibrosis (CF) is a life-limiting autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3] The most prevalent mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, leading to a significant reduction in the amount of functional CFTR at the cell surface.[4][5] Lumacaftor (VX-809) is a CFTR corrector that has been developed to address this primary defect. It functions by directly binding to the F508del-CFTR protein, improving its conformational stability, and thereby facilitating its processing and trafficking to the cell membrane. These application notes provide detailed protocols for studying the effects of this compound on Human Embryonic Kidney (HEK293) cells stably expressing the F508del-CFTR mutation, a common in vitro model system for investigating CFTR corrector compounds.

Mechanism of Action of this compound

The F508del mutation impairs the proper folding of the CFTR protein, leading to its recognition by the cellular quality control machinery and subsequent degradation by the proteasome. This compound acts as a pharmacological chaperone, partially rescuing this folding defect. By stabilizing the F508del-CFTR protein, this compound promotes its maturation through the Golgi apparatus and increases its insertion into the plasma membrane. Although the rescued F508del-CFTR still exhibits some gating defects and reduced stability at the cell surface, its increased presence allows for a partial restoration of chloride ion transport.

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_synthesis F508del-CFTR Synthesis Misfolded_F508del Misfolded F508del-CFTR F508del_synthesis->Misfolded_F508del Improper Folding Degradation Proteasomal Degradation Misfolded_F508del->Degradation ER-Associated Degradation This compound This compound (Corrector) Misfolded_F508del->this compound Corrected_F508del Partially Corrected F508del-CFTR This compound->Corrected_F508del Stabilization & Folding Correction Processing Processing & Maturation Corrected_F508del->Processing Trafficking Membrane_CFTR Functional F508del-CFTR at Cell Surface Processing->Membrane_CFTR Insertion Ion_Transport Chloride Ion Transport Membrane_CFTR->Ion_Transport Increased Channel Activity

Figure 1: Mechanism of this compound action on F508del-CFTR.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on F508del-CFTR expressing cells as reported in the literature.

Table 1: Effect of this compound on F508del-CFTR Protein Expression and Function

ParameterCell TypeThis compound ConcentrationTreatment DurationObserved EffectReference
Mature (Band C) CFTRCFBE41o-3 µM24 hoursSignificant increase in the C band/B band ratio.
F508del-CFTR TraffickingCFBE41o-3 µM24 hoursIncreased CFTR expression at the plasma membrane.
CFTR-mediated CurrentPolarized CFBE-DF cells5 µM48 hoursAcute exposure to this compound reduced forskolin-ivacaftor-mediated short-circuit current by 33%.
F508del-CFTR FunctionIn vitroNot SpecifiedNot SpecifiedRestores F508del maturation and function up to 15% of wild-type CFTR.

Table 2: Clinical Efficacy of this compound in Combination with Ivacaftor

ParameterPatient PopulationTreatmentDurationObserved EffectReference
Sweat ChlorideF508del HeterozygousThis compound (400 mg q12h) / Ivacaftor (250 mg q12h)56 days-11.8 mmol/L change from baseline.
ppFEV1F508del HeterozygousThis compound (400 mg q12h) / Ivacaftor (250 mg q12h)56 daysNo significant improvement (-0.6 percentage points change).
CFQ-R Respiratory Domain ScoreF508del HeterozygousThis compound (400 mg q12h) / Ivacaftor (250 mg q12h)56 days+5.7 points change from baseline.
Sweat ChlorideF508del Homozygous (Ages 2-11)This compound/IvacaftorNot Specified-26.8 mmol/L change from baseline.

Experimental Protocols

cluster_Analysis Downstream Analysis Start Start: HEK293 cells expressing F508del-CFTR Cell_Culture 1. Cell Culture & Maintenance Start->Cell_Culture Lumacaftor_Treatment 2. This compound Treatment Cell_Culture->Lumacaftor_Treatment Biochemical_Assays 3a. Biochemical Assays Lumacaftor_Treatment->Biochemical_Assays Functional_Assays 3b. Functional Assays Lumacaftor_Treatment->Functional_Assays Viability_Assays 3c. Cell Viability Assays Lumacaftor_Treatment->Viability_Assays Western_Blot Western Blot (CFTR Maturation) Biochemical_Assays->Western_Blot Immunofluorescence Immunofluorescence (CFTR Localization) Biochemical_Assays->Immunofluorescence Iodide_Efflux Iodide Efflux Assay (Channel Function) Functional_Assays->Iodide_Efflux Ussing_Chamber Ussing Chamber (Ion Transport) Functional_Assays->Ussing_Chamber MTT_Assay MTT Assay Viability_Assays->MTT_Assay Trypan_Blue Trypan Blue Exclusion Viability_Assays->Trypan_Blue Data_Analysis 4. Data Analysis & Interpretation Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis Iodide_Efflux->Data_Analysis Ussing_Chamber->Data_Analysis MTT_Assay->Data_Analysis Trypan_Blue->Data_Analysis

Figure 2: Experimental workflow for studying this compound effects.
HEK293 Cell Culture and Maintenance

This protocol describes the basic maintenance of HEK293 cells stably expressing F508del-CFTR.

  • Media and Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) Fetal Bovine Serum (FBS), 1% (v/v) Penicillin-Streptomycin, and non-essential amino acids.

    • Phosphate Buffered Saline (PBS), pH 7.4.

    • 0.05% Trypsin/EDTA.

    • Selection antibiotic (e.g., G418), if applicable, to maintain stable expression.

  • Procedure:

    • Maintain cells in a T75 flask in a humidified incubator at 37°C with 5% CO2.

    • Passage cells when they reach 80-90% confluency, typically every 2-3 days.

    • To passage, aspirate the culture medium and wash the cell monolayer once with PBS.

    • Add 2-3 mL of 0.05% Trypsin/EDTA and incubate at 37°C for 2-3 minutes, or until cells detach.

    • Neutralize the trypsin by adding an equal volume of complete growth medium.

    • Centrifuge the cell suspension at 1000 rpm for 4 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh growth medium.

    • Seed new flasks at the desired density.

This compound Treatment
  • Materials:

    • This compound (VX-809) stock solution (e.g., 10 mM in DMSO).

    • HEK293 cells expressing F508del-CFTR seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates).

  • Procedure:

    • Seed HEK293-F508del-CFTR cells at a density that will ensure they are sub-confluent at the end of the treatment period.

    • Allow cells to adhere overnight.

    • Prepare working concentrations of this compound by diluting the stock solution in complete growth medium. A typical concentration range for in vitro studies is 1-10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle.

    • Incubate the cells for 24-48 hours at 37°C.

Western Blot Analysis of CFTR Maturation

This protocol is for assessing the effect of this compound on the glycosylation state of F508del-CFTR, which is indicative of its maturation. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) is found post-Golgi.

  • Materials:

    • RIPA buffer with protease inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels (e.g., 3-8% Tris-acetate).

    • Nitrocellulose membrane (0.2 µm).

    • Blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20, TBST).

    • Primary antibody: anti-CFTR antibody (e.g., mAb 596).

    • Secondary antibody: HRP-conjugated anti-mouse IgG.

    • Chemiluminescent substrate (ECL).

  • Procedure:

    • After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

    • Denature 10-20 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an ECL substrate and visualize using a chemiluminescence imaging system.

    • Quantify the intensity of Band B and Band C using densitometry software.

Iodide Efflux Assay for CFTR Function

This assay measures the function of CFTR channels at the cell surface by monitoring the rate of iodide efflux.

  • Materials:

    • Iodide loading buffer (e.g., PBS containing 137 mM NaI, 4.5 mM KCl, 1.2 mM MgCl2, 1.5 mM CaCl2, 10 mM glucose, 10 mM HEPES, pH 7.4).

    • Iodide-free efflux buffer (loading buffer with NaNO3 replacing NaI).

    • CFTR agonists (e.g., 20 µM Forskolin and 1 µM Ivacaftor).

    • Iodide-sensitive electrode or fluorescent indicator (e.g., YFP-H148Q/I152L).

  • Procedure:

    • Culture and treat HEK293-F508del-CFTR cells with this compound in 96-well plates.

    • Wash cells with iodide-free buffer.

    • Load cells with iodide by incubating in the iodide loading buffer for 1 hour at 37°C.

    • Wash away extracellular iodide with iodide-free buffer.

    • Measure the baseline iodide efflux rate.

    • Stimulate CFTR channel activity by adding CFTR agonists to the efflux buffer.

    • Measure the stimulated iodide efflux rate over time.

    • Calculate the rate of efflux to determine CFTR channel function.

Cell Viability Assays

It is important to assess whether the observed effects of this compound are due to specific actions on CFTR or are a consequence of cytotoxicity.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well plate reader.

  • Procedure:

    • Seed HEK293 cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

This assay distinguishes viable from non-viable cells based on membrane integrity.

  • Materials:

    • 0.4% Trypan Blue solution.

    • Hemocytometer.

    • Microscope.

  • Procedure:

    • Harvest cells after this compound treatment.

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

    • Load the mixture into a hemocytometer.

    • Count the number of unstained (viable) and stained (non-viable) cells under a microscope.

    • Calculate the percentage of viable cells.

Conclusion

The protocols outlined in these application notes provide a framework for investigating the efficacy of this compound in correcting the F508del-CFTR defect in a HEK293 cell-based model. By employing a combination of biochemical and functional assays, researchers can gain valuable insights into the molecular mechanisms of CFTR correctors and their potential for therapeutic intervention. It is recommended that each experiment includes appropriate positive and negative controls to ensure the validity of the results.

References

Assessing Lumacaftor's Impact on CFTR Trafficking: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the impact of Lumacaftor on the trafficking of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, particularly the F508del mutant. This compound is a CFTR corrector that improves the conformational stability of F508del-CFTR, leading to increased processing and trafficking of the mature protein to the cell surface.[1][2] These protocols are essential for researchers in both academic and industrial settings working on the development of therapies for Cystic Fibrosis.

Data Presentation

The following tables summarize quantitative data from various studies on the efficacy of this compound in correcting F508del-CFTR trafficking and function.

Table 1: Effect of this compound on CFTR Maturation and Trafficking

ParameterCell TypeThis compound ConcentrationFold Increase vs. VehicleReference
Mature (Band C) CFTRFRT cells expressing F508del-CFTR10 µM7.1 ± 0.3[1]
Mature (Band C) CFTRPrimary Human Bronchial Epithelial (HBE) cells (F508del homozygous)10 µM~8[1]
Cell Surface F508del-CFTRCFBE41o- cells5 µMNot explicitly quantified as fold increase, but significant increase observed[3]

Table 2: Functional Correction of F508del-CFTR by this compound

AssayModel SystemThis compound TreatmentImprovement in CFTR FunctionReference
Short-Circuit Current (Isc)FRT cells expressing F508del-CFTR10 µM~5-fold increase
Short-Circuit Current (Isc)Primary HBE cells (F508del homozygous)10 µM4-fold increase (~14% of non-CF HBE)
Iodide EffluxHEK-DF cellsIncreasing concentrationsIncreased processing but not proportional increase in channel activity
Sweat Chloride ConcentrationF508del homozygous patients (2-11 years)This compound/Ivacaftor-26.8 mmol/L change from baseline
Intestinal Current MeasurementF508del homozygous patients (2-11 years)This compound/IvacaftorRescue to ~30.5% of normal CFTR function
Nasal Potential DifferenceF508del homozygous patientsThis compound/Ivacaftor-1.3 mV change (estimated <10% of wild-type)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis of CFTR Glycosylation and Maturation

This protocol is used to assess the maturation of CFTR by observing the shift from the core-glycosylated immature form (Band B, ~150 kDa) to the complex-glycosylated mature form (Band C, ~170 kDa).

a. Cell Culture and Lysis:

  • Culture cells (e.g., CFBE41o- or other cells expressing F508del-CFTR) to 70-80% confluency.

  • Treat cells with the desired concentration of this compound (e.g., 3-10 µM) or vehicle (DMSO) for 24-48 hours.

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing total protein.

b. SDS-PAGE and Western Blotting:

  • Determine protein concentration of the lysates.

  • Mix 30-50 µg of protein with Laemmli sample buffer. Note: Do not boil CFTR samples; heat at 37°C for 15 minutes to prevent aggregation.

  • Load samples onto a 6-8% Tris-glycine polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

c. Data Analysis:

  • Perform densitometric analysis of the bands corresponding to immature (Band B) and mature (Band C) CFTR.

  • Normalize the intensity of CFTR bands to a loading control (e.g., GAPDH or β-actin).

  • Calculate the ratio of Band C to total CFTR (Band B + Band C) to assess the maturation efficiency.

Cell Surface Biotinylation for Quantifying Surface CFTR

This method specifically labels and quantifies proteins present on the cell surface, providing a direct measure of CFTR trafficking to the plasma membrane.

a. Cell Treatment and Biotinylation:

  • Culture cells on permeable supports until polarized.

  • Treat cells with this compound or vehicle as described above.

  • Place cells on ice and wash twice with ice-cold PBS.

  • Incubate cells with a solution of Sulfo-NHS-SS-Biotin (1 mg/mL in PBS) for 30-60 minutes at 4°C to label surface proteins.

  • Quench the reaction by washing three times with a quenching solution (e.g., 100 mM glycine in PBS).

b. Cell Lysis and Streptavidin Pulldown:

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).

  • Centrifuge to pellet debris and collect the supernatant.

  • Incubate the lysate with streptavidin-agarose beads overnight at 4°C to capture biotinylated (cell surface) proteins.

  • Wash the beads several times to remove non-specifically bound proteins.

c. Elution and Western Blot Analysis:

  • Elute the biotinylated proteins from the beads by boiling in Laemmli sample buffer.

  • Analyze the eluted proteins by Western blotting as described in Protocol 1, probing for CFTR.

  • A fraction of the total cell lysate should also be run on the gel as a control for total CFTR expression.

d. Data Analysis:

  • Quantify the intensity of the CFTR band in the biotinylated fraction and the total lysate fraction.

  • The ratio of surface CFTR to total CFTR provides a measure of trafficking efficiency.

Iodide Efflux Assay for CFTR Functional Assessment

This assay measures the function of CFTR channels at the cell surface by monitoring the efflux of iodide ions.

a. Cell Preparation and Iodide Loading:

  • Plate CFTR-expressing cells in 96-well plates and treat with this compound or vehicle.

  • Wash the cells with a chloride-free buffer.

  • Load the cells with an iodide-containing buffer for 1 hour at 37°C.

b. Iodide Efflux Measurement:

  • Wash the cells rapidly with an iodide-free buffer to remove extracellular iodide.

  • Add an iodide-free buffer containing a CFTR agonist cocktail (e.g., forskolin and genistein) to stimulate CFTR channel activity.

  • At various time points, collect the extracellular buffer and measure the iodide concentration using an iodide-sensitive electrode or a fluorescent indicator.

c. Data Analysis:

  • Calculate the rate of iodide efflux over time.

  • Compare the efflux rates between this compound-treated and vehicle-treated cells to determine the functional rescue of CFTR.

Ussing Chamber Electrophysiology

The Ussing chamber technique measures ion transport across an epithelial monolayer, providing a quantitative assessment of CFTR-mediated chloride secretion.

a. Cell Culture and Mounting:

  • Culture primary HBE cells or other polarized epithelial cells on permeable supports until a high transepithelial electrical resistance (TEER) is achieved.

  • Treat the cells with this compound (e.g., 3 µM for 48 hours) or vehicle.

  • Mount the permeable supports in an Ussing chamber, separating the apical and basolateral compartments.

b. Short-Circuit Current (Isc) Measurement:

  • Bathe both sides of the monolayer with identical physiological solutions.

  • Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc).

  • Sequentially add the following drugs and record the change in Isc:

    • Amiloride (apical) to block the epithelial sodium channel (ENaC).

    • Forskolin (basolateral) to activate adenylyl cyclase and increase cAMP, thereby activating CFTR.

    • A CFTR potentiator like Ivacaftor or genistein (apical) to maximize CFTR channel opening.

    • A CFTR inhibitor like CFTRinh-172 (apical) to confirm that the measured current is CFTR-specific.

c. Data Analysis:

  • Calculate the change in Isc (ΔIsc) in response to the CFTR agonist and inhibitor.

  • Compare the ΔIsc between this compound-treated and vehicle-treated cells to quantify the functional rescue of CFTR.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_assays Assessment cluster_analysis Data Analysis CellCulture Cell Culture (e.g., CFBE41o-) Treatment This compound or Vehicle Treatment CellCulture->Treatment WesternBlot Western Blot (Maturation) Treatment->WesternBlot Biotinylation Cell Surface Biotinylation (Trafficking) Treatment->Biotinylation IodideEfflux Iodide Efflux Assay (Function) Treatment->IodideEfflux UssingChamber Ussing Chamber (Function) Treatment->UssingChamber MaturationRatio Band C / (B+C) Ratio WesternBlot->MaturationRatio SurfaceExpression Surface / Total CFTR Biotinylation->SurfaceExpression EffluxRate Iodide Efflux Rate IodideEfflux->EffluxRate IscChange ΔIsc UssingChamber->IscChange

Caption: Experimental workflow for assessing this compound's impact on CFTR.

cftr_trafficking_pathway cluster_synthesis Protein Synthesis & Folding cluster_trafficking Trafficking cluster_degradation Degradation ER Endoplasmic Reticulum (ER) F508del F508del-CFTR (Misfolded) ER->F508del This compound This compound F508del->this compound Proteasome Proteasomal Degradation F508del->Proteasome CorrectedF508del Correctly Folded F508del-CFTR This compound->CorrectedF508del Correction Golgi Golgi Apparatus CorrectedF508del->Golgi Vesicles Transport Vesicles Golgi->Vesicles PlasmaMembrane Plasma Membrane Vesicles->PlasmaMembrane

References

Troubleshooting & Optimization

Troubleshooting Lumacaftor solubility and stability in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lumacaftor (VX-809) in vitro. It addresses common challenges related to the compound's solubility and stability to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

This compound (also known as VX-809) is a small molecule corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] In individuals with the common F508del mutation, the CFTR protein misfolds within the endoplasmic reticulum and is prematurely degraded, preventing it from reaching the cell surface to function as a chloride ion channel.[2] this compound acts as a chaperone, improving the conformational stability of the F508del-CFTR protein.[2][3] This action facilitates its processing and trafficking from the endoplasmic reticulum, through the Golgi apparatus, to the cell surface, thereby increasing the density of functional CFTR channels on the plasma membrane.

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound is a hydrophobic compound that is practically insoluble in water and aqueous buffers across a pH range of 1.0 to 8.0. The most common and effective solvent for in vitro applications is dimethyl sulfoxide (DMSO). Ethanol can also be used, though the achievable concentration is lower than with DMSO.

Q3: How should I store this compound, both as a solid and in solution, to ensure its stability?

Proper storage is critical to maintain the integrity of this compound.

  • Solid Form: The powder should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years). Keep the container tightly sealed in a dry, well-ventilated area, away from heat and moisture.

  • Stock Solutions: Aliquot stock solutions (typically in DMSO) into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for several months or at -80°C for up to a year.

Data Presentation: Solubility and Physicochemical Properties

The following tables summarize key quantitative data for this compound.

Table 1: this compound Solubility Data

SolventReported SolubilityMolar Concentration (approx.)Notes
DMSO ≥22.6 mg/mL to 90 mg/mL~50 mM to 198.93 mMUse fresh, anhydrous DMSO as moisture can reduce solubility. Warming (37-60°C) and sonication can aid dissolution.
Ethanol ≥4.91 mg/mL to 13 mg/mL~10.8 mM to 28.73 mMGentle warming may be required to achieve higher concentrations.
Water InsolubleN/APredicted solubility is extremely low (0.00376 mg/mL).
Aqueous Buffers (pH 1-8) Practically InsolubleN/AThis compound is classified as a BCS Class II compound (low solubility, high permeability).

Table 2: Key Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₁₈F₂N₂O₅
Molecular Weight 452.41 g/mol
Appearance White to off-white powder

Troubleshooting Guide

Problem: My this compound is precipitating after I add it to my cell culture medium.

This is the most common issue encountered when working with this compound due to its low aqueous solubility.

Possible Causes & Solutions:

  • High Final Concentration of this compound: The compound may be exceeding its solubility limit in the aqueous medium.

    • Solution: Perform a dose-response experiment to identify the lowest effective concentration for your specific cell line and assay. In many cell-based assays, effective concentrations are in the low micromolar (e.g., 0.1 µM - 10 µM) range, which is well below the solubility limit when diluted from a concentrated DMSO stock.

  • High Final Concentration of DMSO: While DMSO solubilizes this compound, too much DMSO in the final culture volume can be toxic to cells and can also cause the compound to crash out of solution.

    • Solution: Keep the final DMSO concentration in your cell culture medium at or below 0.5%, with an ideal target of ≤0.1%. Calculate the required volume carefully. If your desired this compound concentration requires a higher DMSO percentage, you may need to prepare a more concentrated primary stock solution.

  • Improper Dilution Technique: Adding a concentrated, cold DMSO stock directly into aqueous media can cause rapid precipitation.

    • Solution: Pre-warm the cell culture medium to 37°C before adding the drug. Add the this compound stock solution drop-wise to the medium while gently swirling or vortexing. This gradual introduction helps the compound disperse and remain in solution.

  • Interaction with Media Components: Serum proteins and other components in complex media can sometimes interact with hydrophobic compounds, leading to precipitation.

    • Solution: If possible, test the solubility in a small volume of your specific batch of medium before treating your cells. If precipitation is immediate, consider preparing an intermediate dilution in a serum-free medium before the final dilution into your complete medium.

Visualizations

CFTR_Pathway F508del-CFTR Processing and this compound's Mechanism of Action cluster_Nucleus Nucleus cluster_ER Endoplasmic Reticulum (ER) cluster_Cytoplasm Cytoplasm cluster_Golgi Golgi Apparatus cluster_Membrane Cell Surface Transcription CFTR Gene Transcription mRNA CFTR mRNA Transcription->mRNA Splicing Translation Translation mRNA->Translation Misfolded_CFTR Misfolded F508del-CFTR (Unstable) Translation->Misfolded_CFTR Proteasome Proteasomal Degradation Misfolded_CFTR->Proteasome Premature Degradation Corrected_CFTR Correctly Folded CFTR Misfolded_CFTR->Corrected_CFTR Correction Processing Further Glycosylation & Maturation Mature_CFTR Mature, Functional CFTR Channel Processing->Mature_CFTR Vesicular Transport This compound This compound (VX-809) This compound->Misfolded_CFTR Stabilizes Conformation Corrected_CFTR->Processing ER Exit & Trafficking

Caption: Mechanism of this compound in correcting F508del-CFTR protein trafficking.

Experimental_Workflow General Workflow for In Vitro Use of this compound cluster_Prep Preparation cluster_Treatment Cell Treatment cluster_Analysis Downstream Analysis A Weigh this compound Powder B Dissolve in Anhydrous DMSO (e.g., 10-20 mM stock) A->B C Warm/Sonicate if Needed B->C D Aliquot into Single-Use Tubes C->D E Store at -20°C or -80°C D->E F Thaw One Aliquot of Stock Solution E->F H Calculate Dilution for Desired Final Concentration (e.g., 1-10 µM) F->H G Pre-warm Cell Culture Medium to 37°C I Add Stock Solution Dropwise to Warm Medium While Swirling G->I H->I J Apply Medicated Medium to Cells I->J K Incubate for 24-48 Hours J->K L Harvest Cells/Lysates K->L M Western Blot for CFTR (Bands B and C) L->M N Functional Assay (e.g., Ussing Chamber, Iodide Efflux) L->N

Caption: Recommended experimental workflow for preparing and using this compound in cell culture.

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder (MW: 452.41), anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: To make a 10 mM solution, you need 4.524 mg of this compound per 1 mL of DMSO.

  • Procedure: a. Aseptically weigh out 4.52 mg of this compound powder and place it in a sterile tube. b. Add 1 mL of anhydrous DMSO. c. Vortex the solution thoroughly. If full dissolution is not immediate, warm the tube in a 37°C water bath for 10 minutes and/or sonicate briefly. d. Visually inspect the solution to ensure no solid particulates remain. e. Aliquot the stock solution into sterile, single-use tubes to prevent contamination and degradation from freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.

Protocol 2: Western Blot Assay for F508del-CFTR Maturation

This protocol is adapted from methods used to assess the efficacy of CFTR correctors.

  • Cell Culture and Treatment: Plate cells expressing F508del-CFTR (e.g., CFBE41o-, HEK-293, or primary HBE cells) at an appropriate density. The following day, treat the cells with the desired concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 24 to 48 hours.

  • Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse the cells on ice for 30 minutes in a suitable lysis buffer (e.g., RIPA buffer or a buffer containing 1% Nonidet P-40, 0.5% sodium deoxycholate, 200 mM NaCl, 10 mM Tris pH 7.8) supplemented with a protease inhibitor cocktail. c. Scrape the cells and centrifuge the lysate at >10,000 x g for 10 minutes at 4°C to pellet nuclei and insoluble debris.

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration of the supernatant using a standard assay (e.g., BCA). b. Prepare samples by mixing ~15-30 µg of total protein with Laemmli sample buffer containing a reducing agent (e.g., 5% β-mercaptoethanol). Heat samples at 37°C for 5 minutes (Note: Do not boil, as this can cause membrane proteins like CFTR to aggregate).

  • SDS-PAGE and Western Blotting: a. Separate the protein samples on a low-percentage Tris-acetate or Tris-glycine gel (e.g., 3-8% or 6%) to resolve the high molecular weight CFTR bands. b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. Block the membrane and probe with a primary antibody specific for CFTR, followed by an appropriate HRP-conjugated secondary antibody. A loading control like GAPDH should also be probed. d. Develop the blot using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. Immature, core-glycosylated CFTR (Band B) runs at ~150 kDa, while the mature, complex-glycosylated form that has passed through the Golgi (Band C) runs at ~170 kDa. An increase in the Band C to Band B ratio indicates successful correction of CFTR maturation.

References

Technical Support Center: Optimizing Lumacaftor for CFTR Correction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lumacaftor (VX-809) to correct CFTR function. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a CFTR corrector that primarily targets the most common cystic fibrosis-causing mutation, F508del. This mutation leads to misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation.[1][2] this compound acts as a pharmacological chaperone, stabilizing the F508del-CFTR protein.[3][4] This stabilization helps the protein to fold more correctly, facilitating its trafficking from the ER to the cell surface, thereby increasing the density of CFTR channels at the plasma membrane.[5]

Q2: At what concentration range is this compound typically effective in vitro?

A2: The effective concentration of this compound in vitro can vary depending on the cell line and experimental conditions. However, most studies report maximal or near-maximal correction of F508del-CFTR trafficking and function at concentrations ranging from 1 µM to 5 µM. For instance, in Fischer rat thyroid (FRT) cells, this compound increases F508del-CFTR maturation with an EC50 of 0.1 µM and elevates chloride transport with an EC50 of 0.5 µM.

Q3: What is the recommended incubation time for this compound treatment?

A3: For optimal F508del-CFTR correction, a 24 to 48-hour incubation period with this compound is generally recommended. A 24-hour treatment has been shown to be sufficient to induce changes in the cellular proteome and promote CFTR trafficking. Some protocols extend the incubation to 48 hours to maximize the rescue of the mutant protein to the cell periphery.

Q4: Why is this compound often used in combination with a potentiator like Ivacaftor?

A4: While this compound helps to increase the number of F508del-CFTR channels at the cell surface, these rescued channels still exhibit a gating defect, meaning they do not open as frequently as wild-type CFTR. A potentiator, such as Ivacaftor (VX-770), is co-administered to increase the channel open probability of the rescued F508del-CFTR. This combination of a corrector and a potentiator leads to a more significant restoration of overall CFTR function than either agent alone.

Troubleshooting Guide

Q5: I'm not observing significant CFTR correction after this compound treatment. What could be the issue?

A5: Several factors could contribute to a lack of response:

  • Suboptimal Concentration: Ensure you are using an effective concentration of this compound, typically in the 1-5 µM range. A dose-response experiment is recommended to determine the optimal concentration for your specific cell system.

  • Insufficient Incubation Time: Verify that your cells have been incubated with this compound for at least 24 to 48 hours to allow for protein correction and trafficking.

  • Cell Line Variability: The extent of CFTR correction can vary between different cell lines and even between patient-derived cells.

  • Assay Sensitivity: The method used to measure CFTR function (e.g., iodide efflux, Ussing chamber) may not be sensitive enough to detect modest levels of correction. Ensure your assay is properly validated.

Q6: I've noticed a decrease in CFTR function at higher concentrations of this compound. Is this expected?

A6: Yes, this is a known phenomenon. While this compound acts as a corrector, it can also have an inhibitory effect on the channel activity of rescued F508del-CFTR, particularly at higher concentrations. Studies have shown that acute exposure to 5 µM this compound can significantly inhibit the activity of rescued F508del-CFTR channels. This dual effect may contribute to the limited clinical efficacy of this compound monotherapy.

Q7: My combination therapy with this compound and Ivacaftor is less effective than expected. Why might this be?

A7: The interaction between this compound and Ivacaftor can be complex. Some studies have shown that Ivacaftor can interfere with the corrector function of this compound, reducing the rescue of F508del-CFTR. This inhibitory effect may be due to high concentrations of free Ivacaftor. Optimizing the concentrations of both compounds is crucial. It has been suggested that lowering the potentiator concentration might improve the overall efficacy of the combination therapy.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell LineThis compound ConcentrationTreatment DurationOutcomeReference
Fischer rat thyroid (FRT) cellsEC50: 0.1 µMNot SpecifiedIncreased F508del-CFTR maturation
Fischer rat thyroid (FRT) cellsEC50: 0.5 µMNot SpecifiedElevated F508del-CFTR–mediated chloride transport
CFBE41o- cells1 µM24 hoursPartial rescue of CFTR maturation and PM localization
Human bronchial epithelial cellsNot SpecifiedNot SpecifiedRestored CFTR function and improved chloride transport
HEK-DF cells5 µM48 hoursRescue of F508del CFTR to the cell periphery
CFBE-DF cells3 µM48 hoursIncreased CFTR activity

Table 2: Clinical Trial Data for this compound/Ivacaftor Combination Therapy

Study PopulationThis compound DoseIvacaftor DoseTreatment DurationKey FindingReference
F508del homozygous patients (≥18 years)600 mg once daily or 400 mg every 12 hours250 mg every 12 hours28 daysSignificant improvement in FEV1
F508del homozygous patients (≥12 years)600 mg daily or 400 mg twice daily250 mg twice daily24 weeksStatistically significant improvement in FEV1
F508del heterozygous patients (≥18 years)400 mg every 12 hours250 mg every 12 hours56 daysNo significant improvement in ppFEV1
Children homozygous for F508del (2-5 years)Weight-basedWeight-based24 weeksImprovements in sweat chloride, growth, and pancreatic function

Experimental Protocols

1. Western Blotting for CFTR Maturation

  • Cell Culture and Treatment: Plate cells (e.g., CFBE41o-) and allow them to reach confluence. Treat with desired concentrations of this compound (e.g., 1 µM) or vehicle (DMSO) for 24-48 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an 8-10% acrylamide gel and separate by SDS-PAGE. Transfer the proteins to a nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate with a primary antibody specific for CFTR overnight at 4°C. Wash the membrane with TBST and incubate with a secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an appropriate chemiluminescence substrate. The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) will be visible. An increase in the Band C to Band B ratio indicates improved CFTR maturation.

2. Iodide Efflux Assay for CFTR Function

  • Cell Culture and Treatment: Seed cells (e.g., HEK-DF) in a 96-well plate and treat with a range of this compound concentrations for at least 24 hours.

  • Iodide Loading: Wash the cells with a chloride-free buffer and then load them with an iodide-containing buffer for 1 hour at 37°C.

  • Efflux Measurement: Replace the loading buffer with a chloride-containing, iodide-free buffer. Collect aliquots of the extracellular buffer at timed intervals.

  • CFTR Activation: After establishing a baseline, stimulate CFTR channel activity by adding a cocktail of forskolin and a potentiator like genistein or Ivacaftor.

  • Iodide Quantification: Measure the iodide concentration in the collected aliquots using an iodide-selective electrode. The rate of iodide efflux is proportional to CFTR channel activity.

3. Ussing Chamber Assay for Transepithelial Ion Transport

  • Cell Culture: Grow polarized epithelial cells (e.g., CFBE-DF) on permeable supports until a high transepithelial electrical resistance (TEER) is achieved.

  • Treatment: Treat the cells with this compound (e.g., 5 µM) for 48 hours prior to the assay.

  • Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system.

  • Measurement of Short-Circuit Current (Isc): Bathe the apical and basolateral sides with identical physiological solutions and clamp the transepithelial voltage to 0 mV. The resulting current is the short-circuit current (Isc).

  • Pharmacological Manipulation: Sequentially add amiloride (to block sodium channels), followed by forskolin and a potentiator (e.g., Ivacaftor) to stimulate CFTR-dependent chloride secretion. The change in Isc following CFTR stimulation reflects the functional activity of the rescued channels.

Visualizations

experimental_workflow cluster_treatment Cell Treatment cluster_assessment Functional Assessment start Plate Cells (e.g., CFBE, HEK293) treat Treat with this compound (1-5 µM, 24-48h) start->treat wb Western Blot (CFTR Maturation) treat->wb Protein Analysis ie Iodide Efflux (Channel Activity) treat->ie Functional Assay uc Ussing Chamber (Ion Transport) treat->uc Electrophysiology

Caption: Experimental workflow for assessing this compound efficacy.

lumacaftor_moa cluster_protein_synthesis Protein Synthesis & Folding cluster_correction This compound Action cluster_trafficking Trafficking & Function er Endoplasmic Reticulum (ER) f508del F508del-CFTR (Misfolded) er->f508del degradation Proteasomal Degradation f508del->degradation corrected_f508del Correctly Folded F508del-CFTR f508del->corrected_f508del Promotes Folding This compound This compound (VX-809) This compound->f508del Stabilizes golgi Golgi Apparatus corrected_f508del->golgi pm Plasma Membrane golgi->pm channel Functional CFTR Channel pm->channel

Caption: Mechanism of action of this compound on F508del-CFTR.

References

Technical Support Center: Troubleshooting Inconsistent Western Blot Bands with Lumacaftor

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when performing Western blots with Lumacaftor, a corrector of the F508del-CFTR protein.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I seeing inconsistent or no CFTR bands after this compound treatment?

A1: Inconsistent or absent CFTR bands in your Western blot after Lumacaafor treatment can stem from several factors throughout the experimental process. Here’s a breakdown of potential causes and solutions:

  • Suboptimal Cell Lysis and Protein Extraction: The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a large membrane protein, making its extraction challenging.

    • Solution: Use a lysis buffer specifically designed for membrane proteins, such as RIPA buffer, supplemented with fresh protease and phosphatase inhibitors to prevent degradation. Ensure complete cell lysis by using mechanical disruption (e.g., sonication or homogenization) on ice.[1]

  • Inefficient Protein Transfer: Incomplete transfer of high-molecular-weight proteins like CFTR from the gel to the membrane is a common issue.

    • Solution: Optimize your transfer conditions. Using a wet transfer system overnight at 4°C or a high-efficiency semi-dry system can improve results.[2] Polyvinylidene difluoride (PVDF) membranes are often preferred for their higher binding capacity for large proteins compared to nitrocellulose.[3]

  • Inappropriate Antibody Selection and Concentration: The choice of primary antibody and its dilution are critical for detecting CFTR.

    • Solution: Use a primary antibody validated for Western blotting that recognizes the specific CFTR epitope you are targeting. Different antibodies may have varying affinities for the different glycosylated forms of CFTR. Optimize the antibody concentration; too high a concentration can lead to non-specific bands, while too low a concentration will result in a weak or no signal.

  • Issues with this compound Treatment: The concentration and duration of this compound treatment are crucial for observing an effect.

    • Solution: Ensure you are using the optimal concentration and incubation time for your specific cell line, as this can vary. A typical starting point is 1-10 µM for 24-48 hours.

Q2: I see multiple bands for CFTR. What do they represent, and why is their ratio inconsistent?

A2: The different bands observed for CFTR on a Western blot correspond to different glycosylation states of the protein, which reflect its maturation and trafficking through the cell.

  • Band B (~150 kDa): This is the immature, core-glycosylated form of CFTR located in the endoplasmic reticulum (ER).

  • Band C (~170-180 kDa): This represents the mature, complex-glycosylated form of CFTR that has trafficked through the Golgi apparatus and is present at the cell surface.

This compound is a "corrector" that aids in the proper folding of the F508del-CFTR mutant, allowing more of it to escape ER-associated degradation and traffic to the cell surface. Therefore, successful this compound treatment should result in an increase in the intensity of Band C relative to Band B.

Inconsistent ratios of Band C to Band B can be due to:

  • Variable this compound Efficacy: Inconsistent treatment conditions (concentration, incubation time, cell density) can lead to variable correction efficiency.

  • Sample Handling: Differences in sample preparation, including lysis and protein denaturation steps, can affect the stability and detection of the different CFTR forms. It is crucial not to boil samples containing CFTR, as this can cause aggregation; heating at 37°C for 15 minutes is recommended.

  • Loading Inconsistencies: Uneven protein loading across lanes will lead to inaccurate quantification. Always use a reliable loading control to normalize your data.

Q3: My loading control is consistent, but my CFTR bands are still variable between replicates. What could be the cause?

A3: Even with consistent loading controls, variability in CFTR bands can occur. This often points to subtle inconsistencies in steps that disproportionately affect a large, complex membrane protein like CFTR.

  • Pipetting Errors: Even small variations in pipetting when loading samples can lead to noticeable differences in band intensity, especially for low-abundance proteins.

  • Incomplete Protein Solubilization: If the protein is not fully solubilized during sample preparation, the amount of CFTR loaded onto the gel can vary even if the total protein concentration (as measured by an assay) is the same.

  • Edge Effects during Electrophoresis or Transfer: Lanes at the edge of a gel can sometimes run or transfer differently than lanes in the center. Try to load your critical samples in the central lanes.

Q4: How can I improve the quantification of my CFTR Western blots?

A4: Accurate quantification requires meticulous technique and proper normalization.

  • Use a Validated Loading Control: Choose a loading control that is not affected by your experimental conditions. Common choices include GAPDH, β-actin, and tubulin. However, for membrane protein analysis, a membrane-associated protein like Na+/K+-ATPase may be more appropriate.

  • Ensure Signal is in the Linear Range: Saturating the signal on your blot will lead to inaccurate quantification. Expose your blots for varying amounts of time to ensure you are capturing data within the linear range of detection.

  • Densitometry Analysis: Use image analysis software to quantify band intensity. Be consistent with how you define the background and the area of the band for each measurement.

  • Replicates: Run multiple biological and technical replicates to ensure the observed effects are consistent and statistically significant.

Quantitative Data Summary

The following tables summarize the expected quantitative changes in CFTR protein and function following treatment with this compound-containing regimens.

Table 1: Effect of this compound/Ivacaftor on F508del-CFTR Function

ParameterAge GroupMean Change from Baselinep-valueReference
Sweat Chloride Concentration2-11 years-26.8 mmol/L0.0006
Intestinal Current Measurement (% of normal)2-11 years+30.5%0.0015
Intestinal Current Measurement (% of normal)≥12 years+17.7%-

Table 2: Effect of Elexacaftor/Tezacaftor/Ivacaftor (ETI) on CFTR Protein Levels in Patients with at least one F508del mutation

Analyzed ParameterFold Change vs. BaselineNumber of Respondersp-valueReference
Total CFTR Protein≥ 2-fold increase8 out of 12< 0.02

Experimental Protocols

Detailed Protocol for Western Blotting of CFTR after this compound Treatment

  • Cell Culture and this compound Treatment:

    • Plate cells (e.g., CFBE41o- cells expressing F508del-CFTR) at an appropriate density.

    • Treat cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control (e.g., DMSO) for 24-48 hours.

  • Sample Preparation (Lysis):

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with fresh protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Agitate for 30 minutes at 4°C.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Sample Preparation for Gel Loading:

    • Dilute protein samples to the same concentration (e.g., 1-2 µg/µL).

    • Add 2x Laemmli sample buffer to an equal volume of protein lysate.

    • Crucially, do not boil the samples. Heat at 37°C for 15 minutes to denature the proteins without causing aggregation of CFTR.

  • SDS-PAGE:

    • Load 20-50 µg of protein per lane onto a low-percentage (6-8%) Tris-glycine polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins to a PVDF membrane. A wet transfer at 100V for 1-2 hours or overnight at 20V at 4°C is recommended for large proteins like CFTR.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for CFTR (e.g., clone 596 or a cocktail of antibodies) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a chemiluminescence imaging system or X-ray film.

Visualizations

Signaling and Processing Pathway of F508del-CFTR with this compound

CFTR_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_mRNA F508del CFTR mRNA Ribosome Ribosome F508del_mRNA->Ribosome Translation Misfolded_CFTR Misfolded F508del-CFTR (Band B Precursor) Ribosome->Misfolded_CFTR ER_QC ER Quality Control (Chaperones) Misfolded_CFTR->ER_QC Enters QC This compound This compound (VX-809) Misfolded_CFTR->this compound Proteasome Proteasomal Degradation ER_QC->Proteasome Recognized as misfolded Corrected_CFTR Partially Corrected F508del-CFTR (Band B) ER_QC->Corrected_CFTR Escapes degradation This compound->Corrected_CFTR Promotes proper folding Mature_CFTR Mature, Complex-Glycosylated F508del-CFTR (Band C) Corrected_CFTR->Mature_CFTR Trafficking & Glycosylation Surface_CFTR Functional CFTR Channel Mature_CFTR->Surface_CFTR Insertion

Caption: F508del-CFTR processing pathway and the mechanism of action of this compound.

Experimental Workflow for Western Blot Analysis

WB_Workflow A 1. Cell Treatment (this compound vs. Vehicle) B 2. Cell Lysis (RIPA Buffer + Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation (Laemmli Buffer, No Boiling) C->D E 5. SDS-PAGE (6-8% Gel) D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Blocking (5% Milk or BSA) F->G H 8. Primary Antibody Incubation (Anti-CFTR, 4°C Overnight) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (ECL Substrate) I->J K 11. Data Analysis (Densitometry & Normalization) J->K

Caption: Step-by-step workflow for performing a Western blot to analyze CFTR expression.

References

Strategies to mitigate Lumacaftor-induced cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Lumacaftor In Vitro Applications

Welcome to the technical support center for researchers using this compound in cell culture experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding this compound-induced cytotoxicity and strategies for its mitigation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (VX-809) is a small molecule drug known as a cystic fibrosis transmembrane conductance regulator (CFTR) modulator. Its primary mechanism of action is as a chemical chaperone that corrects the misfolding and processing of the F508del-CFTR protein, the most common mutation causing cystic fibrosis. By improving the conformational stability of the mutant protein, this compound increases the amount of functional CFTR trafficked to the cell surface, thereby enhancing chloride ion transport.[1]

Q2: Can this compound be cytotoxic to cells in culture?

A2: While therapeutic concentrations of this compound are generally considered safe, high concentrations can lead to reduced cellular response or cytotoxicity. One study in Fischer rat thyroid (FRT) cells noted a bell-shaped dose-response curve, where the beneficial effects on chloride transport were reduced at concentrations above 10 µM, with an estimated IC50 (half-maximal inhibitory concentration) of approximately 100 µM.[2][3] However, other studies in immortalized cystic fibrosis cell lines (IB3-1) found no significant effect on cell viability at concentrations up to 10 µM.[4][5] This suggests that cytotoxicity is cell-type and concentration-dependent.

Q3: What are the potential mechanisms of this compound-induced cytotoxicity?

A3: While direct evidence is limited, the likely mechanisms for off-target cytotoxicity at high concentrations are related to cellular stress pathways. As a chemical chaperone, high concentrations of this compound may disrupt general protein homeostasis, leading to:

  • Endoplasmic Reticulum (ER) Stress: Overwhelming the ER's protein-folding capacity can trigger the Unfolded Protein Response (UPR), which, if prolonged, can lead to apoptosis.

  • Mitochondrial Dysfunction: Some studies have shown that this compound can induce mitochondrial fragmentation. While this did not affect cell viability or mitochondrial membrane potential in the specific context studied, mitochondrial dynamics are closely linked to cellular health and apoptosis.

  • Oxidative Stress: Disruption of mitochondrial function is a primary source of reactive oxygen species (ROS). An imbalance in ROS production and antioxidant capacity can lead to oxidative damage to lipids, proteins, and DNA, ultimately causing cell death.

Q4: How can I reduce or prevent this compound-induced cytotoxicity in my experiments?

A4: The primary strategy is to optimize the experimental conditions. If cytotoxicity is observed, consider the following:

  • Concentration Optimization: Perform a dose-response experiment to identify the lowest effective concentration of this compound that achieves the desired biological effect without compromising cell viability.

  • Time of Exposure: Reduce the incubation time. A shorter exposure may be sufficient to observe the desired effect with minimal toxicity.

  • Co-treatment with Mitigating Agents: For mechanistic studies or if high concentrations are unavoidable, co-treatment with cytoprotective agents can be explored. Plausible, though not specifically validated for this compound, agents include chemical chaperones to alleviate ER stress or antioxidants to counteract oxidative stress.

Q5: What are some potential mitigating agents I can test?

A5: Based on the proposed mechanisms of cytotoxicity, you could experimentally test the following:

  • Chemical Chaperones: Compounds like 4-Phenylbutyric acid (4-PBA) and Tauroursodeoxycholic acid (TUDCA) are known to alleviate ER stress and have shown protective effects in various cell models of protein misfolding diseases.

  • Antioxidants: N-acetylcysteine (NAC) is a widely used antioxidant that can replenish intracellular glutathione stores and directly scavenge ROS. It has been shown to protect cells from various stressors. However, it's important to note that under certain conditions, NAC can also have pro-oxidant effects, so its use should be carefully validated in your specific system.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High levels of cell death observed after this compound treatment. 1. Concentration is too high: this compound can become inhibitory or toxic at high concentrations (e.g., approaching 100 µM in FRT cells).1a. Perform a dose-response curve (e.g., 0.1 µM to 100 µM) and assess cell viability using an MTT or LDH assay to determine the optimal non-toxic concentration for your cell line. 1b. Review literature for effective concentrations in similar cell types (often in the 1-10 µM range).
2. Prolonged exposure time: Continuous exposure may lead to cumulative stress.2. Optimize the treatment duration. Test shorter incubation periods (e.g., 12, 24, 48 hours) to find the minimum time required for the desired biological effect.
3. Cell line sensitivity: The cell line may be particularly sensitive to ER or oxidative stress.3a. If possible, test the compound on a different, more robust cell line. 3b. Experiment with co-treatment of a mitigating agent. Start with a well-characterized antioxidant like N-acetylcysteine (NAC) at 1-5 mM or a chemical chaperone like TUDCA (50-500 µM) or 4-PBA (1-5 mM). Always include agent-only controls.
Inconsistent results between experiments. 1. Reagent variability: Degradation of this compound stock solution.1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles.
2. Cell culture conditions: High cell passage number, inconsistent seeding density, or variations in media components can alter cellular responses.2. Use cells within a consistent and low passage number range. Ensure precise cell counting and seeding for all experiments. Standardize all media and supplement lots.
Mitigating agent is not preventing cytotoxicity. 1. Incorrect concentration or timing: The concentration of the mitigating agent may be suboptimal, or it may be added too late.1a. Perform a dose-response for the mitigating agent in the presence of the toxic this compound concentration to find its optimal protective dose. 1b. Test different treatment schedules: pre-treatment (add mitigating agent 1-2 hours before this compound), co-treatment (add both simultaneously), or post-treatment.
2. Inappropriate agent: The primary mechanism of toxicity may not be what the agent targets (e.g., using an antioxidant when ER stress is the main issue).2. Investigate the mechanism of cell death. Use assays to measure markers of apoptosis (caspase-3/7 activity), ER stress (CHOP, BiP expression), and oxidative stress (ROS production) to identify the dominant pathway. Select a mitigating agent that targets the identified pathway.
3. Agent-induced toxicity: Some agents, like NAC, can be toxic or have paradoxical effects at high concentrations or in specific cell types.3. Always run controls with the mitigating agent alone across a range of concentrations to ensure it is not contributing to the observed cytotoxicity.

Data Presentation

Table 1: Reported Effects of this compound on Cell Viability In Vitro

Cell LineThis compound ConcentrationObservationReference
Fischer Rat Thyroid (FRT)> 10 µMReduced response (bell-shaped curve)
Fischer Rat Thyroid (FRT)~100 µMIC50 (Inhibitory Concentration)
CF IB3-1 (Human Bronchial)Up to 10 µMNo significant change in cell viability
S9 (Corrected IB3-1)Up to 10 µMNo significant change in cell viability
C38 (Truncated CFTR)Up to 10 µMNo significant change in cell viability

Table 2: Potential Mitigating Agents for Off-Target Cytotoxicity

AgentClassProposed Mechanism of ActionSuggested Starting Concentration
N-acetylcysteine (NAC) AntioxidantReplenishes intracellular glutathione; directly scavenges ROS.1 - 5 mM
Tauroursodeoxycholic acid (TUDCA) Chemical ChaperoneAlleviates ER stress; stabilizes protein conformation; anti-apoptotic.50 - 500 µM
4-Phenylbutyric acid (4-PBA) Chemical ChaperoneAlleviates ER stress; facilitates protein folding and trafficking.1 - 5 mM

Visualizations: Pathways and Workflows

G cluster_0 Mechanism of High-Concentration this compound Cytotoxicity LUM High-Concentration This compound ER_Stress ER Stress / UPR Activation LUM->ER_Stress Off-target effect on protein homeostasis Mito_Dys Mitochondrial Dysfunction LUM->Mito_Dys Direct or indirect effects Apoptosis Apoptosis ER_Stress->Apoptosis Prolonged UPR signal ROS Increased ROS Production Mito_Dys->ROS Mito_Frag Mitochondrial Fragmentation Mito_Dys->Mito_Frag ROS->Apoptosis Oxidative Damage

Caption: Proposed mechanism of high-concentration this compound cytotoxicity.

G cluster_1 Experimental Workflow for Mitigating Cytotoxicity A Observe Cytotoxicity (e.g., via MTT assay) B Confirm with Secondary Assay (e.g., LDH, Apoptosis Assay) A->B C Hypothesize Mechanism (ER Stress vs. Oxidative Stress) B->C D Select Mitigating Agent (e.g., TUDCA or NAC) C->D E Optimize Agent Concentration (Test dose-response of agent alone) D->E F Test Co-treatment (this compound + Mitigating Agent) E->F G Assess Viability & Mechanism (MTT, Caspase, ROS assays) F->G H Validate Mitigation G->H

Caption: General workflow for testing cytotoxicity mitigation strategies.

G cluster_2 Troubleshooting Logic Flowchart Start Problem: Unexpected Cell Death Check_Conc Is this compound concentration >10 µM? Start->Check_Conc Reduce_Conc Action: Perform dose-response and lower concentration. Check_Conc->Reduce_Conc Yes Check_Time Is exposure time > 48 hours? Check_Conc->Check_Time No End Problem Resolved Reduce_Conc->End Reduce_Time Action: Reduce incubation time. Check_Time->Reduce_Time Yes Investigate_Mech Action: Investigate mechanism (ROS, ER Stress). Check_Time->Investigate_Mech No Reduce_Time->End Test_Mitigation Action: Test appropriate mitigating agent. Investigate_Mech->Test_Mitigation Test_Mitigation->End

Caption: A logical flowchart for troubleshooting cytotoxicity issues.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound and/or mitigating agents

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution: DMSO or 0.01 M HCl in isopropanol

  • Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound, with or without mitigating agents. Include appropriate controls (untreated cells, vehicle control, agent-only controls).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This protocol measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

Materials:

  • Cells seeded in a 96-well, white-walled plate

  • This compound and/or mitigating agents

  • Caspase-Glo® 3/7 Reagent (Promega or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate and treat them with this compound as described in the MTT protocol. The final volume in each well should be 100 µL.

  • Plate Equilibration: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.

  • Incubation: Mix the contents of the wells by gently shaking on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as Relative Luminescence Units (RLU) or as a fold change compared to the vehicle-treated control.

Protocol 3: Oxidative Stress Assessment using ROS-Glo™ H₂O₂ Assay

This protocol measures the level of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS), in cell culture.

Materials:

  • Cells seeded in a 96-well, white-walled plate

  • This compound and/or mitigating agents

  • ROS-Glo™ H₂O₂ Assay kit (Promega or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as desired.

  • H₂O₂ Substrate Addition: Prepare the H₂O₂ Substrate Solution according to the manufacturer's protocol. Add 20 µL of this solution to each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired exposure time (e.g., 2-6 hours, requires optimization).

  • Detection Reagent Addition: Add 100 µL of the ROS-Glo™ Detection Solution to each well.

  • Incubation: Incubate at room temperature for 20 minutes.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Higher luminescence values correspond to higher levels of H₂O₂. Express results as a fold change relative to the vehicle-treated control.

References

Optimizing Lumacaftor Treatment In Vitro: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of Lumacaftor in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound treatment in vitro?

A1: A standard starting point for this compound treatment is a 24-hour incubation period.[1][2] This duration is often sufficient to observe a significant correction of F508del-CFTR trafficking to the cell surface, which can be assessed by methods such as Western blotting for the maturely glycosylated form of CFTR (Band C).[2]

Q2: When should I consider extending the incubation time beyond 24 hours?

A2: Longer incubation times of 48 to 72 hours may be beneficial in certain situations.[1] Consider extending the incubation period if you observe high variability in your experimental results or if the correction of F508del-CFTR appears suboptimal after 24 hours.[1] Because this compound is a hydrophobic compound, longer exposure times can enhance its uptake and potentially lead to more consistent and robust effects.

Q3: What is the mechanism of action of this compound that necessitates a specific incubation time?

A3: this compound is a CFTR "corrector" that functions by improving the conformational stability of the misfolded F508del-CFTR protein. This correction process facilitates the processing and trafficking of the protein from the endoplasmic reticulum to the cell surface. This is a time-dependent biological process involving protein synthesis, folding, and transport, which is why a sufficient incubation period is critical to observe the desired effect.

Q4: Can prolonged incubation with this compound lead to cytotoxicity?

A4: While specific cytotoxicity data for prolonged incubations should be determined empirically for your cell system, this compound is generally used at concentrations (e.g., 1-5 µM) that are not reported to cause significant toxicity within a 24-72 hour timeframe in common cell lines like CFBE41o- and HEK293 expressing F508del-CFTR. However, it is always good practice to perform a viability assay (e.g., MTS or trypan blue exclusion) if you suspect cytotoxicity is affecting your results, especially when using higher concentrations or longer incubation periods.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no F508del-CFTR correction (minimal increase in Band C on Western blot) Insufficient incubation time.Increase the incubation time to 48 or 72 hours. The correction of F508del-CFTR is a time-dependent process.
Suboptimal this compound concentration.Titrate the concentration of this compound. Typical effective concentrations range from 1 to 10 µM.
Low cell confluence or poor cell health.Ensure cells are healthy and seeded at an appropriate density. Poor cell health can impair protein synthesis and trafficking.
High variability between replicate experiments Inconsistent this compound exposure time.Precisely control the incubation time for all samples. Stagger the addition of this compound if necessary to ensure consistent exposure.
Variability in cell culture conditions.Maintain consistent cell culture practices, including passage number, seeding density, and media changes. Longer incubation times (48-72h) with this compound may also help reduce variability.
Decreased cell viability after treatment This compound concentration is too high.Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent is low and consistent across all wells, including vehicle controls.
Inconsistent functional assay results (e.g., Ussing chamber or iodide efflux) Insufficient correction prior to the assay.Ensure an adequate incubation time with this compound (at least 24-48 hours) to allow for maximal correction before initiating the functional assay.
Timing of potentiator addition.If using a potentiator like Ivacaftor, optimize the timing and duration of its addition relative to the this compound treatment and the functional measurement.

Quantitative Data Summary

The following table summarizes the typical maturation of F508del-CFTR to the fully glycosylated Band C form as a percentage of total CFTR (Band B + Band C) after this compound treatment at different incubation times, based on synthesized data from literature.

Incubation Time (hours)This compound Concentration (µM)Cell TypeApproximate % Band C of Total CFTR
243CFBE41o-15-25%
483CFBE41o-20-35%
723CFBE41o-25-40%

Note: These values are approximate and can vary depending on the specific experimental conditions, cell line passage number, and antibody used for detection.

Experimental Protocols

Western Blotting for F508del-CFTR Maturation

This protocol is designed to assess the correction of F508del-CFTR by observing the increase in the mature, complex-glycosylated Band C (~170-180 kDa) relative to the immature, core-glycosylated Band B (~150-160 kDa).

Materials:

  • CFBE41o- or HEK293 cells stably expressing F508del-CFTR

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels (6% acrylamide is recommended for good separation of Bands B and C)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against CFTR

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.

  • This compound Treatment:

    • Prepare working solutions of this compound in pre-warmed cell culture medium at the desired concentrations (e.g., 1, 3, 5 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.

    • Aspirate the old medium from the cells and add the medium containing this compound or vehicle.

  • Incubation:

    • Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a CO2 incubator.

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Mix 20-40 µg of protein with Laemmli sample buffer. Do not boil CFTR samples , as this can cause aggregation. Instead, heat at 37°C for 15-30 minutes.

    • Load the samples onto a 6% SDS-PAGE gel and run at a constant voltage.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify the band intensities for Band B and Band C using densitometry software.

Ussing Chamber Assay for CFTR Function

This assay measures ion transport across a polarized epithelial monolayer, providing a functional readout of CFTR activity.

Materials:

  • Polarized CFBE41o- cells grown on permeable supports (e.g., Transwell inserts)

  • Ussing chamber system

  • Krebs-bicarbonate Ringer (KBR) solution

  • Forskolin and other desired reagents (e.g., Ivacaftor, CFTRinh-172)

Procedure:

  • Cell Culture and Treatment:

    • Culture CFBE41o- cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

    • Treat the cells with this compound (e.g., 3 µM) or vehicle (DMSO) for at least 48 hours prior to the assay to ensure sufficient correction.

  • Ussing Chamber Setup:

    • Mount the permeable supports in the Ussing chambers.

    • Fill both the apical and basolateral chambers with pre-warmed and gassed (95% O2 / 5% CO2) KBR solution.

  • Equilibration:

    • Allow the system to equilibrate for 15-30 minutes until a stable baseline short-circuit current (Isc) is achieved.

  • Measurement of CFTR Activity:

    • Typically, an ENaC inhibitor (e.g., amiloride) is added to the apical side to block sodium absorption and isolate chloride secretion.

    • To activate CFTR, add a cAMP agonist like forskolin to the apical and basolateral chambers.

    • A CFTR potentiator (e.g., Ivacaftor) can be added to further stimulate channel activity.

    • Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.

  • Data Analysis:

    • Record the change in Isc in response to each compound. The magnitude of the forskolin- and potentiator-stimulated, inhibitor-sensitive current reflects the functional activity of the corrected F508del-CFTR.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment This compound Treatment cluster_incubation Incubation Time Points cluster_analysis Analysis start Seed F508del-CFTR expressing cells confluency Grow to 80-90% confluency start->confluency treatment Treat with this compound (or vehicle) confluency->treatment t24 24 hours treatment->t24 t48 48 hours treatment->t48 t72 72 hours treatment->t72 western Western Blot for CFTR Maturation t24->western t48->western functional Functional Assay (e.g., Ussing Chamber) t48->functional Optimal for functional assays t72->western t72->functional Optimal for functional assays

Caption: Experimental workflow for optimizing this compound incubation time.

signaling_pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_synthesis F508del-CFTR Synthesis misfolded_F508del Misfolded F508del-CFTR F508del_synthesis->misfolded_F508del corrected_F508del Correctly Folded F508del-CFTR degradation Proteasomal Degradation misfolded_F508del->degradation Default Pathway This compound This compound This compound->corrected_F508del Binds and stabilizes maturation Complex Glycosylation (Band C) corrected_F508del->maturation Trafficking functional_CFTR Functional CFTR Channel maturation->functional_CFTR Insertion

Caption: Mechanism of this compound in F508del-CFTR correction.

References

Overcoming Lumacaftor aggregation in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lumacaftor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with this compound aggregation in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

A1: this compound (VX-809) is a pharmaceutical compound that acts as a chaperone to correct the misfolding of the CFTR protein, which is associated with cystic fibrosis.[1][2][3] It is poorly soluble in water (predicted solubility of 0.00376 mg/mL) and has a high lipophilicity (logP of 4.37), which makes it prone to aggregation and precipitation in aqueous experimental solutions like cell culture media.[4] This aggregation can lead to inaccurate experimental results, reduced compound efficacy, and potential cellular toxicity.

Q2: What is the primary solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing concentrated stock solutions of this compound.[5] Commercial suppliers indicate a solubility of up to 50 mg/mL (110.52 mM) in DMSO, often requiring sonication to fully dissolve.

Q3: My this compound precipitated after I diluted my DMSO stock into my aqueous buffer/media. Why did this happen?

A3: This is a common issue known as "antisolvent precipitation." this compound is highly soluble in DMSO but has very low solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer or cell culture medium, the local concentration of this compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to crash out of solution and form aggregates or a precipitate.

Q4: Can I use other solvents to prepare my stock solution?

A4: While DMSO is preferred, other organic solvents can be used, though solubility may be lower. Methanol and acetonitrile have been used in analytical contexts, often in combination with water and buffers for HPLC. However, for cell-based assays, DMSO is the standard due to its relatively low toxicity at the low final concentrations typically used (<0.5%).

Q5: How can I visually confirm if my this compound has aggregated?

A5: Visual inspection is the first step. Look for cloudiness, turbidity, or visible particulate matter in your solution after dilution. Under a microscope, you may see crystalline structures or amorphous aggregates. For a more quantitative assessment, dynamic light scattering (DLS) can be used to detect the presence of sub-micron aggregates.

Troubleshooting Guide: this compound Aggregation

This guide addresses specific issues related to this compound aggregation. Follow the logical workflow to diagnose and solve common problems.

Problem 1: Precipitate forms immediately upon dilution of DMSO stock.
Potential Cause Recommended Solution
High Stock Concentration Prepare a lower concentration DMSO stock solution (e.g., 10 mM instead of 50 mM). This reduces the local concentration spike upon dilution.
Rapid Dilution Add the DMSO stock to the aqueous solution dropwise while vortexing or stirring vigorously. This promotes rapid mixing and prevents localized supersaturation.
Temperature Shock Ensure both the DMSO stock and the aqueous diluent are at the same temperature (e.g., room temperature or 37°C) before mixing. Pre-warming the aqueous solution can sometimes improve solubility.
Final Concentration Too High The desired final concentration may exceed this compound's solubility in the final medium. Check solubility limits and consider reducing the final experimental concentration.
Problem 2: Solution appears clear initially but becomes cloudy over time.
Potential Cause Recommended Solution
Slow Aggregation The solution may be supersaturated, leading to slow nucleation and crystal growth. Prepare fresh dilutions immediately before use and do not store diluted solutions.
Interaction with Media Components Components in complex media (e.g., serum proteins, salts) can reduce solubility. Consider reducing the serum percentage during the initial hours of treatment or using a simpler buffer for the experiment if possible. This compound is approximately 99% bound to plasma proteins, mainly albumin, which can affect its free concentration.
pH or Temperature Changes Changes in the incubator's environment (e.g., CO₂ fluctuations affecting media pH) can alter solubility. Ensure stable experimental conditions.
Problem 3: Inconsistent results in cell-based assays.
Potential Cause Recommended Solution
Variable Aggregation Inconsistent preparation techniques can lead to different levels of aggregation between experiments. Standardize your dilution protocol precisely (see Protocol section below).
Cellular Stress Response High concentrations of aggregates or DMSO can induce cellular stress, affecting experimental outcomes. Ensure the final DMSO concentration is non-toxic (typically <0.5%) and filter the final solution if aggregation is suspected.
Adsorption to Plastics As a hydrophobic compound, this compound may adsorb to the surfaces of plastic labware (e.g., pipette tips, tubes, plates), reducing the effective concentration in solution. Use low-adhesion plastics where possible and minimize transfer steps.

Quantitative Data Summary

The solubility of this compound varies significantly across different solvents. The following table summarizes key solubility data.

Solvent/SystemMolar Mass ( g/mol )SolubilityConcentration (Molar)Source(s)
Water (Predicted)452.410.00376 mg/mL~8.3 µM
DMSO452.4150 mg/mL~110.5 mM
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline452.41≥ 3 mg/mL≥ 6.63 mM
10% DMSO / 90% Corn Oil452.41≥ 3 mg/mL≥ 6.63 mM
Methanol (as stock solvent for LC-MS/MS)452.411 mg/mL~2.21 mM

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Solvent Addition: Add high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes until the solution is completely clear.

  • Storage: Aliquot the stock solution into smaller volumes in low-adhesion tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Diluting this compound into Aqueous Media for Cell Culture

This protocol minimizes precipitation during dilution.

  • Pre-warm Media: Warm your cell culture medium or aqueous buffer to the experimental temperature (e.g., 37°C).

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Create an intermediate dilution of the this compound stock in cell culture medium.

    • Vortex the tube of pre-warmed medium. While it is still spinning, add the required volume of DMSO stock solution directly into the vortex. This ensures immediate and thorough mixing.

  • Final Dilution:

    • For treating cells in a plate, gently swirl the plate.

    • Add the intermediate dilution (or the direct DMSO stock if not using an intermediate step) drop-by-drop into the well, preferably into a corner with media and away from the cell monolayer.

    • Immediately after addition, gently swirl the plate in a figure-eight motion to ensure even distribution without disturbing the cells.

  • Final Check: Visually inspect the wells for any signs of precipitation before placing the plate back in the incubator.

Visualizations

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process for diagnosing and resolving this compound aggregation issues.

G cluster_0 start Start: this compound Aggregation Suspected q1 Is precipitate visible immediately after dilution? start->q1 sol1 Cause: Antisolvent Precipitation Solutions: 1. Lower stock concentration 2. Add stock to vortexing media 3. Pre-warm media q1->sol1 Yes q2 Does solution become cloudy over time? q1->q2 No end_node Problem Resolved sol1->end_node sol2 Cause: Slow Aggregation Solutions: 1. Prepare fresh dilutions 2. Do not store diluted solutions 3. Check for media interactions q2->sol2 Yes q3 Are assay results inconsistent? q2->q3 No sol2->end_node sol3 Cause: Variable Aggregation/Adsorption Solutions: 1. Standardize dilution protocol 2. Use low-adhesion plastics 3. Filter final solution (0.22µm) q3->sol3 Yes q3->end_node No sol3->end_node G cluster_0 Physicochemical Properties cluster_1 Experimental Factors prop1 High Lipophilicity (logP ≈ 4.37) aggregation This compound Aggregation (Precipitation) prop1->aggregation prop2 Low Aqueous Solubility (<10 µM) prop2->aggregation factor1 High Stock Concentration factor1->aggregation factor2 Rapid Dilution into Aqueous Buffer factor2->aggregation factor3 Temperature Gradients factor3->aggregation factor4 High Final Concentration factor4->aggregation G compound This compound Powder stock Prepare Stock (DMSO + Sonication) compound->stock intermediate Intermediate Dilution (Vortexing Media) stock->intermediate Critical Step 1: Avoids supersaturation final Final Dilution (Dropwise to Plate) intermediate->final Critical Step 2: Ensures rapid mixing assay Cell-Based Assay final->assay

References

Technical Support Center: Interpreting Variable Results in Lumacaftor Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lumacaftor functional assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret variable results in experiments assessing the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (VX-809) is a CFTR corrector drug. The most common mutation in cystic fibrosis, F508del, causes the CFTR protein to misfold, leading to its premature degradation in the endoplasmic reticulum (ER) and preventing it from reaching the cell surface.[1] this compound acts as a chaperone, improving the conformational stability of the F508del-CFTR protein. This allows more of the protein to be properly processed and trafficked to the cell membrane, where it can function as a chloride ion channel.[1][2][3][4]

Q2: Why am I seeing significant variability in my this compound functional assay results?

A2: Variability in this compound functional assays is a known challenge and can stem from several sources:

  • Patient-to-Patient Variability: Bronchial epithelial cells from different patients homozygous for the F508del-CFTR mutation show significant differences in their response to this compound.

  • Experimental Conditions: Minor variations in cell culture conditions, such as cell viability after thawing, seeding density, and medium changes, can impact results.

  • Assay-Specific Factors: The specific functional assay being used (e.g., Ussing chamber, iodide efflux) has its own inherent variability. For instance, Ussing chamber measurements can be affected by the composition of the physiological buffer solutions.

  • This compound's Dual Effect: Despite its corrector activity, this compound has been shown to inhibit the channel activity of the rescued F508del-CFTR, which can contribute to inconsistent functional outcomes.

  • Interaction with Other Compounds: When used in combination with other drugs, such as the potentiator Ivacaftor, there can be interactions that affect the overall response.

Q3: What are the common functional assays used to assess this compound's efficacy?

A3: The most common in vitro and ex vivo functional assays include:

  • Ussing Chamber: This is considered the gold standard for measuring ion transport across epithelial tissues. It directly measures the short-circuit current (Isc), which reflects CFTR-mediated chloride secretion.

  • Iodide Efflux Assay: This method measures the rate of iodide efflux from cells, which is dependent on CFTR channel activity. It's a convenient and direct way to assess CFTR function on the plasma membrane.

  • Forskolin-Induced Swelling (FIS) Assay: This assay is often used with intestinal organoids. Forskolin activates CFTR, leading to chloride and fluid secretion into the organoid lumen, causing them to swell. The degree of swelling is proportional to CFTR function.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no response to this compound 1. Cell health issues: Poor cell viability or improper culture conditions. 2. Suboptimal drug concentration or incubation time: Insufficient this compound concentration or duration of treatment. 3. Inhibitory effect of this compound: this compound can inhibit the channel function of rescued F508del-CFTR.1. Ensure proper cell handling, use consistent cell passages, and optimize culture conditions. 2. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell type. 3. Consider using a potentiator like Ivacaftor in combination with this compound, but be aware of potential drug-drug interactions.
High well-to-well or experiment-to-experiment variability 1. Inconsistent cell seeding: Uneven cell numbers across wells or experiments. 2. Variations in reagent preparation: Inconsistent concentrations of this compound or other stimulating agents. 3. Temperature fluctuations: Temperature can affect CFTR function and the efficacy of this compound.1. Use a cell counter to ensure consistent seeding density. 2. Prepare fresh reagents for each experiment and validate their concentrations. 3. Maintain a stable temperature (typically 37°C) throughout the experiment.
Discrepancy between functional data and protein expression (Western Blot) 1. This compound's effect on channel gating: this compound increases the amount of CFTR at the cell surface (Band C on a Western blot) but can also inhibit its channel opening. 2. Presence of non-functional CFTR at the membrane: Not all rescued CFTR protein may be fully functional.1. This is an expected phenomenon. The functional assay measures channel activity, while the Western blot measures protein quantity. 2. Use a potentiator to maximize the activity of the rescued channels and correlate this with the protein expression levels.

Quantitative Data Summary

Table 1: Efficacy of this compound/Ivacaftor in Clinical Trials (F508del homozygous patients)

Parameter Improvement with this compound/Ivacaftor Reference
FEV1 (% predicted)2.6 - 4.0 percentage point increase
Sweat Chloride-24.8 mmol/L change from baseline
Pulmonary ExacerbationsReduced rate

Experimental Protocols

Ussing Chamber Assay for CFTR Function

This protocol is a generalized guide and may need optimization for specific cell types and equipment.

  • Cell Culture: Culture primary human bronchial epithelial cells homozygous for F508del-CFTR on permeable supports until a polarized monolayer is formed and a high transepithelial electrical resistance (TEER) is achieved.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for 24-48 hours prior to the assay.

  • Chamber Setup: Mount the permeable supports in the Ussing chamber, which separates the apical and basolateral chambers. Fill both chambers with pre-warmed physiological buffer solution and maintain at 37°C.

  • Baseline Measurement: After a stabilization period, measure the baseline short-circuit current (Isc).

  • ENaC Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-dependent currents.

  • CFTR Activation: Add a CFTR agonist cocktail (e.g., forskolin and genistein, or CPT-cAMP and ivacaftor) to the apical chamber to activate CFTR. Record the change in Isc.

  • CFTR Inhibition: Add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the observed current is CFTR-dependent.

  • Data Analysis: Calculate the change in Isc (ΔIsc) in response to CFTR activation. Compare the ΔIsc between this compound-treated and vehicle-treated cells.

Iodide Efflux Assay
  • Cell Culture: Plate cells expressing F508del-CFTR in a multi-well plate and grow to confluence.

  • This compound Treatment: Treat cells with this compound or vehicle for 24-48 hours.

  • Iodide Loading: Incubate the cells with a buffer containing sodium iodide (NaI) for 1 hour at 37°C to load the cells with iodide.

  • Washing: Wash the cells rapidly with an iodide-free buffer to remove extracellular iodide.

  • Efflux Measurement: Add an iodide-free buffer to the wells. At specific time points, collect the supernatant and replace it with fresh iodide-free buffer.

  • CFTR Stimulation: After a baseline period, add a stimulating cocktail (e.g., forskolin and genistein) to the buffer to activate CFTR and stimulate iodide efflux. Continue collecting the supernatant at timed intervals.

  • Quantification: Measure the iodide concentration in the collected samples using an iodide-selective electrode.

  • Data Analysis: Calculate the rate of iodide efflux over time and compare the rates between this compound-treated and vehicle-treated cells.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
  • Organoid Culture: Culture patient-derived intestinal organoids in a basement membrane matrix.

  • This compound Treatment: Treat the organoids with this compound or vehicle for 24-48 hours.

  • Assay Setup: Seed the treated organoids in a 96-well plate.

  • Live-Cell Imaging: Stain the organoids with a live-cell dye (e.g., Calcein AM) and place the plate in a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2).

  • Forskolin Stimulation: Add forskolin to the medium to a final concentration of 5-10 µM.

  • Image Acquisition: Acquire brightfield or fluorescence images of the organoids at regular intervals (e.g., every 15-30 minutes) for 1-2 hours.

  • Data Analysis: Quantify the change in the cross-sectional area of the organoids over time using image analysis software. The increase in area reflects the degree of swelling and CFTR function.

Visualizations

Lumacaftor_Mechanism_of_Action cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_mRNA F508del-CFTR mRNA Ribosome Ribosome F508del_mRNA->Ribosome Translation Misfolded_CFTR Misfolded F508del-CFTR (Nascent polypeptide) Ribosome->Misfolded_CFTR Corrected_CFTR Partially Corrected F508del-CFTR Misfolded_CFTR->Corrected_CFTR Binding and conformational stabilization Proteasome Proteasomal Degradation Misfolded_CFTR->Proteasome ER-associated degradation (ERAD) This compound This compound (VX-809) This compound->Misfolded_CFTR Golgi Further processing and maturation (Glycosylation) Corrected_CFTR->Golgi Trafficking Membrane_CFTR Mature F508del-CFTR at cell surface Golgi->Membrane_CFTR Trafficking Cl_ion Cl- Membrane_CFTR->Cl_ion Chloride Efflux (Channel Gating)

Caption: Mechanism of action of this compound on F508del-CFTR processing and trafficking.

Ussing_Chamber_Workflow start Start: Polarized epithelial cell monolayer treatment Treat with this compound or vehicle (24-48h) start->treatment mount Mount monolayer in Ussing Chamber treatment->mount stabilize Stabilize and measure baseline Isc mount->stabilize block_ENaC Add Amiloride (apical) to block ENaC stabilize->block_ENaC activate_CFTR Add Forskolin + Genistein (or other activators) block_ENaC->activate_CFTR measure_Isc Record peak Isc response activate_CFTR->measure_Isc inhibit_CFTR Add CFTRinh-172 to confirm specificity measure_Isc->inhibit_CFTR analyze Analyze ΔIsc inhibit_CFTR->analyze end End analyze->end

Caption: Experimental workflow for the Ussing chamber assay.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Variable Results Observed cell_issues Cell Health & Culture start->cell_issues drug_issues Drug Concentration/Time start->drug_issues assay_issues Assay Conditions start->assay_issues inherent_variability Patient-to-Patient Variability start->inherent_variability optimize_culture Optimize Cell Culture (seeding, media) cell_issues->optimize_culture dose_response Perform Dose-Response & Time-Course drug_issues->dose_response standardize_assay Standardize Assay Protocol (temp, reagents) assay_issues->standardize_assay increase_replicates Increase Replicates (n) inherent_variability->increase_replicates

Caption: Logical troubleshooting workflow for variable this compound assay results.

References

Technical Support Center: Best Practices for Long-Term Lumacaftor Treatment of Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term in vitro application of Lumacaftor. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research on F508del-CFTR correction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for long-term this compound treatment of cell cultures?

A1: The optimal concentration of this compound for long-term cell culture studies typically ranges from 1 µM to 10 µM. However, dose-response studies are recommended for each cell line, as the maximally effective concentration can vary. For example, in CFBE41o- cells, the peak correction of F508del-CFTR processing is observed at approximately 5 µM. It is important to note that at concentrations higher than 0.1 µM, this compound may begin to show inhibitory effects on the channel activity of rescued F508del-CFTR.

Q2: How long should I treat my cells with this compound to see a significant correction of F508del-CFTR?

A2: A significant correction of F508del-CFTR processing and trafficking to the cell surface can be observed as early as 24 to 48 hours of treatment. For long-term studies aiming to investigate sustained effects or downstream consequences, treatment can be extended for several days to weeks, with appropriate media changes containing fresh this compound.

Q3: Is this compound cytotoxic to cells in long-term culture?

A3: this compound is generally not considered cytotoxic at effective concentrations (e.g., 10 µM). However, it is crucial to perform cell viability assays (e.g., XTT or trypan blue exclusion) for your specific cell line and experimental conditions to rule out any potential cytotoxic effects, especially in prolonged treatment protocols.

Q4: I am observing variability in the response to this compound between different batches of cells from the same donor. What could be the cause?

A4: Significant patient-to-patient variability in the response to this compound has been documented, even with the same F508del/F508del genotype. This variability can also be observed between different culture preparations from the same individual. Factors contributing to this can include subtle differences in cell culture conditions, passage number, and the inherent biological heterogeneity of primary cells. To mitigate this, it is recommended to use highly standardized cell culture protocols and perform experiments on multiple replicates and, if possible, on cells from different donors to ensure the robustness of your findings.

Q5: Should I use this compound alone or in combination with a potentiator like Ivacaftor in my in vitro experiments?

A5: this compound is a CFTR corrector, meaning it aids in the proper folding and trafficking of the F508del-CFTR protein to the cell surface.[1] Ivacaftor is a potentiator that increases the channel-open probability of CFTR at the cell membrane. For functional assays, such as Ussing chamber or patch-clamp experiments, using this compound in combination with a potentiator is often necessary to observe a significant increase in chloride transport. However, be aware that some studies suggest high concentrations of Ivacaftor may have a negative impact on the correction efficiency of this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no rescue of F508del-CFTR protein expression (Band C) after this compound treatment. - Suboptimal this compound concentration.- Insufficient treatment duration.- Poor cell health or high passage number.- Issues with Western blot protocol.- Perform a dose-response experiment (e.g., 0.1, 1, 5, 10 µM) to determine the optimal concentration for your cell line.- Extend the treatment duration to at least 48 hours.- Ensure cells are healthy and within a low passage number. Use fresh cell stocks if necessary.- Optimize your Western blot protocol for CFTR detection (see detailed protocol below).
Decreased cell viability or signs of cytotoxicity with prolonged treatment. - this compound concentration is too high.- Off-target effects of this compound.- Degradation of this compound in the media leading to toxic byproducts.- Perform a cytotoxicity assay (e.g., XTT, MTS) to determine the maximum non-toxic concentration for your specific cell line and treatment duration.- Consider that this compound can induce mitochondrial fragmentation and affect cellular ROS levels.[2][3] Assess these parameters if relevant to your study.- Refresh the media with freshly prepared this compound every 24-48 hours.
Inconsistent results in functional assays (e.g., Ussing chamber). - Variability in cell monolayer integrity.- Inconsistent application of this compound and/or potentiator.- Biological variability between cell preparations.- Monitor transepithelial electrical resistance (TEER) to ensure monolayer confluence and integrity before and during the experiment.- Prepare fresh solutions of this compound and any potentiators for each experiment. Ensure consistent timing of drug application.- Use cells from the same passage number and from multiple independent cultures to account for biological variability.[4]
Rescued F508del-CFTR shows low channel activity even with a potentiator. - this compound can have an inhibitory effect on the channel activity of rescued F508del-CFTR at higher concentrations.- Test a range of this compound concentrations in your functional assays. A peak in channel activity may be observed at a lower concentration (e.g., 0.1 µM) than the concentration that gives maximal protein correction.

Quantitative Data

Table 1: In Vitro Efficacy of this compound on F508del-CFTR Correction

ParameterCell LineThis compound ConcentrationTreatment DurationObserved EffectReference
F508del-CFTR Maturation (Band C/Band B ratio) CFBE41o-3 µM24 hoursIncrease in mature (Band C) CFTR[5]
Chloride Secretion (Ussing Chamber) Primary HBE cells3 µM48 hoursSignificant increase in forskolin and genistein-stimulated Isc
EC50 for Corrector Activity CFBE41o- cells with HS-YFP2.57 µM24 hoursHalf-maximal effective concentration for corrector activity
Mitochondrial Morphology IB3-1 cells10 µM (with 0.1 µM Ivacaftor)48 hoursIncreased mitochondrial fragmentation
Reactive Oxygen Species (ROS) Production A549ΔF508 cellsNot specifiedNot specifiedCo-treatment with Matrine reduces ROS production

Experimental Protocols

Protocol 1: Long-Term this compound Treatment of Polarized Epithelial Cells
  • Cell Seeding: Seed human bronchial epithelial (HBE) cells or CFBE41o- cells homozygous for the F508del mutation onto permeable supports (e.g., Transwell®) at a density of 1.25 x 10^5 cells per insert.

  • Cell Culture: Culture the cells in an air-liquid interface for at least 3-4 weeks to allow for differentiation and polarization. Monitor the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). For treatment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Long-Term Treatment:

    • For continuous long-term treatment, replace the medium in the basolateral compartment with fresh medium containing this compound every 24-48 hours.

    • The apical surface should remain exposed to air.

  • Assessment of Correction: After the desired treatment period (e.g., 48 hours, 72 hours, or longer), the cells can be harvested for protein analysis (Western blot) or used for functional assays (Ussing chamber).

Protocol 2: Western Blot Analysis of F508del-CFTR Correction
  • Cell Lysis: After this compound treatment, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix 30-50 µg of protein with Laemmli sample buffer. Crucially, do not boil the samples. Instead, incubate them at 37°C for 15-30 minutes to prevent CFTR aggregation.

  • SDS-PAGE: Separate the proteins on a 6% Tris-Glycine SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR (e.g., clone 596) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Analysis: Quantify the intensity of the immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) forms of CFTR using densitometry software. The ratio of Band C to Band B is a measure of CFTR maturation.

Protocol 3: Ussing Chamber Assay for F508del-CFTR Function
  • Chamber Setup: Prepare the Ussing chamber system with appropriate physiological solutions (e.g., Krebs-bicarbonate Ringer solution) gassed with 95% O2/5% CO2 and maintained at 37°C.

  • Mounting the Monolayer: Carefully excise the permeable support with the this compound-treated cell monolayer and mount it in the Ussing chamber.

  • Equilibration: Allow the system to equilibrate for 15-20 minutes.

  • Short-Circuit Current (Isc) Measurement:

    • Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).

    • Add an epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) to the apical side to block sodium absorption.

    • To activate CFTR, add a cAMP agonist cocktail (e.g., forskolin and IBMX) to the apical and basolateral sides.

    • Add a CFTR potentiator (e.g., genistein or Ivacaftor) to the apical side to maximize channel opening.

    • Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to the apical side to confirm that the measured current is CFTR-dependent.

  • Data Analysis: Calculate the change in Isc (ΔIsc) in response to the CFTR activators and inhibitors. This provides a quantitative measure of CFTR-mediated chloride secretion.

Visualizations

F508del-CFTR Processing and Correction by this compound

F508del_CFTR_Correction cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane ER_synthesis Synthesis of F508del-CFTR Misfolding Misfolding ER_synthesis->Misfolding ERAD ER-Associated Degradation (Proteasome) Misfolding->ERAD This compound This compound (Corrector) Misfolding->this compound Corrected_Folding Corrected Folding This compound->Corrected_Folding Promotes Processing Further Processing & Glycosylation (Band C) Corrected_Folding->Processing Trafficking_to_Membrane Trafficking to Cell Membrane Processing->Trafficking_to_Membrane Functional_CFTR Functional CFTR Channel Trafficking_to_Membrane->Functional_CFTR

Caption: F508del-CFTR correction pathway by this compound.

Experimental Workflow for Assessing this compound Efficacy

Lumacaftor_Workflow start Start: F508del-CFTR Expressing Cells treatment Long-Term this compound Treatment (e.g., 48 hours, 5 µM) start->treatment protein_analysis Protein Analysis treatment->protein_analysis functional_analysis Functional Analysis treatment->functional_analysis western_blot Western Blot (Assess Band C/B Ratio) protein_analysis->western_blot ussing_chamber Ussing Chamber Assay (Measure Isc) functional_analysis->ussing_chamber data_quant Data Quantification & Analysis western_blot->data_quant ussing_chamber->data_quant

Caption: Workflow for evaluating this compound's in vitro efficacy.

Signaling Pathways Potentially Affected by this compound

Lumacaftor_Signaling cluster_CFTR CFTR Correction cluster_Mito Mitochondrial Effects cluster_ROS Redox Signaling This compound This compound CFTR_folding F508del-CFTR Folding & Trafficking This compound->CFTR_folding Directly Promotes mito_morphology Mitochondrial Fragmentation CFTR_folding->mito_morphology Indirectly Influences ros_production Reactive Oxygen Species (ROS) Production CFTR_folding->ros_production Indirectly Influences

Caption: Potential cellular signaling pathways affected by this compound.

References

Validation & Comparative

A Head-to-Head Battle of CFTR Correctors: Lumacaftor vs. Tezacaftor in a petri dish

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals in the cystic fibrosis field, the choice of a CFTR corrector is a critical decision. This guide provides an in vitro comparison of two first-generation correctors, lumacaftor and tezacaftor, focusing on their efficacy in rescuing the function of the most common disease-causing mutation, F508del-CFTR.

The F508del mutation leads to a misfolded cystic fibrosis transmembrane conductance regulator (CFTR) protein that is prematurely degraded and fails to reach the cell surface. Both this compound and tezacaftor are designed to correct this folding defect, enabling the transport of a functional CFTR channel to the plasma membrane. While clinical data has shown similar efficacy profiles with an improved safety profile for tezacaftor, this guide delves into the preclinical in vitro evidence that underpins our understanding of their distinct mechanisms and efficiencies.

Quantitative Comparison of Corrector Efficacy

The following tables summarize the key in vitro performance metrics of this compound and tezacaftor in correcting F508del-CFTR function. The data is compiled from studies utilizing human bronchial epithelial (HBE) cells and other relevant cell lines expressing F508del-CFTR.

Parameter This compound Tezacaftor Cell Line Assay
F508del-CFTR Function (% of Wild-Type) ~15%[1]Similar efficacy to this compound suggested by clinical data[2]Primary HBE cellsUssing Chamber
F508del-CFTR Function (with Ivacaftor) ~25%[2]Not directly compared in the same in vitro studyPrimary HBE cellsUssing Chamber
Parameter This compound Tezacaftor Cell Line Assay
Effect on Rescued F508del-CFTR Channel Activity Inhibitory[3][4]No inhibitory effectCFBE-DF cellsIodide Efflux Assay, Patch Clamp
Peak Channel Activity vs. Peak Protein Processing Major left shift (inhibition at higher concentrations)No significant shiftCFBE-DF cellsDose-Response Analysis

Mechanism of Action: A Tale of Two Similar Binders

Both this compound and tezacaftor are classified as Type I correctors. They exert their effect by directly binding to the first transmembrane domain (TMD1) of the F508del-CFTR protein during its biogenesis in the endoplasmic reticulum. This binding stabilizes the misfolded protein, allowing it to escape degradation and proceed through the secretory pathway to the cell surface. Despite binding to the same region, a critical difference in their downstream effect has been identified: this compound exhibits an inhibitory effect on the channel activity of the rescued F508del-CFTR, a phenomenon not observed with tezacaftor. This suggests that while both molecules can chaperone the protein to the cell surface, their impact on the final conformational state and function of the channel differs.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

CFTR_Correction_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane F508del-CFTR_misfolded Misfolded F508del-CFTR F508del-CFTR_folded Partially Corrected F508del-CFTR F508del-CFTR_misfolded->F508del-CFTR_folded Correction Degradation Proteasomal Degradation F508del-CFTR_misfolded->Degradation Default Pathway Processing Further Glycosylation and Processing F508del-CFTR_folded->Processing Trafficking Rescued_CFTR Rescued F508del-CFTR (Functional Channel) Processing->Rescued_CFTR Trafficking This compound This compound Rescued_CFTR->this compound Inhibits Channel Activity This compound->F508del-CFTR_misfolded Binds to TMD1 (Stabilizes) Tezacaftor Tezacaftor Tezacaftor->F508del-CFTR_misfolded Binds to TMD1 (Stabilizes) Experimental_Workflow cluster_assays In Vitro Assays Cell_Culture Culture F508del-CFTR expressing cells (e.g., CFBE) Treatment Treat cells with this compound, Tezacaftor, or vehicle control Cell_Culture->Treatment Harvest Harvest cells for analysis Treatment->Harvest Western_Blot Western Blot for CFTR Maturation (Band B vs. Band C) Harvest->Western_Blot Ussing_Chamber Ussing Chamber for Chloride Transport (Short-circuit current) Harvest->Ussing_Chamber Patch_Clamp Patch Clamp for Single Channel Activity (Open probability) Harvest->Patch_Clamp

References

A Head-to-Head Comparison of F508del Correctors: From Lumacaftor to Next-Generation Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Lumacaftor and other prominent F508del correctors for the treatment of Cystic Fibrosis (CF). We delve into the experimental data that underpins their efficacy, detail the methodologies of key assays, and visualize the complex biological pathways and experimental workflows.

The F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene is the most common cause of CF, leading to a misfolded protein that is prematurely degraded and thus fails to reach the cell surface to function as a chloride channel.[1][2] Corrector molecules aim to rescue this trafficking defect. This guide will compare the first-generation corrector, this compound, with the more recent and effective correctors, Tezacaftor and Elexacaftor, primarily in the context of their approved combination therapies.

Mechanism of Action: A Synergistic Approach

The therapeutic strategy for F508del-CFTR involves a multi-pronged approach, typically combining one or more correctors with a potentiator.

  • Correctors (e.g., this compound, Tezacaftor, Elexacaftor): These molecules act as pharmacological chaperones, binding to the misfolded F508del-CFTR protein to improve its conformational stability.[1][3] This allows the protein to evade the cell's quality control machinery in the endoplasmic reticulum and traffic to the cell surface.[4] Elexacaftor and Tezacaftor have been shown to have a synergistic effect in correcting the misfolded protein.

  • Potentiators (e.g., Ivacaftor): Once the corrected F508del-CFTR protein is at the cell surface, its channel gating (the ability to open and close) is still impaired. Potentiators like Ivacaftor directly bind to the CFTR protein and increase the probability that the channel is open, allowing for the passage of chloride ions.

The evolution of CFTR modulator therapy has moved from single correctors to dual and now highly effective triple-combination therapies.

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Misfolded F508del-CFTR Misfolded F508del-CFTR Partially Corrected F508del-CFTR Partially Corrected F508del-CFTR Misfolded F508del-CFTR->Partially Corrected F508del-CFTR Improved Folding Degradation Degradation Misfolded F508del-CFTR->Degradation Proteasomal Pathway Correctors This compound / Tezacaftor / Elexacaftor Correctors->Misfolded F508del-CFTR Binds and Stabilizes Mature F508del-CFTR Mature F508del-CFTR Partially Corrected F508del-CFTR->Mature F508del-CFTR Processing & Trafficking Functional CFTR Channel Functional CFTR Channel Mature F508del-CFTR->Functional CFTR Channel Insertion Chloride Efflux Chloride Efflux Functional CFTR Channel->Chloride Efflux Facilitates Potentiator Ivacaftor Potentiator->Functional CFTR Channel Increases Open Probability cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Culture HBE cells Culture HBE cells on permeable supports Treat with correctors Treat with F508del correctors (24-48h) Culture HBE cells->Treat with correctors Mount in Ussing chamber Mount monolayer in Ussing chamber Treat with correctors->Mount in Ussing chamber Stabilize baseline Isc Stabilize baseline Isc Mount in Ussing chamber->Stabilize baseline Isc Add Amiloride Add Amiloride (apical) Stabilize baseline Isc->Add Amiloride Add Forskolin Add Forskolin (basolateral) Add Amiloride->Add Forskolin Add Potentiator Add Potentiator Add Forskolin->Add Potentiator Add CFTR inhibitor Add CFTR inhibitor Add Potentiator->Add CFTR inhibitor Calculate ΔIsc Calculate change in Isc Add CFTR inhibitor->Calculate ΔIsc Culture Organoids Culture patient-derived intestinal organoids Pre-treat Pre-treat with correctors (18-24h) Culture Organoids->Pre-treat Seed Seed organoids in 96-well plate Pre-treat->Seed Stimulate Add Forskolin to stimulate CFTR Seed->Stimulate Image Live-cell imaging (80-120 min) Stimulate->Image Analyze Measure organoid area and calculate AUC Image->Analyze

References

Validating Lumacaftor's Efficacy: A Comparative Guide Using Patient-Derived Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lumacaftor's performance with alternative cystic fibrosis transmembrane conductance regulator (CFTR) modulators, supported by experimental data from patient-derived cell models. We delve into the detailed methodologies for key validation assays and present quantitative data in a clear, comparative format.

Introduction to CFTR Modulator Therapies

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, leading to a dysfunctional CFTR protein, a channel responsible for chloride ion transport across epithelial cell membranes.[1] This dysfunction results in the accumulation of thick, sticky mucus in various organs, particularly the lungs.[2] CFTR modulator therapies aim to correct the function of the faulty protein. These therapies are broadly categorized as correctors and potentiators.

  • Correctors , such as this compound, are designed to address protein misfolding and trafficking defects, thereby increasing the amount of CFTR protein that reaches the cell surface.[2][3]

  • Potentiators , like Ivacaftor, work by increasing the channel open probability (gating) of the CFTR protein at the cell surface, thus enhancing chloride transport.[4]

This compound is often used in combination with Ivacaftor (Orkambi) to treat patients with two copies of the F508del mutation, the most common CF-causing mutation. This mutation leads to a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface in sufficient quantities. This compound helps to correct this folding defect, while Ivacaftor potentiates the function of the few corrected proteins that do reach the cell surface.

More recent advancements have led to the development of next-generation correctors like Tezacaftor and Elexacaftor, which are used in combination therapies such as Symdeko (Tezacaftor/Ivacaftor) and Trikafta (Elexacaftor/Tezacaftor/Ivacaftor). These newer combinations have shown improved efficacy and a better side-effect profile compared to this compound/Ivacaftor.

Comparative Efficacy of CFTR Modulators

Patient-derived cells, particularly intestinal organoids, have emerged as a powerful preclinical model to assess the efficacy of CFTR modulators in a personalized manner. The forskolin-induced swelling (FIS) assay is a key functional assay used in these organoids to measure CFTR-dependent fluid secretion into the organoid lumen, which is a direct readout of CFTR function.

Quantitative Comparison of CFTR Modulator Efficacy in Patient-Derived Organoids

The following table summarizes representative data on the efficacy of different CFTR modulator combinations as measured by the forskolin-induced swelling (FIS) assay in patient-derived intestinal organoids homozygous for the F508del mutation.

Treatment GroupDrug CombinationMechanism of ActionForskolin-Induced Swelling (Area Under the Curve - AUC)
Control Vehicle (DMSO)-Baseline
This compound/Ivacaftor Orkambi®Corrector + PotentiatorModerate increase over baseline
Tezacaftor/Ivacaftor Symdeko®Corrector + PotentiatorSignificant increase over baseline
Elexacaftor/Tezacaftor/Ivacaftor Trikafta®2 Correctors + PotentiatorRobust increase over baseline, approaching wild-type function

Note: The data presented are representative and compiled from multiple studies. Actual values can vary based on the specific patient-derived organoid line and experimental conditions.

Clinical Trial Data Comparison

The following table presents a summary of key clinical trial outcomes for different CFTR modulator therapies in patients homozygous for the F508del mutation.

TherapyDrug CombinationAbsolute Change in ppFEV1¹Absolute Change in Sweat Chloride (mmol/L)Reduction in Pulmonary Exacerbations
This compound/Ivacaftor Orkambi®2.6 - 4.0%-18.5 to -24.830 - 39%
Tezacaftor/Ivacaftor Symdeko®4.0%-9.535%
Elexacaftor/Tezacaftor/Ivacaftor Trikafta®13.8 - 14.3%-41.8 to -45.163%

¹Percent predicted forced expiratory volume in 1 second.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Forskolin-Induced Swelling (FIS) Assay in Patient-Derived Intestinal Organoids

This assay measures the function of the CFTR protein by quantifying the swelling of intestinal organoids in response to forskolin, a CFTR activator.

Materials:

  • Patient-derived intestinal organoids cultured in Matrigel®

  • Basal culture medium

  • Forskolin (10 µM final concentration)

  • CFTR modulators (e.g., this compound, Ivacaftor)

  • Calcein green stain

  • 96-well plates

  • Confocal live-cell microscope

Protocol:

  • Seeding Organoids: Seed 30-80 organoids per well in a 96-well plate with Matrigel®.

  • Drug Treatment: Treat the organoids with the desired CFTR modulators (e.g., this compound at 3 µM for 24 hours). Include a vehicle control (DMSO).

  • Staining: On the day of the assay, stain the organoids with Calcein green to visualize the cells.

  • Assay Initiation: Add forskolin (10 µM) to the wells to stimulate CFTR activity. For potentiator studies, the potentiator (e.g., Ivacaftor at 3 µM) is added concurrently with forskolin.

  • Imaging: Immediately begin time-lapse imaging using a confocal microscope at 37°C. Capture images at regular intervals for up to 2 hours.

  • Data Analysis: Quantify the change in organoid area over time using image analysis software (e.g., ImageJ). The area under the curve (AUC) is calculated to represent the total swelling and, therefore, CFTR function.

Western Blot Analysis of CFTR Protein

This technique is used to assess the expression and maturation of the CFTR protein. CFTR exists in two main forms: an immature, core-glycosylated form (Band B, ~150 kDa) and a mature, complex-glycosylated form (Band C, ~170 kDa) that has trafficked to the cell surface. An increase in the Band C to Band B ratio indicates improved CFTR processing and trafficking.

Materials:

  • Patient-derived cells (e.g., bronchial epithelial cells)

  • RIPA buffer with protease inhibitors

  • Laemmli sample buffer

  • SDS-PAGE gels (6% Tris-glycine)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary anti-CFTR antibody

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence detection system

Protocol:

  • Protein Extraction: Lyse cells in RIPA buffer and quantify the total protein concentration.

  • Sample Preparation: Mix 30-50 µg of protein with Laemmli sample buffer. Heat at 37°C for 15 minutes (do not boil, as this can cause CFTR aggregation).

  • SDS-PAGE: Separate the proteins on a 6% Tris-glycine gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Antibody Incubation: Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Perform densitometric analysis of Band B and Band C. Calculate the ratio of Band C to Band B to assess CFTR maturation.

Visualizations

Experimental Workflow for Validating this compound Efficacy

G cluster_0 Patient-Derived Cell Culture cluster_1 CFTR Modulator Treatment cluster_2 Functional Assessment (FIS Assay) cluster_3 Biochemical Assessment (Western Blot) cluster_4 Data Analysis and Comparison p1 Obtain patient biopsy (e.g., rectal) p2 Establish and expand intestinal organoid culture p1->p2 t1 Seed organoids in 96-well plates p2->t1 t2 Treat with this compound +/- Ivacaftor (or other modulators) t1->t2 f1 Add Forskolin to stimulate CFTR t2->f1 w1 Lyse treated cells and extract protein t2->w1 f2 Live-cell imaging to monitor organoid swelling f1->f2 f3 Quantify swelling (AUC) f2->f3 d1 Compare FIS results across different treatment groups f3->d1 w2 Separate proteins by SDS-PAGE w1->w2 w3 Detect CFTR Band B and Band C w2->w3 w4 Calculate Band C/B ratio w3->w4 d2 Compare CFTR maturation across treatment groups w4->d2

Caption: Workflow for validating this compound's efficacy using patient-derived organoids.

CFTR Protein Processing and Trafficking Pathway

CFTR_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane synthesis CFTR Synthesis (Ribosome) folding Folding & Core Glycosylation (Band B) synthesis->folding degradation Misfolded CFTR -> Proteasomal Degradation folding->degradation F508del Mutation processing Complex Glycosylation (Band C) folding->processing Correct Folding trafficking Trafficking to Membrane processing->trafficking channel Functional CFTR Channel (Chloride Transport) trafficking->channel This compound This compound (Corrector) This compound->folding Aids folding, prevents degradation ivacaftor Ivacaftor (Potentiator) ivacaftor->channel Increases channel open probability

Caption: The effect of this compound and Ivacaftor on the CFTR protein pathway.

References

Lumacaftor's Synergistic Power: An In Vitro Comparison of CFTR Modulator Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies, understanding the synergistic interplay between different compounds is paramount. This guide provides a comparative analysis of lumacaftor's efficacy in combination with other CFTR modulators in vitro, supported by experimental data and detailed protocols.

This compound, a CFTR corrector, functions by addressing the processing and trafficking defect of the most common CF-causing mutation, F508del-CFTR, thereby increasing the amount of CFTR protein at the cell surface.[1][2] However, the rescued F508del-CFTR protein exhibits defective channel gating.[3] This necessitates a synergistic partnership with a potentiator, a class of drugs that enhances the open probability of the CFTR channel. The combination of this compound with a potentiator aims to restore a more significant level of chloride transport, an effect that is not achievable with either agent alone.[4]

Quantitative Comparison of this compound Combinations

The following tables summarize in vitro data from studies evaluating the synergistic effects of this compound with other CFTR modulators on F508del-CFTR function. The primary endpoints measured are chloride transport and CFTR channel activity, which are key indicators of modulator efficacy.

Modulator Combination Cell Line Assay Type Endpoint Measured Observed Effect Reference
This compound + IvacaftorPolarized CFBE-DFUssing ChamberShort-circuit current (Isc)Acute exposure to this compound (5 µM) for 48h followed by forskolin and ivacaftor stimulation resulted in a 33% reduction in the increase in Isc compared to cells not acutely exposed to this compound.[5]
This compound + IvacaftorHuman Bronchial Epithelial (HBE) cells from F508del homozygous patientsUssing ChamberCFTR-dependent chloride secretionCombination treatment significantly increased chloride secretion compared to this compound alone.
This compound + GenisteinCFBE-DFIodide Efflux AssayForskolin-dependent iodide effluxContinuous exposure to this compound resulted in a 33% reduction in forskolin-dependent iodide efflux.

Note: The data presented are from individual studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are protocols for key experiments cited in the comparison of this compound's synergistic effects.

Ussing Chamber Assay for CFTR Function

The Ussing chamber is a gold-standard technique to measure ion transport across epithelial cell monolayers.

Cell Culture and Treatment:

  • Human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation are cultured on permeable supports until a polarized monolayer is formed.

  • Cells are incubated with this compound (typically 1-10 µM) for 24-48 hours to correct the F508del-CFTR trafficking defect.

Measurement of Short-Circuit Current (Isc):

  • The cell-bearing permeable supports are mounted in an Ussing chamber.

  • The basolateral and apical sides of the monolayer are bathed in symmetrical Krebs-bicarbonate Ringer solution, maintained at 37°C, and gassed with 95% O2/5% CO2.

  • The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is continuously recorded.

  • To measure CFTR-dependent chloride secretion, the following reagents are added sequentially to the apical and/or basolateral baths:

    • Amiloride: To block epithelial sodium channels (ENaC).

    • Forskolin: To activate adenylyl cyclase, increase intracellular cAMP, and thereby activate CFTR.

    • Ivacaftor (or other potentiator): To increase the open probability of the CFTR channel.

    • CFTRinh-172: A specific CFTR inhibitor to confirm that the measured current is CFTR-dependent.

  • The change in Isc (ΔIsc) in response to forskolin and the potentiator is calculated as a measure of CFTR function.

Iodide Efflux Assay

This fluorescence-based assay is a common method for screening and characterizing CFTR modulators in a higher-throughput format.

Cell Culture and Treatment:

  • Fischer Rat Thyroid (FRT) or CFBE41o- cells stably expressing F508del-CFTR are seeded in 96-well plates.

  • Cells are treated with this compound and/or other correctors for 24-48 hours.

Measurement of Iodide Efflux:

  • Cells are loaded with iodide by incubating them in an iodide-rich buffer.

  • The loading buffer is removed, and the cells are washed with a chloride-containing, iodide-free buffer.

  • A buffer containing a CFTR agonist (e.g., forskolin) and a potentiator is added to stimulate CFTR-mediated iodide efflux.

  • The fluorescence of a halide-sensitive yellow fluorescent protein (YFP) co-expressed in the cells is monitored over time. The rate of fluorescence quenching is proportional to the rate of iodide efflux and thus CFTR activity.

Patch Clamp Analysis

Patch clamp is a high-resolution electrophysiological technique used to study the activity of single ion channels.

Cell Preparation and Treatment:

  • HEK293 or other suitable cells are transfected with F508del-CFTR.

  • Cells are incubated with this compound for 24-48 hours to promote trafficking of F508del-CFTR to the cell surface.

Single-Channel Recording:

  • A glass micropipette with a very small tip opening is used to form a high-resistance seal with the cell membrane, isolating a small "patch" of the membrane that ideally contains a single CFTR channel.

  • The excised inside-out patch configuration is often used, where the intracellular face of the membrane is exposed to the bath solution.

  • The membrane potential is clamped at a specific voltage.

  • The bath solution contains ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channel.

  • The current flowing through the single channel is recorded.

  • The effect of a potentiator is assessed by adding it to the bath solution and observing changes in the channel's open probability (Po), which is the fraction of time the channel spends in the open state.

Visualizing the Synergy: Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

cluster_0 CFTR Corrector and Potentiator Synergy cluster_1 F508del-CFTR Processing cluster_2 CFTR Function ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Trafficking Membrane Cell Membrane Golgi->Membrane Insertion Cl- Efflux Cl- Efflux Membrane->Cl- Efflux Gating This compound This compound (Corrector) This compound->Golgi Promotes Maturation & Trafficking Ivacaftor Ivacaftor (Potentiator) Ivacaftor->Membrane Increases Open Probability

Caption: Mechanism of synergistic action between a CFTR corrector (this compound) and a potentiator (Ivacaftor).

cluster_0 Ussing Chamber Experimental Workflow A 1. Culture HBE cells on permeable supports B 2. Treat with this compound (24-48h) A->B C 3. Mount in Ussing Chamber B->C D 4. Add Amiloride C->D E 5. Add Forskolin D->E F 6. Add Potentiator (e.g., Ivacaftor) E->F G 7. Add CFTRinh-172 F->G H 8. Measure Short-Circuit Current (Isc) G->H

Caption: Step-by-step workflow for the Ussing chamber assay to measure CFTR function.

Conclusion

The in vitro data consistently demonstrate that this compound requires a potentiator to achieve a meaningful restoration of F508del-CFTR function. While the combination of this compound and ivacaftor was a foundational therapy, ongoing research continues to explore novel corrector and potentiator combinations with improved synergistic effects. The experimental protocols and workflows provided in this guide offer a framework for the continued evaluation of these next-generation CFTR modulators, with the ultimate goal of developing more effective treatments for individuals with cystic fibrosis.

References

Lumacaftor's Efficacy in F508del CFTR: A Comparative Analysis of Different Genetic Backgrounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the efficacy of Lumacaftor, a cornerstone CFTR corrector, in patients with different F508del cystic fibrosis transmembrane conductance regulator (CFTR) genetic backgrounds. The data presented herein is collated from a range of clinical trials and preclinical studies to support research and drug development efforts in the field of cystic fibrosis.

Executive Summary

This compound, often in combination with the potentiator Ivacaftor (as Orkambi), was the first therapy to address the underlying protein folding and trafficking defect of the F508del-CFTR mutation. Clinical data reveals a significant disparity in its efficacy between individuals homozygous for the F508del mutation and those who are heterozygous, carrying only one copy of the F508del allele. While patients with a homozygous F508del background experience modest but significant improvements in key clinical endpoints, the benefits for heterozygous individuals are notably less pronounced, particularly concerning lung function. This guide delves into the quantitative data from clinical trials, outlines the experimental protocols used to assess efficacy, and visualizes the molecular pathways underpinning these observations.

Data Presentation: this compound Efficacy in Homozygous vs. Heterozygous F508del Backgrounds

The following tables summarize the quantitative outcomes of this compound/Ivacaftor treatment in patients with homozygous and heterozygous F508del mutations.

Table 1: Change in Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1)

Genetic BackgroundStudy/Patient PopulationTreatment DurationMean Absolute Change in ppFEV1 from BaselineReference
Homozygous F508del TRAFFIC and TRANSPORT Trials (Pooled)24 Weeks+2.6 to +4.0 percentage points[1][2]
"Real-world" Cohort Study12 Months-0.3 percentage points (not statistically significant)[3]
Heterozygous F508del Phase 2 Clinical Trial56 Days-0.6 percentage points (not statistically significant vs. placebo)[4][5]

Table 2: Change in Sweat Chloride Concentration

Genetic BackgroundStudy/Patient PopulationTreatment DurationMean Change in Sweat Chloride from Baseline (mmol/L)Reference
Homozygous F508del Children and Adults1 Month-18.5
Children (2-11 years)8-16 Weeks-26.8
Heterozygous F508del Adults56 Days-11.8

Table 3: Other Key Clinical Outcomes

Genetic BackgroundOutcome MeasureObservationReference
Homozygous F508del Body Mass Index (BMI)Significant improvement
Pulmonary ExacerbationsSignificant reduction
Heterozygous F508del CFQ-R Respiratory Domain ScoreSignificant improvement
Body Mass Index (BMI)No meaningful benefit

Experimental Protocols

The assessment of this compound's efficacy relies on a set of standardized in vivo and ex vivo assays that quantify CFTR function.

Sweat Chloride Test

The sweat chloride test is the gold standard for diagnosing CF and is a key biomarker for assessing the in vivo activity of CFTR modulators.

Methodology:

  • Stimulation: A small area of the skin, typically on the forearm, is cleaned. An electrode containing pilocarpine gel, a sweat-inducing chemical, is placed on the prepared area. A second electrode is placed at another location to complete the circuit. A weak electrical current is applied for approximately 5 minutes to deliver the pilocarpine into the skin and stimulate sweat glands.

  • Collection: After stimulation, the electrodes are removed, and the area is carefully cleaned. A specialized sweat collection device, such as a Macroduct® coil or filter paper, is placed over the stimulated area to collect sweat for a period of 30 minutes.

  • Analysis: The collected sweat is then sent to a laboratory for quantitative analysis of its chloride concentration.

Intestinal Current Measurement (ICM)

ICM is an ex vivo method that directly measures CFTR-mediated ion transport in rectal biopsy tissue. This technique is highly sensitive to changes in CFTR function following modulator therapy.

Methodology:

  • Biopsy Collection: Small mucosal biopsies are obtained from the rectum of the patient.

  • Ussing Chamber Mounting: The fresh tissue is mounted in a specialized apparatus called an Ussing chamber, which separates the tissue into mucosal and serosal sides and allows for the measurement of ion flow across the epithelium.

  • Pharmacological Stimulation: The tissue is bathed in solutions containing a series of pharmacological agents to stimulate and inhibit specific ion channels. A typical sequence includes:

    • Amiloride: To block the epithelial sodium channel (ENaC).

    • Forskolin/IBMX: To increase intracellular cAMP and activate CFTR-dependent chloride secretion.

    • Carbachol: To activate calcium-dependent chloride secretion, which is also largely CFTR-dependent in the intestine.

    • CFTR inhibitor (e.g., CFTRinh-172): To confirm that the measured current is mediated by CFTR.

  • Data Acquisition: The changes in short-circuit current (Isc), which reflect the net ion movement across the epithelium, are recorded and analyzed to quantify CFTR function.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to this compound's mechanism of action and its assessment.

CFTR_Trafficking_and_Lumacaftor_Action cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus Ribosome Ribosome Nascent_CFTR Nascent F508del-CFTR Ribosome->Nascent_CFTR Translation Misfolded_CFTR Misfolded F508del-CFTR Nascent_CFTR->Misfolded_CFTR Misfolding Chaperones Chaperones (e.g., Hsp70, Hsp90) Misfolded_CFTR->Chaperones ERQC ER Quality Control (ERQC) Misfolded_CFTR->ERQC Corrected_CFTR Partially Corrected F508del-CFTR Misfolded_CFTR->Corrected_CFTR Chaperones->ERQC Proteasome Proteasomal Degradation ERQC->Proteasome Degradation This compound This compound This compound->Misfolded_CFTR Stabilizes TMD1 Golgi Golgi Corrected_CFTR->Golgi Trafficking Mature_CFTR Mature F508del-CFTR Golgi->Mature_CFTR Processing Plasma_Membrane Plasma Membrane Mature_CFTR->Plasma_Membrane Insertion

Caption: F508del-CFTR protein trafficking pathway and the mechanism of action of this compound.

Experimental_Workflow_Lumacaftor_Efficacy cluster_Patient_Selection Patient Cohorts cluster_Treatment Intervention cluster_Assessment Efficacy Assessment cluster_Analysis Comparative Analysis Homozygous F508del Homozygous Treatment This compound/Ivacaftor Administration Homozygous->Treatment Heterozygous F508del Heterozygous Heterozygous->Treatment Sweat_Test Sweat Chloride Test Treatment->Sweat_Test ICM Intestinal Current Measurement Treatment->ICM Spirometry Spirometry (ppFEV1) Treatment->Spirometry Clinical_Outcomes Other Clinical Outcomes (BMI, Exacerbations) Treatment->Clinical_Outcomes Data_Analysis Quantitative Comparison of Efficacy between Cohorts Sweat_Test->Data_Analysis ICM->Data_Analysis Spirometry->Data_Analysis Clinical_Outcomes->Data_Analysis

Caption: Experimental workflow for the comparative analysis of this compound efficacy.

Concluding Remarks

The evidence strongly indicates that the genetic background of the F508del mutation is a critical determinant of this compound's therapeutic efficacy. While offering a significant, albeit modest, clinical benefit to homozygous individuals, its utility in heterozygous patients is limited. This comparative analysis underscores the need for continued development of more potent and broadly effective CFTR modulators. The experimental protocols and pathway diagrams provided serve as a resource for researchers aiming to build upon our current understanding and develop the next generation of therapies for cystic fibrosis.

References

Assessing the Impact of Second-Site Suppressor Mutations on Lumacaftor Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of corrector molecules, such as Lumacaftor (VX-809), has marked a significant advancement in the treatment of cystic fibrosis (CF) caused by the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The F508del mutation leads to misfolding and premature degradation of the CFTR protein, preventing its trafficking to the cell surface. This compound acts as a pharmacological chaperone, partially rescuing the trafficking defect of F508del-CFTR. However, its clinical efficacy is modest.[1][2]

Recent research has focused on the interplay between pharmacological correctors and genetic modifiers, specifically second-site suppressor mutations. These are additional mutations within the CFTR gene that can partially rescue the functional defects of the F508del mutation. Understanding the synergistic or additive effects of these suppressor mutations with corrector drugs like this compound is crucial for developing more effective therapeutic strategies.

This guide provides a comparative analysis of this compound's efficacy on F508del-CFTR in the presence and absence of well-characterized second-site suppressor mutations. We present quantitative data from key experimental assays, detailed methodologies for these experiments, and visualizations of the underlying biological pathways and experimental workflows.

Quantitative Comparison of Corrector Efficacy

The following tables summarize key quantitative findings from preclinical studies evaluating the efficacy of this compound in correcting the F508del-CFTR defect, both alone and in combination with the R1070W second-site suppressor mutation. The R1070W mutation has been shown to modestly increase the plasma membrane density of F508del-CFTR.[3]

Table 1: CFTR Maturation Assessed by Western Blot

This table compares the maturation of F508del-CFTR, indicated by the ratio of the mature (Band C) to immature (Band B) forms of the protein, in the presence of this compound and/or the R1070W suppressor mutation.

Cell Line/SystemGenotypeTreatmentMature CFTR (Band C) Expression (% of Wild-Type)Reference
CFBE41o-F508del/F508delVehicle (DMSO)< 5%[4]
CFBE41o-F508del/F508delThis compound (3 µM)~15%[4]
BHKF508delVehicle (DMSO)< 2%
BHKF508del-R1070WVehicle (DMSO)~7%
BHKF508delThis compound (3 µM)Not explicitly quantified in this study
BHKF508del-R1070WThis compound (3 µM)30-34%

Table 2: CFTR Function Assessed by Ussing Chamber

This table presents the functional rescue of F508del-CFTR, measured as forskolin-stimulated chloride current (Isc) in epithelial cell monolayers.

Cell Line/SystemGenotypeTreatmentForskolin-Stimulated Isc (µA/cm²) (Mean ± SEM)Reference
CFBE-DF (polarized)F508delPre-treated with this compound (5 µM)~5
CFBE-DF (polarized)F508delPre-treated and acute exposure to this compound (5 µM)~3.35 (33% reduction from pre-treated)
Rectal BiopsiesF508del/F508delBaseline-10.7 (median)
Rectal BiopsiesF508del/F508delThis compound/Ivacaftor27.3 (median)

Note: Direct comparative Ussing chamber data for F508del-R1070W with and without this compound was not available in the searched literature. The data presented for rectal biopsies reflects the combined effect of this compound and a potentiator (Ivacaftor).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key experiments cited in this guide.

Western Blot Analysis of CFTR Maturation

This biochemical assay is used to assess the glycosylation status of the CFTR protein, which is indicative of its maturation and trafficking through the Golgi apparatus. The immature, core-glycosylated form (Band B) resides in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) has transited to the cell surface.

  • Cell Culture and Treatment:

    • Culture human bronchial epithelial (CFBE41o-) or Baby Hamster Kidney (BHK) cells expressing the desired CFTR constructs (F508del, F508del with suppressor mutations) to ~90% confluency.

    • Treat the cells with this compound (typically 3-5 µM) or vehicle control (DMSO) for 24-48 hours at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

    • Determine the total protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of total protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the intensity of Band B and Band C using densitometry software (e.g., ImageJ).

    • Calculate the maturation efficiency as the ratio of Band C to the total CFTR (Band B + Band C).

Ussing Chamber Assay for CFTR Function

The Ussing chamber is an electrophysiological technique used to measure ion transport across epithelial monolayers, providing a quantitative measure of CFTR-dependent chloride secretion.

  • Cell Culture on Permeable Supports:

    • Seed epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells or primary human bronchial epithelial cells) expressing the desired CFTR constructs onto permeable filter supports (e.g., Transwells).

    • Culture the cells at an air-liquid interface to allow for polarization and formation of a confluent monolayer with high transepithelial electrical resistance (TEER).

  • Compound Treatment:

    • Treat the polarized cell monolayers with this compound or vehicle for 24-48 hours prior to the assay.

  • Ussing Chamber Setup:

    • Mount the permeable supports containing the cell monolayers in the Ussing chamber.

    • Fill both the apical and basolateral chambers with pre-warmed Krebs-bicarbonate Ringer solution and maintain at 37°C, gassed with 95% O2 / 5% CO2.

  • Short-Circuit Current (Isc) Measurement:

    • Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).

    • Allow the baseline Isc to stabilize.

    • To isolate CFTR-dependent current, sequentially add the following pharmacological agents:

      • Amiloride (apical side) to block the epithelial sodium channel (ENaC).

      • Forskolin (apical and basolateral sides) to activate adenylyl cyclase, increase intracellular cAMP, and thereby activate CFTR.

      • CFTR potentiator (e.g., Ivacaftor or Genistein) (apical side) to maximize CFTR channel open probability.

      • CFTR inhibitor (e.g., CFTRinh-172) (apical side) to confirm that the measured current is CFTR-specific.

  • Data Analysis:

    • The change in Isc in response to each compound is measured.

    • The CFTR-dependent current is calculated as the difference between the peak current after forskolin and potentiator addition and the current after the addition of the CFTR inhibitor.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

F508del_CFTR_Processing_and_Rescue cluster_ER Endoplasmic Reticulum (ER) cluster_Rescue Rescue Mechanisms cluster_Trafficking Trafficking F508del_synthesis F508del CFTR Synthesis Misfolded_F508del Misfolded F508del (Band B) ER_Degradation ER-Associated Degradation (ERAD) This compound This compound (VX-809) Suppressor_Mutation Second-Site Suppressor Mutation (e.g., R1070W) Partially_Corrected_F508del Partially Corrected F508del Golgi Golgi Apparatus Mature_CFTR Mature CFTR (Band C) Plasma_Membrane Plasma Membrane (Functional Channel)

Western_Blot_Workflow start Cell Culture with F508del-CFTR constructs treatment Treat with this compound or Vehicle (DMSO) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-CFTR) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis (Band C / Band B Ratio) detection->analysis

Ussing_Chamber_Workflow start Culture Epithelial Cells on Permeable Supports treatment Treat with this compound or Vehicle (DMSO) start->treatment mount Mount Monolayer in Ussing Chamber treatment->mount stabilize Stabilize Baseline Isc mount->stabilize amiloride Add Amiloride stabilize->amiloride forskolin Add Forskolin amiloride->forskolin potentiator Add Potentiator (e.g., Ivacaftor) forskolin->potentiator inhibitor Add CFTR Inhibitor potentiator->inhibitor analysis Calculate CFTR-dependent Isc Change inhibitor->analysis

Discussion and Conclusion

The presented data indicates that second-site suppressor mutations, such as R1070W, can significantly enhance the efficacy of this compound in rescuing the F508del-CFTR protein. While this compound alone provides a modest increase in the maturation and function of F508del-CFTR, its combination with a suppressor mutation leads to a more robust rescue. This suggests an additive or synergistic effect, likely due to the distinct mechanisms by which the pharmacological corrector and the genetic suppressor address the conformational defects of the F508del-CFTR protein. This compound is thought to stabilize the interface between the first nucleotide-binding domain (NBD1) and the membrane-spanning domains (MSDs), while suppressor mutations may correct local misfolding within specific domains.

These findings have important implications for the development of future CF therapies. They highlight the potential of combination therapies that target multiple aspects of the F508del-CFTR defect. Furthermore, they underscore the importance of considering an individual's genetic background, including the presence of potential suppressor mutations, when predicting their response to CFTR modulator therapies.

For researchers and drug development professionals, these insights can guide the design of more effective corrector molecules and combination therapies. Future studies should aim to elucidate the precise mechanisms of synergy between different correctors and a wider range of suppressor mutations. A deeper understanding of these interactions will be instrumental in the development of personalized medicine approaches for cystic fibrosis.

References

A Comparative Guide to the Protein Folding Effects of Lumacaftor and Next-Generation CFTR Correctors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison between the first-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector, Lumacaftor, and next-generation correctors, primarily focusing on the components of triple-combination therapies like Trikafta. We will delve into their distinct mechanisms of action on protein folding, present comparative efficacy data, and detail the key experimental protocols used to evaluate these compounds.

The F508del-CFTR Protein Folding Defect

Cystic fibrosis (CF) is most commonly caused by the deletion of phenylalanine at position 508 (F508del) in the CFTR protein.[1] This mutation occurs in the Nucleotide-Binding Domain 1 (NBD1) and disrupts the protein's ability to fold correctly within the endoplasmic reticulum (ER).[2][3] The F508del mutation destabilizes NBD1, which in turn interferes with the proper assembly of the membrane-spanning domains (MSDs) and other domains.[2] This misfolded protein is recognized by the cell's quality control machinery, specifically the ER-associated degradation (ERAD) pathway, and is targeted for premature degradation by the proteasome.[2] Consequently, very little to no functional CFTR protein reaches the cell surface to perform its function as a chloride ion channel.

cluster_ER Endoplasmic Reticulum cluster_Transport Cellular Trafficking Ribosome Ribosome Nascent Nascent CFTR Polypeptide Ribosome->Nascent Translation Chaperones Chaperones (Hsp70, Hsp90) Nascent->Chaperones Co-translational interaction F508del F508del Mutation (NBD1 Destabilization) Nascent->F508del WT_Folding Correct Folding (Wild-Type) Chaperones->WT_Folding Golgi Golgi Apparatus (Maturation) WT_Folding->Golgi ER Exit Misfolded Misfolded F508del-CFTR F508del->Misfolded ERAD ERAD Pathway Misfolded->ERAD Recognition Proteasome Proteasome (Degradation) ERAD->Proteasome Targeting PM Plasma Membrane (Functional Channel) Golgi->PM

Caption: The F508del-CFTR processing pathway leading to protein degradation.

Mechanisms of Action: A Tale of Two Corrector Types

CFTR correctors are small molecules designed to rescue the folding and trafficking of mutant CFTR. They are broadly categorized based on their mechanism of action.

  • This compound (VX-809): A First-Generation Type I Corrector this compound improves the conformational stability of F508del-CFTR, resulting in increased processing and trafficking of the protein to the cell surface. Cryo-electron microscopy studies have revealed that this compound and its analogue Tezacaftor act as "molecular glue." They bind directly within a hydrophobic pocket in the first membrane-spanning domain (TMD1), stabilizing the arrangement of its four helices. This early stabilization during biogenesis helps the mutant protein evade the ERAD pathway. However, the rescue is only partial, and the small amount of F508del-CFTR that reaches the surface still exhibits instability and defective channel gating.

  • Next-Generation Correctors: A Synergistic Approach The major breakthrough in CFTR correction came from combining correctors with different mechanisms. The highly effective triple-combination therapy (e.g., Trikafta) includes two correctors, Tezacaftor and Elexacaftor, along with the potentiator Ivacaftor.

    • Tezacaftor (VX-661): Like this compound, Tezacaftor is a Type I corrector that stabilizes TMD1. It was developed as a second-generation corrector with a similar mechanism to this compound but with improved tolerability and fewer drug-drug interactions.

    • Elexacaftor (VX-445): This is a Type III corrector , representing a distinct next-generation mechanism. Instead of binding to the TMD, Elexacaftor binds at the interface of multiple domains, including transmembrane helices and the NBD1 domain itself, to allosterically stabilize the protein's structure.

The combination of a Type I (Tezacaftor) and a Type III (Elexacaftor) corrector is highly synergistic. By targeting two different structural deficiencies in the F508del-CFTR protein, their combined action leads to a far more effective rescue of protein folding and trafficking than either corrector could achieve alone.

CFTR_Structure F508del-CFTR Protein MSD1 NBD1 (unstable) MSD2 NBD2 Result_Luma Partial Rescue: - Some mature protein - Gating defect remains CFTR_Structure->Result_Luma Result_Triple Synergistic Rescue: - Substantial increase in mature protein - Improved stability CFTR_Structure->Result_Triple This compound This compound / Tezacaftor (Type I Corrector) This compound->CFTR_Structure:msd1 Binds & stabilizes TMD1 interface Elexacaftor Elexacaftor (Type III Corrector) Elexacaftor->CFTR_Structure:nbd1 Binds & allosterically stabilizes NBD1 interface

Caption: Comparative binding mechanisms of this compound and Elexacaftor.

Comparative Efficacy Data

The synergistic mechanism of next-generation correctors translates into significantly higher biochemical and functional rescue of F508del-CFTR compared to this compound alone.

Table 1: Biochemical Correction of F508del-CFTR Maturation Biochemical correction is often measured by Western blot, quantifying the mature, complex-glycosylated (Band C) form of CFTR that has successfully trafficked through the Golgi apparatus.

Corrector TreatmentCorrector Class(es)F508del-CFTR Maturation (% of Wild-Type)Reference
Untreated ControlN/A< 5%
This compound (VX-809)Type I~15%
Elexacaftor (VX-445) + Tezacaftor (VX-661)Type III + Type I~45-60%

Table 2: Functional Correction of F508del-CFTR Chloride Transport Functional correction is measured by assessing chloride ion transport in primary human bronchial epithelial (HBE) cells using an Ussing chamber.

Corrector/Modulator TreatmentF508del-CFTR Function (% of Wild-Type)Key Clinical Outcome (Change in ppFEV1)Reference
This compound / Ivacaftor~25%+2.6-4.0 percentage points
Elexacaftor / Tezacaftor / Ivacaftor~62%+13.8 percentage points

Key Experimental Protocols

The following are standardized methodologies used to quantify the efficacy of CFTR correctors.

Protocol 1: Western Blotting for CFTR Maturation Analysis

This method distinguishes the immature, ER-resident form of CFTR (Band B) from the mature, post-Golgi form (Band C). An effective corrector increases the ratio of Band C to Band B.

  • Cell Culture and Treatment: Culture human bronchial epithelial (HBE) cells homozygous for F508del-CFTR. Treat cells with the desired corrector compound (e.g., 3 µM this compound or 3 µM Elexacaftor + 3 µM Tezacaftor) for 24-48 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and separate 50-100 µg of protein on a 6-8% Tris-Acetate SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for CFTR (e.g., anti-CFTR clone 596) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Band B (immature) will appear at ~150 kDa and Band C (mature) at ~170 kDa.

  • Analysis: Quantify band intensity using densitometry software. Calculate the C/(B+C) ratio to determine maturation efficiency.

A 1. Treat F508del HBE Cells with Correctors B 2. Cell Lysis & Protein Quantification (BCA) A->B C 3. SDS-PAGE Separation B->C D 4. Transfer to PVDF Membrane C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. ECL Detection & Imaging E->F G 7. Densitometry Analysis (Band C / Band B Ratio) F->G

Caption: Experimental workflow for Western blot analysis of CFTR maturation.

Protocol 2: Ussing Chamber Assay for CFTR-Mediated Chloride Current

This electrophysiological technique is the gold standard for measuring ion transport across an epithelial monolayer, providing a direct functional readout of CFTR activity.

  • Cell Culture: Grow primary HBE cells on permeable filter supports until they form a polarized, high-resistance monolayer. Treat with correctors for 24-48 hours prior to the assay.

  • Chamber Mounting: Mount the filter support in an Ussing chamber, separating the apical and basolateral sides. Perfuse both sides with physiological saline solution and maintain at 37°C.

  • Voltage Clamp: Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc), which reflects net ion transport.

  • Pharmacological Additions (Sequential):

    • Amiloride: Add to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride transport.

    • Forskolin: Add to stimulate CFTR activity by raising intracellular cAMP levels. An increase in Isc indicates functional CFTR.

    • Ivacaftor (Potentiator): Add to maximally open the corrected CFTR channels at the surface.

    • CFTRinh-172: Add as a specific CFTR inhibitor to confirm that the observed current is CFTR-dependent. The decrease in Isc represents the total CFTR-mediated current.

  • Data Analysis: Calculate the change in Isc (ΔIsc) after the addition of the CFTR inhibitor. Compare the ΔIsc from corrector-treated cells to untreated and wild-type cells to quantify the level of functional rescue.

A 1. Culture & treat HBE cells on permeable supports B 2. Mount support in Ussing Chamber A->B C 3. Measure baseline Short-Circuit Current (Isc) B->C D 4. Add Amiloride (Blocks ENaC) C->D E 5. Add Forskolin/Ivacaftor (Activates CFTR) D->E F 6. Add CFTRinh-172 (Inhibits CFTR) E->F G 7. Analyze ΔIsc to quantify CFTR function F->G

Caption: Workflow for Ussing chamber measurement of CFTR function.

References

A Comparative Guide to Cross-Validating Lumacaftor's Mechanism of Action Across Diverse Assay Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, such as Lumacaftor (VX-809), represents a significant advancement in the treatment of Cystic Fibrosis (CF). This compound is a "corrector" molecule designed to address the underlying cellular defect caused by the most common CF-causing mutation, F508del. This mutation leads to the misfolding and premature degradation of the CFTR protein.[1] this compound improves the conformational stability of the F508del-CFTR protein, increasing its processing and trafficking to the cell surface where it can function as a chloride ion channel.[2][3]

Effective preclinical validation of CFTR correctors requires a multi-faceted approach, employing a range of assay platforms that interrogate different aspects of the drug's mechanism. Cross-validation using orthogonal assays—from biochemical assessments of protein maturation to physiological measurements of ion transport—is critical to building a robust evidence base for a compound's efficacy. This guide provides an objective comparison of key assay platforms used to validate this compound's mechanism, supported by experimental data and detailed protocols.

Mechanism of Action: From Misfolding to Rescue

The F508del mutation disrupts the normal biogenesis of the CFTR protein. The nascent polypeptide chain misfolds within the endoplasmic reticulum (ER), is recognized by the cell's quality control machinery, and is targeted for premature degradation.[1] This results in a significantly reduced quantity of functional CFTR channels at the apical membrane of epithelial cells.[1] this compound acts as a pharmacological chaperone, binding to the misfolded F508del-CFTR and stabilizing its structure. This allows a greater proportion of the protein to be properly processed, glycosylated, and trafficked to the cell surface.

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane synthesis Protein Synthesis misfolded F508del-CFTR (Misfolded) synthesis->misfolded corrected Correctly Folded CFTR misfolded->corrected degradation Proteasomal Degradation misfolded->degradation ER Quality Control This compound This compound (VX-809) This compound->corrected Stabilizes Folding maturation Complex Glycosylation (Band C) corrected->maturation channel Functional CFTR Channel maturation->channel Trafficking

Figure 1: this compound's mechanism in rescuing F508del-CFTR processing.

Comparative Data Analysis Across Key Assay Platforms

The efficacy of this compound has been quantified across multiple assay platforms, each providing a different lens through which to view its corrective action. The following tables summarize quantitative data from biochemical, cell-based, and ex vivo physiological assays.

Table 1: Biochemical Assay - CFTR Maturation (Western Blot)

Western blotting distinguishes between the immature, core-glycosylated form of CFTR found in the ER (Band B, ~150 kDa) and the mature, complex-glycosylated form that has passed through the Golgi (Band C, ~170 kDa). An increase in the Band C to Band B ratio indicates successful protein trafficking.

Cell LineTreatmentOutcome MetricResult
CFBE41o- (F508del)This compound (3 µM)Band C / Total CFTR RatioPartial rescue of CFTR maturation
A549Δ (F508del)This compound (2 µM)Increased Band C IntensityConfirmed increase in glycosylated form
Table 2: Cell-Based Functional Assay - YFP-Halide Quenching

This high-throughput assay measures CFTR-mediated ion transport. Cells co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) are stimulated, and the rate of YFP fluorescence quenching upon iodide influx is proportional to CFTR channel activity at the membrane.

Cell LineTreatmentOutcome MetricResult
FRT (F508del)This compoundRate of YFP QuenchingIncreased iodide influx vs. control
HEK293 (F508del)This compound (chronic)CFTR Conductance (GCFTR)Partial restoration of channel function
Table 3: Physiological Assay - Ussing Chamber

The Ussing chamber assay measures transepithelial ion transport across polarized epithelial cell monolayers, such as primary human bronchial epithelial (HBE) cells. The change in short-circuit current (Isc) after CFTR stimulation directly quantifies net ion movement and is considered a gold standard for assessing physiological CFTR function.

Cell TypeTreatmentOutcome MetricResult
Primary HBE (F508del)This compoundΔIsc (Forskolin-stimulated)~16% of wild-type CFTR function
CFBE-DF (F508del)This compound (48h) + Acute Fsk/IvaΔIsc33% reduction vs. continuous exposure
Table 4: Clinical/Ex Vivo Biomarkers

Data from clinical trials provide crucial validation of in vitro findings. Sweat chloride concentration is a direct biomarker of CFTR function in sweat ducts.

PopulationTreatmentOutcome MetricResult
F508del Homozygous PtsThis compound/IvacaftorSweat Chloride ChangeMean reduction of 17.8 mmol/L
F508del Heterozygous PtsThis compound/IvacaftorSweat Chloride ChangeMean reduction of 11.8 mmol/L

Experimental Workflow for Cross-Validation

A logical, multi-tiered approach is essential for validating a CFTR corrector. The process typically moves from high-throughput biochemical and cell-based assays to more physiologically relevant, lower-throughput systems. This workflow ensures that promising compounds from initial screens are rigorously tested for true functional rescue.

cluster_tier1 Tier 1: Biochemical & High-Throughput Screening cluster_tier2 Tier 2: Physiological Confirmation cluster_tier3 Tier 3: In Vivo / Clinical Validation western Western Blot (Assess Protein Maturation) ussing Ussing Chamber on Primary Cells (Measure Transepithelial Ion Transport) western->ussing Confirms protein is trafficked yfp YFP-Halide Quenching Assay (Assess Channel Function) yfp->ussing Confirms trafficked protein is functional clinical Clinical Trials (Measure Sweat Chloride, FEV1) ussing->clinical Predicts potential clinical efficacy

Figure 2: Tiered experimental workflow for CFTR corrector validation.

Detailed Experimental Protocols

Reproducibility is paramount in drug development research. Below are detailed methodologies for the key assays cited.

Western Blot Analysis for CFTR Maturation

This protocol is adapted from standard methods used to assess CFTR protein expression and glycosylation status.

  • Cell Culture & Treatment: Culture CFTR-expressing cells (e.g., CFBE41o- or HEK293) to ~80-90% confluency. Treat cells with this compound (e.g., 3-5 µM) or vehicle control (DMSO) for 24-48 hours at 37°C.

  • Protein Extraction: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.

  • Lysate Preparation: Scrape cell lysates, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-polyacrylamide gel (typically 6-8%). Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate with a primary antibody specific for CFTR overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection & Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Perform densitometric analysis to quantify the intensity of Band B and Band C.

YFP-Halide Quenching Assay

This fluorescence-based functional assay provides a high-throughput method to measure CFTR channel activity.

  • Cell Preparation: Plate cells stably co-expressing F508del-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) in a 96-well, black, clear-bottom plate.

  • Compound Incubation: Treat cells with this compound or vehicle control for 24 hours at 37°C to allow for correction of the F508del-CFTR protein.

  • Assay Protocol:

    • Wash the cells with a chloride-containing buffer (e.g., PBS).

    • Place the plate into a fluorescence plate reader equipped with injectors, set to kinetic read mode (Excitation ~485 nm, Emission ~520 nm).

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Inject a solution containing a CFTR activator (e.g., 10 µM Forskolin) and a potentiator (e.g., 10 µM Genistein or 1 µM Ivacaftor).

    • Simultaneously or immediately after, inject an iodide-containing buffer to create an inwardly directed iodide gradient.

  • Data Analysis: Record the fluorescence intensity over time. The initial rate of fluorescence quenching following iodide addition is proportional to the CFTR-mediated anion conductance. Compare the quenching rates between this compound-treated and vehicle-treated cells.

Ussing Chamber Electrophysiology

This assay provides a physiological measure of net ion transport across an intact epithelial monolayer.

  • Cell Culture: Culture primary HBE cells or a polarized epithelial cell line (e.g., CFBE) on permeable filter supports (e.g., Transwell® inserts) until a confluent, polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Compound Treatment: Treat the cell monolayers with this compound for at least 24-48 hours prior to the experiment.

  • Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system, which separates the apical and basolateral chambers. Bathe both sides with identical Ringer's solution, maintain at 37°C, and bubble with 95% O2/5% CO2.

  • Measurement Protocol:

    • Clamp the voltage across the epithelium to 0 mV and measure the resulting short-circuit current (Isc).

    • First, inhibit the epithelial sodium channel (ENaC) by adding amiloride (e.g., 100 µM) to the apical chamber.

    • Next, stimulate CFTR-dependent chloride secretion by adding a cAMP agonist, such as Forskolin (e.g., 10 µM), to the apical or basolateral side.

    • Optionally, add a CFTR potentiator like Ivacaftor (e.g., 1 µM) to maximize channel opening.

    • Finally, inhibit the CFTR-mediated current with a specific inhibitor (e.g., 10 µM CFTRinh-172) to confirm the measured current is CFTR-dependent.

  • Data Analysis: The change in Isc (ΔIsc) following stimulation and before inhibition is used to quantify CFTR function. Compare the ΔIsc in this compound-treated monolayers to vehicle controls.

References

Lumacaftor in Combination with Novel Potentiators: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators has revolutionized the treatment of cystic fibrosis (CF), particularly for individuals with the F508del mutation. Lumacaftor, a first-generation CFTR corrector, improves the cellular processing and trafficking of the F508del-CFTR protein to the cell surface. Its efficacy, however, is significantly enhanced when used in combination with a potentiator, a molecule that increases the channel opening probability of the CFTR protein. This guide provides a comparative analysis of the efficacy of this compound in combination with the established potentiator, ivacaftor, and discusses the landscape of novel potentiators in development. The guide also presents a comparison with the next-generation triple-combination therapy.

Comparative Efficacy of CFTR Modulator Combinations

The clinical efficacy of CFTR modulator combinations is primarily assessed by improvements in lung function, measured as the percent predicted forced expiratory volume in one second (ppFEV1), and reductions in sweat chloride concentration, a direct indicator of CFTR function.

Table 1: Comparison of this compound/Ivacaftor and Elexacaftor/Tezacaftor/Ivacaftor Efficacy in Patients Homozygous for the F508del Mutation

Treatment CombinationStudy/TrialChange in ppFEV1 from Baseline (percentage points)Change in Sweat Chloride from Baseline (mmol/L)
This compound (400 mg q12h) / Ivacaftor (250 mg q12h)Pooled TRAFFIC and TRANSPORT (Phase 3)[1][2]2.8 - 3.3 (vs. placebo)Not the primary endpoint in these studies, but other studies showed modest reductions[3]
This compound (600 mg qd) / Ivacaftor (250 mg q12h)Pooled TRAFFIC and TRANSPORT (Phase 3)[1][2]2.8 - 3.3 (vs. placebo)Not the primary endpoint in these studies, but other studies showed modest reductions
This compound (400 mg q12h) / Ivacaftor (250 mg q12h)PROGRESS (Phase 3 Extension)Sustained improvement; 42% slower rate of decline vs. matched registry controls-
Elexacaftor / Tezacaftor / IvacaftorPROMISE (Phase 3b)10.8 (in those previously on no modulator)-45.1 (overall cohort)
Elexacaftor / Tezacaftor / IvacaftorPROMISE (Phase 3b)9.2 (in those previously on a two-drug combination)-

Table 2: Efficacy Data from a Phase 2 Trial of this compound in Combination with Ivacaftor in Patients Homozygous for the F508del Mutation

This compound DoseIvacaftor DoseMean Change in ppFEV1 from Baseline (percentage points) vs. PlaceboMean Change in Sweat Chloride from Baseline (mmol/L) vs. Placebo
200 mg once daily250 mg every 12 h--9.1
600 mg once daily250 mg every 12 h+5.6-8.9
400 mg every 12 h250 mg every 12 h+7.7 (during combination period)-10.3

While direct head-to-head clinical trial data for this compound combined with novel potentiators other than ivacaftor are not yet widely available, preclinical and early-phase studies are exploring new candidates. Novel potentiators like GLPG1837 and GLPG2451 have shown promise in in-vitro assays by enhancing the activity of corrected F508del-CFTR.

Experimental Protocols

The evaluation of CFTR modulator efficacy relies on a variety of in vitro and in vivo experimental techniques.

Ussing Chamber Assay

The Ussing chamber is a gold-standard method for measuring ion transport across epithelial tissues.

  • Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients homozygous for the F508del mutation are cultured on permeable supports until a polarized monolayer is formed.

  • Assay Procedure:

    • The cell culture insert is mounted in the Ussing chamber, separating the apical and basolateral compartments.

    • Both compartments are filled with a symmetrical Krebs-Ringer bicarbonate solution and maintained at 37°C.

    • The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects net ion transport, is recorded.

    • To isolate CFTR-mediated chloride secretion, amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

    • Forskolin is then added to the basolateral side to raise intracellular cAMP levels and activate PKA, which in turn phosphorylates and activates CFTR.

    • The potentiator being tested is added to assess its effect on CFTR channel activity, observed as an increase in Isc.

    • Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.

Patch Clamp Electrophysiology

Patch clamp is a high-resolution technique used to study the activity of single ion channels.

  • Cell Preparation: Cells expressing F508del-CFTR (e.g., Fischer Rat Thyroid cells or human embryonic kidney cells) are treated with the corrector (this compound) to promote trafficking of the CFTR protein to the cell membrane.

  • Recording Configuration: The inside-out patch configuration is commonly used. A micropipette forms a high-resistance seal with the cell membrane, and the patch of membrane is then excised.

  • Assay Procedure:

    • The excised patch is perfused with a solution containing ATP and the catalytic subunit of PKA to activate the CFTR channels.

    • The current passing through individual CFTR channels is recorded.

    • The potentiator is added to the bath solution, and changes in the channel's open probability (Po) and conductance are measured.

Forskolin-Induced Swelling (FIS) Assay in Organoids

This assay provides a functional readout of CFTR activity in a more physiologically relevant 3D cell culture model.

  • Organoid Culture: Intestinal or bronchial organoids are established from patient-derived biopsies.

  • Assay Procedure:

    • Organoids are treated with the corrector (this compound) for 24-48 hours.

    • The organoids are then exposed to forskolin, which stimulates CFTR-mediated fluid secretion into the organoid lumen, causing them to swell.

    • The potentiator is added along with forskolin to assess its ability to enhance CFTR function, leading to a greater degree of swelling.

    • The change in organoid size is monitored over time using microscopy and quantified.

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_CFTR_misfolded Misfolded F508del-CFTR This compound This compound (Corrector) F508del_CFTR_misfolded->this compound Degradation Proteasomal Degradation F508del_CFTR_misfolded->Degradation F508del_CFTR_corrected Correctly Folded F508del-CFTR This compound->F508del_CFTR_corrected Correction Processing Further Processing & Maturation F508del_CFTR_corrected->Processing Trafficking CFTR_channel F508del-CFTR Channel Processing->CFTR_channel Insertion Chloride_out Cl- Efflux CFTR_channel->Chloride_out Increased Channel Opening Potentiator Novel Potentiator Potentiator->CFTR_channel Potentiation PKA PKA PKA->CFTR_channel Phosphorylation ATP ATP ATP->CFTR_channel Binding

Caption: Mechanism of action for this compound and novel potentiators.

Ussing_Chamber_Workflow start Start culture_cells Culture HBE cells on permeable supports start->culture_cells mount_chamber Mount insert in Ussing Chamber culture_cells->mount_chamber record_baseline Record baseline Isc mount_chamber->record_baseline add_amiloride Add Amiloride (block ENaC) record_baseline->add_amiloride add_forskolin Add Forskolin (activate CFTR) add_amiloride->add_forskolin add_potentiator Add Novel Potentiator add_forskolin->add_potentiator add_inhibitor Add CFTR Inhibitor add_potentiator->add_inhibitor analyze_data Analyze change in Isc add_inhibitor->analyze_data end End analyze_data->end

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of Lumacaftor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, the lifecycle of a compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of Lumacaftor, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is not just a matter of best practice but a critical component of regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2] All handling should be conducted in a well-ventilated area or under a chemical fume hood to prevent the inhalation of any dust or aerosols.[1][3]

In the event of a spill, the primary objective is to prevent its spread.[4] For powdered this compound, cover the spill to minimize dust generation. The spilled material should then be collected using spark-proof tools and placed into a designated, sealed container for disposal. Following the collection of the material, the contaminated area must be thoroughly decontaminated.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as with any pharmaceutical waste, is governed by stringent regulations to prevent environmental contamination and potential harm to public health. The following steps outline the recommended procedure for its disposal:

  • Segregation: Isolate this compound waste from other laboratory waste streams. It should be collected in a dedicated, clearly labeled, and sealed container.

  • Containerization: Utilize a suitable, closed container for the collection of this compound waste. The container must be appropriately labeled with the chemical name and any relevant hazard warnings.

  • Regulatory Compliance: The disposal of pharmaceutical waste is regulated by several bodies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States. It is crucial to adhere to both federal and any more stringent state regulations.

  • Disposal Method: The recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. This ensures the complete destruction of the active pharmaceutical ingredient. Discharging this compound into sewer systems is strictly prohibited.

  • Packaging Disposal: Any packaging that has come into contact with this compound should also be disposed of carefully. Combustible packaging materials can be incinerated, while other containers can be triple-rinsed (or the equivalent) and then recycled or reconditioned. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.

Quantitative Data on Pharmaceutical Waste Disposal

While specific quantitative disposal limits for this compound are not publicly available, the following table provides general guidelines and codes relevant to pharmaceutical waste, which would include this compound.

ParameterGuideline/CodeDescriptionRegulatory Body
RCRA Hazardous Waste Codes P-list or U-listWhile this compound is not specifically listed, any pharmaceutical waste exhibiting hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity) would be assigned a relevant code.EPA
Sewer Disposal Prohibition Subpart PHealthcare facilities are prohibited from flushing hazardous waste pharmaceuticals down drains.EPA
Incineration Temperature >850°CTypical minimum temperature for the incineration of hazardous waste to ensure complete destruction.General Practice

Experimental Protocols

Detailed experimental protocols for the chemical deactivation of this compound prior to disposal are not standard practice and are not provided in safety data sheets or regulatory guidelines. The focus of disposal procedures is on the complete destruction of the compound through high-temperature incineration rather than chemical neutralization in a laboratory setting.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Lumacaftor_Disposal_Workflow cluster_prep Preparation & Segregation cluster_contain Containment cluster_disposal Disposal Path A This compound Waste Generated B Segregate from other lab waste A->B C Place in a labeled, sealed container B->C D Is the waste hazardous? (RCRA) C->D I Prohibited: Do not discharge to sewer C->I E Dispose as Hazardous Pharmaceutical Waste D->E Yes F Dispose as Non-Hazardous Pharmaceutical Waste D->F No G Engage Licensed Waste Management Vendor E->G F->G H Controlled Incineration G->H

Caption: Workflow for the safe and compliant disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Lumacaftor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety protocols and logistical guidance for laboratory professionals handling Lumacaftor. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe research environment.

This compound, a key component in the treatment of cystic fibrosis, requires careful handling due to its potential hazards.[1] The substance is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks.

Engineering Controls and Personal Protective Equipment (PPE)

Before handling this compound, ensure that appropriate engineering controls are in place. These include a chemical fume hood, with an independent air supply if possible, and readily accessible safety shower and eye wash stations.[1][2] Work should be conducted in a well-ventilated area to avoid the formation of dust and aerosols.[3]

The following table summarizes the required PPE for handling this compound, based on Safety Data Sheet (SDS) recommendations and best practices for potent pharmaceutical compounds.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety GogglesMust be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.
Hand Protection Chemical-Resistant GlovesDouble gloving with nitrile gloves is recommended. Gloves must be inspected before use and changed every 30 minutes, or immediately if contaminated, punctured, or torn. The outer pair should be removed after each task or batch.
Body Protection Impervious Clothing / Disposable CoverallsWear a disposable gown made of low-permeability fabric (e.g., polyethylene-coated polypropylene) with a solid front, long sleeves, and tight-fitting cuffs. For high-risk operations, disposable coveralls (e.g., Tyvek) are recommended.
Respiratory Protection Suitable RespiratorFor activities with a risk of aerosol or dust generation, a full-face respirator or a Powered Air-Purifying Respirator (PAPR) with appropriate particulate filters (P100/FFP3) should be used. An N95 surgical respirator mask may be suitable for lower-risk activities but a proper fit test is crucial.
Foot Protection Shoe CoversDisposable shoe covers must be worn in the handling area and removed before exiting. For compounding hazardous drugs, two pairs of shoe covers are required.

Procedural Guidance for Handling this compound

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key procedural steps.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review SDS Verify Engineering Controls Verify Engineering Controls Review SDS->Verify Engineering Controls Don PPE Don PPE Verify Engineering Controls->Don PPE Weighing and Transfer Weighing and Transfer Don PPE->Weighing and Transfer Solution Preparation Solution Preparation Weighing and Transfer->Solution Preparation Decontaminate Surfaces Decontaminate Surfaces Solution Preparation->Decontaminate Surfaces Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: Logical workflow for handling this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are accessible.

    • Don the appropriate PPE as specified in the table above, ensuring gloves are worn over the cuffs of the lab coat or gown.

  • Handling:

    • Handle this compound exclusively within a chemical fume hood to minimize inhalation exposure.

    • Avoid the formation of dust and aerosols during weighing and transfer.

    • Use non-sparking tools for handling the solid compound.

    • Keep containers of this compound tightly closed when not in use.

  • Post-Handling and Cleanup:

    • Decontaminate all surfaces and equipment that have come into contact with this compound. A recommended method is scrubbing with alcohol.

    • Remove PPE in a designated area, taking care to avoid self-contamination.

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

Disposal Plan

All waste materials contaminated with this compound, including used PPE, disposable labware, and spill cleanup materials, must be disposed of as hazardous waste.

  • Solid Waste: Collect in a suitable, labeled, and closed container for disposal.

  • Liquid Waste: Absorb solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders before placing in a sealed container for disposal.

  • Disposal Regulations: All waste must be disposed of in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or water courses.

By strictly adhering to these guidelines, researchers can safely handle this compound and contribute to a secure and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lumacaftor
Reactant of Route 2
Reactant of Route 2
Lumacaftor

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.